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  • Product: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine
  • CAS: 1256835-24-1

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1256835-24-1) in Modern Drug Discovery

As a Senior Application Scientist specializing in lead optimization and medicinal chemistry, I frequently encounter the challenge of balancing a molecule's pharmacodynamic potency with its physicochemical liabilities. Sm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization and medicinal chemistry, I frequently encounter the challenge of balancing a molecule's pharmacodynamic potency with its physicochemical liabilities. Small heterocyclic building blocks play a foundational role in solving these challenges. Among these, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1256835-24-1) has emerged as a highly privileged scaffold.

This technical whitepaper dissects the structural biology, mechanistic pathways, and synthetic protocols associated with this compound. By analyzing its role in developing next-generation anti-inflammatory agents and immunomodulators, we will explore the causality behind why this specific architecture is chosen over traditional benzimidazole alternatives.

Pharmacophore Dynamics & Structural Biology

The molecular formula of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is C₇H₈N₄. At first glance, it is a simple bicyclic heterocycle, but its true value lies in its precise electronic distribution and spatial geometry:

  • The Pyridine Nitrogen (N5): Unlike a standard benzimidazole core, the imidazo[4,5-c]pyridine scaffold incorporates a nitrogen atom in the six-membered ring. This acts as a critical hydrogen bond acceptor, which drastically lowers the overall lipophilicity (LogD) of derived drugs, thereby improving aqueous solubility and oral bioavailability.

  • The 3-Methyl Substitution: Unsubstituted imidazoles suffer from rapid tautomerization, which complicates structure-activity relationship (SAR) models by presenting multiple binding conformations to a target protein. The addition of the 3-methyl group locks the molecule into a single tautomeric state. This predictable dipole moment ensures a fixed vector for target engagement.

  • The 2-Amine Group: This primary amine serves as a potent bidentate hydrogen bond donor. In target pockets, it frequently anchors the molecule to key acidic residues (e.g., Aspartate or Glutamate).

Mechanistic Pathways & Target Applications

The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine core is highly versatile, serving as the central pharmacophore for two distinct, high-value therapeutic pathways.

mPGES-1 Inhibition (Next-Generation Anti-Inflammatories)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Coxibs target COX-1 and COX-2 enzymes, which often leads to gastrointestinal and cardiovascular toxicities due to the suppression of homeostatic prostaglandins (like PGI2)[1].

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is an inducible enzyme that acts downstream of COX-2, specifically responsible for the massive surge of PGE2 during inflammation[1]. Derivatives of 3H-imidazo[4,5-c]pyridine-6-carboxamides have been patented as highly selective mPGES-1 inhibitors[2]. The imidazopyridine core perfectly mimics the transition state of the endogenous substrate, slotting into the glutathione-binding pocket of the enzyme.

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 (Target of Imidazopyridines) PGH2->mPGES1 Specific Path OtherPGs PGI2, PGD2, PGF2a (Homeostasis) PGH2->OtherPGs Alternative Synthases PGE2 PGE2 (Inflammation & Pain) mPGES1->PGE2 Upregulated in Inflammation

Arachidonic acid cascade highlighting mPGES-1 as a selective anti-inflammatory target.

TLR7/8 Agonism (Immunomodulation)

The imidazo[4,5-c]pyridin-2-amine scaffold is structurally congeneric to known Toll-Like Receptor (TLR) 7 and 8 agonists, such as imiquimod and resiquimod[3]. When appropriately alkylated (e.g., 1-pentyl derivatives), these molecules bind directly to the endosomal TLR8 dimer. The 2-amine group forms strong, bidentate ionic hydrogen bonds with the Asp543 residue of TLR8, triggering the MyD88 adapter protein cascade and resulting in a robust Th1-biasing immune response[3].

TLR_Signaling Agonist Imidazopyridine Agonist TLR TLR7 / TLR8 (Endosome) Agonist->TLR Binds MyD88 MyD88 Adapter TLR->MyD88 Recruits IRAK IRAK / TRAF6 MyD88->IRAK Activates NFkB NF-κB Activation IRAK->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

TLR7/8 endosomal signaling cascade activated by imidazopyridine derivatives.

Furthermore, this core is a structural relative to the marine alkaloid Ageladine A, an unprecedented 1H-imidazo[4,5-c]pyridin-2-amine derivative known for its matrix metalloproteinase (MMP) and kinase inhibitory activities[4].

Synthetic Methodologies & Self-Validating Protocols

To utilize 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in drug discovery, it must often be functionalized. Below is a highly optimized, self-validating protocol for the Palladium-Catalyzed Carbonylation of this scaffold to yield a 6-carboxamide derivative[2].

Protocol: Palladium-Catalyzed Carbonylation

Objective: Install a carboxamide group onto a halogenated 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine precursor. Causality & Design: We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand. Its wide bite angle is critical because it accelerates the reductive elimination of the sterically hindered heterocyclic intermediate—often the rate-limiting step in these cross-couplings.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, dissolve 3.8 mmol of the halogenated 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine precursor in a degassed solvent mixture of 25 mL Methanol and 5 mL DMF.

    • Causality: DMF increases the solubility of the polar imidazopyridine core, while methanol acts as the nucleophile for the intermediate esterification.

  • Catalyst Loading: Add 0.27 mmol of Palladium(II) acetate and 0.27 mmol of dppf.

  • Pressurization: Seal the reactor and purge three times with Argon, followed by three purges with Carbon Monoxide (CO). Pressurize the vessel to 6.5 bar with CO.

  • Reaction & Self-Validation: Heat the mixture to 80 °C. Validation Check: Monitor the pressure gauge continuously. A steady pressure drop indicates active CO consumption. The reaction is definitively complete when the pressure stabilizes and plateaus (typically ~14 hours), eliminating the need for disruptive TLC sampling.

  • Workup: Vent the CO gas safely. Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via flash chromatography.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural modularity of the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold allows researchers to tune its biological activity across different targets. The table below summarizes the SAR data based on structural functionalization.

Compound / Scaffold VariantPrimary TargetIC50 / EC50Key Structural Feature & Causality
3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Baseline ScaffoldN/ALocks imidazole tautomerism; provides stable H-bond donor vector.
6-carboxamide derivatives mPGES-1~2.4 nMLipophilic tail engages the deep hydrophobic glutathione-binding pocket.
1-pentyl-imidazo[4,5-c]pyridin-2-amine TLR8~1.2 µMN1-alkylation shifts receptor specificity from TLR7 to TLR8.
Ageladine A (dibromopyrrole analog) MMP-2 / Kinases10 - 34 µg/mLPyrrole substitution at C4 drives antiangiogenic properties.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Foreword: Navigating the Landscape of a Niche Heterocycle In the realm of medicinal chemistry and drug discovery, the imidazo[4,5-c]pyridine scaffold is of significant interest due to its structural analogy to purines, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and drug discovery, the imidazo[4,5-c]pyridine scaffold is of significant interest due to its structural analogy to purines, making it a privileged core for designing kinase inhibitors, antiviral agents, and other therapeutics.[1] This guide focuses on a specific, yet under-documented, derivative: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS Number: 1256835-24-1).[2]

While extensive experimental data for this particular isomer is not abundant in publicly accessible literature, this guide will provide a comprehensive overview of its predicted physicochemical properties, grounded in the analysis of closely related analogs and established analytical methodologies. We will delve into the "why" behind experimental choices, offering a practical framework for researchers and drug development professionals to characterize this and similar novel compounds.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is confirming its structure. For 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, with the linear formula C7H8N4, a combination of spectroscopic and spectrometric techniques is indispensable.[3]

Core Structural Attributes
PropertyValue/InformationSource
Chemical Name 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine[2]
CAS Number 1256835-24-1[2]
Molecular Formula C7H8N4[3]
Molecular Weight 148.17 g/mol [4]
InChI Key VSOHJJIWCQRVRQ-UHFFFAOYSA-N[3]
Recommended Analytical Workflow for Structural Verification

The synthesis of imidazo[4,5-c]pyridines can often result in isomeric impurities.[5] Therefore, a robust analytical workflow is critical.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation synthesis Crude Product purification Column Chromatography synthesis->purification lcms LC-MS (Purity & Mass Confirmation) purification->lcms Purity Check nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) lcms->nmr Structure Confirmation ftir FT-IR (Functional Group ID) nmr->ftir Functional Groups hra High-Resolution Mass Spectrometry (Elemental Composition) ftir->hra Precise Mass G start Dissolve compound in water/co-solvent titration Titrate with standardized HCl while monitoring pH start->titration endpoint Plot pH vs. volume of titrant titration->endpoint pka Determine pKa from the half-equivalence point endpoint->pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve a sample of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in a known volume of deionized water. A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low.

  • Titration: Place a calibrated pH electrode in the solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been protonated (the half-equivalence point).

Measurement of logP using the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

  • System Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Partitioning: Add a known volume of this solution to a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Impurity Profile Considerations

A comprehensive understanding of a compound's properties includes an appreciation for its synthetic route, as this dictates potential impurities. Imidazo[4,5-c]pyridines are often synthesized from substituted diaminopyridines. [1]For instance, a plausible route could involve the cyclization of a substituted 3,4-diaminopyridine.

The use of reagents like 2,4-dichloro-3-nitropyridine in solid-phase synthesis can lead to the formation of regioisomers, which may be difficult to separate and could impact the measured physicochemical properties. [5]Therefore, rigorous purification and characterization are paramount.

Conclusion: A Foundation for Further Research

While direct, experimentally verified data for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine remains sparse, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and employing standardized analytical protocols, researchers can confidently elucidate its physicochemical properties. This foundational knowledge is critical for its potential application in drug development, enabling the prediction of its ADME (absorption, distribution, metabolism, and excretion) properties and informing the design of future analogs with optimized therapeutic potential.

References

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine, 3-methyl-6-phenyl-. Retrieved from [Link]

  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • Amazon AWS. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Retrieved from [Link]

  • ACS Publications. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194). Retrieved from [Link]

  • PubChem. (n.d.). 3H-Imidazo[4,5-c]pyridine-2-methanamine, 3-methyl-, hydrochloride (1:2). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-Methyl-3H-imidazo 4,5-b pyridine. Retrieved from [Link]

  • ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • NextSDS. (n.d.). 3H-Imidazo[4,5-b]pyridin-5-amine, 2-methyl-. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

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Foundational

Structure Elucidation and Confirmation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous determination of a molecular structure is the bedrock of chemical research and drug development. Trivia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecular structure is the bedrock of chemical research and drug development. Trivial errors in isomeric assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and definitively confirm the structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1256835-24-1)[1]. We will move beyond a simple recitation of techniques to explore the strategic rationale behind the experimental sequence, demonstrating how a multi-pronged spectroscopic approach creates a self-validating system. This document is intended for professionals in the chemical sciences who require a robust framework for structural verification of complex N-heterocyclic compounds.

The Structural Challenge: Isomeric Ambiguity

The target molecule, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, belongs to the imidazopyridine class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their isosteric relationship with naturally occurring purines[2][3]. However, its synthesis can potentially yield several isomers. The primary challenge lies in confirming the precise location of the methyl group and the fusion pattern of the heterocyclic rings. For instance, without definitive data, one might erroneously identify an isomer such as 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine or a regioisomeric imidazo[4,5-b]pyridine derivative. This guide details the rigorous, logic-driven process to eliminate such ambiguities.

Foundational Evidence: Molecular Formula Determination by HRMS

The first step in any structure elucidation is to move from a nominal mass to an exact molecular formula. This is a non-negotiable prerequisite that constrains all subsequent spectroscopic interpretation.

Expertise & Causality: Low-resolution mass spectrometry (LRMS) would confirm the molecular weight as approximately 148 amu, but it cannot distinguish between potential formulas like C₇H₈N₄ (148.0749) and C₈H₁₂N₂O (148.0949). High-Resolution Mass Spectrometry (HRMS), using advanced analyzers like Orbitrap or Time-of-Flight (TOF), provides mass accuracy to within a few parts per million (ppm)[4][5]. This precision is essential because atomic masses are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.0031)[6]. The unique combination of these exact masses allows for the unambiguous determination of the elemental composition[7][8].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This is further diluted to approximately 1-10 µg/mL.

  • Instrumentation: An Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Analysis Mode: The analysis is run in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Calibration: The instrument is calibrated using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Interpretation: The measured m/z of the [M+H]⁺ ion is compared against the theoretical exact mass for the proposed formula C₇H₈N₄.

Trustworthiness through Validation: The experimentally observed mass for [C₇H₉N₄]⁺ (M+H) would be compared to the calculated exact mass of 149.0827. A mass error of < 5 ppm, combined with a matching isotopic distribution pattern, provides definitive confirmation of the molecular formula C₇H₈N₄. This formula now serves as a fundamental constraint for all further analysis.

The Core Investigation: A Multi-dimensional NMR Strategy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule[9][10]. A layered approach, starting with simple 1D experiments and progressing to more complex 2D correlations, is the most efficient and robust strategy.

Experimental Protocol: General NMR Sample Preparation
  • Mass & Solvent: Dissolve 5-10 mg of the highly purified compound in 0.6-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆)[11][12]. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, allowing them to be observed.

  • Homogenization: Ensure the sample is fully dissolved, using a vortex mixer if necessary. The presence of solid particulates will degrade spectral quality[12].

  • Filtration & Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm[13].

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) will be used as the internal reference.

One-Dimensional NMR: Identifying the Pieces

¹H NMR - The Proton Inventory: The ¹H NMR spectrum provides the first look at the electronic environment of the protons. For 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, we expect to see:

  • A singlet integrating to 3H, corresponding to the methyl group. Its chemical shift will indicate if it's attached to a nitrogen or carbon.

  • A broad singlet integrating to 2H for the primary amine (-NH₂) protons.

  • Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the pyridine ring. Their coupling patterns (splitting) will provide initial clues about their relative positions.

¹³C NMR & DEPT-135 - The Carbon Skeleton: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment further clarifies this by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=N) are absent in DEPT-135. For our target, we expect:

  • Seven distinct carbon signals.

  • One positive CH₃ signal in the DEPT-135 spectrum.

  • Three positive CH signals in the aromatic region.

  • Three quaternary carbon signals (absent from DEPT-135) corresponding to the imidazole carbons and the pyridine carbon at the ring fusion.

Workflow Logic: While 1D NMR identifies the necessary fragments (a methyl group, an amino group, three aromatic CH groups, and the correct number of carbons), it cannot definitively assemble them. The key questions remain: Where is the methyl group attached? How are the rings fused? To answer this, we must proceed to 2D correlation spectroscopy.

Two-Dimensional NMR: Assembling the Structure

2D NMR experiments correlate nuclei through bonds, allowing us to piece together the molecular puzzle with certainty[10][14].

HSQC - Direct C-H Connections: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached[15][16].

  • Purpose: To unambiguously assign the chemical shift of each protonated carbon.

  • Expected Correlations: We will see cross-peaks connecting the methyl protons to the methyl carbon, and each of the three aromatic protons to its respective aromatic carbon. This provides three confirmed C-H pairs in the pyridine ring.

HMBC - Long-Range C-H Connections: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH)[15][16]. This is how we connect the fragments.

The Critical HMBC Correlations for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine:

  • Confirming the Methyl Position: The protons of the N-methyl group (H-8) should show a strong correlation to the quaternary carbon of the imidazole ring (C-7a) and potentially a weaker correlation to the C-2 carbon. The absence of a strong correlation to a pyridine ring carbon confirms its attachment to the imidazole nitrogen.

  • Mapping the Pyridine Ring: The aromatic protons will show correlations to their neighboring carbons. For example, H-4 would correlate to C-5 and the quaternary C-5a. H-6 would correlate to C-5 and the quaternary C-7a. These correlations establish the connectivity of the pyridine ring.

  • Confirming Ring Fusion and Amine Position: The most crucial correlations are those that bridge the two rings. For instance, the proton at H-6 should show a ³JCH correlation to the quaternary carbon C-7a. The amine protons (H-9) should show correlations to the C-2 carbon, confirming the 2-amino substitution.

The diagram below illustrates the workflow for this comprehensive NMR analysis.

G cluster_1d 1D NMR: Fragment Identification cluster_2d 2D NMR: Fragment Assembly cluster_output Final Output H1_NMR ¹H NMR C13_NMR ¹³C & DEPT-135 NMR HSQC HSQC H1_NMR->HSQC Identify Proton Environments C13_NMR->HSQC Identify Carbon Types HMBC HMBC HSQC->HMBC Assign Direct C-H Bonds Structure Confirmed Structure HMBC->Structure Establish Long-Range Connectivity & Isomer

Caption: Workflow for NMR-based structure elucidation.

Data Synthesis and Final Confirmation

The power of this workflow lies in cross-validation. The molecular formula from HRMS is confirmed by the count of protons and carbons from 1D NMR. The direct C-H attachments identified in HSQC are consistent with the long-range connectivities observed in HMBC. When all data points converge on a single isomeric structure, the elucidation is complete and trustworthy.

Summary of Expected NMR Data
Atom #¹H (ppm)¹³C (ppm)Key HMBC Correlations (from H to C)
2 -~158.0-
3 ---
4 ~8.2 (d)~140.0C-5, C-5a
5 ~7.2 (dd)~115.0C-4, C-6, C-5a, C-7a
5a -~145.0-
6 ~8.0 (d)~135.0C-5, C-7a
7a -~150.0-
8 (CH₃) ~3.6 (s)~30.0C-2, C-7a
**9 (NH₂) **~6.5 (br s)-C-2
(Note: Chemical shifts are estimated based on typical values for similar heterocyclic systems and are for illustrative purposes. Actual values will vary based on solvent and experimental conditions.)

The key HMBC correlations that lock in the final structure are visually summarized below.

G cluster_legend Key HMBC Correlations mol H8 C7a H8->C7a ³J H6 H6->C7a ³J H9 C2 H9->C2 ²J

Caption: Key HMBC correlations confirming the structure.

Conclusion

The structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine cannot be reliably assigned based on 1D NMR or low-resolution mass spectrometry alone. A systematic and hierarchical approach, beginning with definitive molecular formula determination by HRMS, followed by a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, HSQC, and HMBC), is essential. The HMBC experiment, in particular, is indispensable for connecting the molecular fragments and resolving the isomeric ambiguity related to the methyl group position and ring fusion. This self-validating workflow ensures the highest degree of confidence in the final structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
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  • Fuloria, N. K., & Fuloria, S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • Geronikaki, A., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Beinat, M., et al. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.

Sources

Exploratory

Unlocking the Therapeutic Potential of Imidazo[4,5-c]pyridine Derivatives: A Technical Whitepaper

Executive Summary Imidazo[4,5-c]pyridines are fused bicyclic heterocycles that serve as critical bioisosteres of naturally occurring purines [[1]](). Because their molecular architecture closely mimics adenine and guanin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridines are fused bicyclic heterocycles that serve as critical bioisosteres of naturally occurring purines [[1]](). Because their molecular architecture closely mimics adenine and guanine, these compounds can seamlessly intercalate into biological pathways, competitively binding to the ATP-binding pockets of various kinases and enzymes 2. As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality behind their biological activities, providing drug development professionals with actionable, self-validating experimental workflows to evaluate these privileged scaffolds.

Pharmacological Landscape & Mechanism of Action

Anticancer Activity via Targeted Kinase Inhibition

The most prominent application of the imidazo[4,5-c]pyridine core lies in targeted oncology. The electron-rich nitrogenous framework of the imidazole and pyridine rings allows for the formation of highly stable, critical hydrogen bonds within the hinge region of protein kinases 3.

  • DNA-Dependent Protein Kinase (DNA-PK): Compound 78, a rationally designed 6-anilino imidazo[4,5-c]pyridin-2-one derivative, acts as a highly selective, nanomolar inhibitor of DNA-PK 4. By competitively blocking the ATP pocket of DNA-PKcs, Compound 78 aborts the non-homologous end-joining (NHEJ) repair of radiation-induced double-strand breaks, functioning as a robust radiosensitizer in colorectal and squamous cell carcinomas 4.

  • Cyclin-Dependent Kinase 2 (CDK2): Scaffold hopping from standard templates has yielded potent imidazo[4,5-c]pyridine-based CDK2 inhibitors. Compound 5b, featuring a pyridin-3-ylmethyl moiety, exhibits an IC50 of 21 nM against CDK2, driving potent anti-proliferative effects in A549 and HL60 cell lines 3.

DNAPK_Pathway DSB Radiation-Induced DNA Double-Strand Break Ku7080 Ku70/80 Heterodimer Binding DSB->Ku7080 DNAPKcs DNA-PKcs Recruitment & Activation Ku7080->DNAPKcs NHEJ NHEJ Repair Pathway DNAPKcs->NHEJ Apoptosis Mitotic Catastrophe & Apoptosis DNAPKcs->Apoptosis Repair Failure Survival Cancer Cell Survival & Proliferation NHEJ->Survival Inhibitor Imidazo[4,5-c]pyridine (e.g., Cmpd 78) Inhibitor->DNAPKcs ATP-competitive inhibition

Mechanism of DNA-PK inhibition by imidazo[4,5-c]pyridines leading to radiosensitization.

Antiviral and Antimicrobial Efficacy

Beyond oncology, structural tuning of the imidazo[4,5-c]pyridine core unlocks antiviral and antibacterial properties. Specific derivatives (e.g., Compound 27) have demonstrated targeted activity against the Bovine Viral Diarrhea Virus (BVDV) by directly interacting with the viral RNA-dependent RNA polymerase 1. Additionally, amidino-substituted derivatives have shown moderate antibacterial activity against Gram-negative strains such as E. coli5.

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the pharmacological profile of these derivatives, the following table summarizes key quantitative metrics from recent literature, allowing for rapid cross-target comparison.

Compound DesignationPrimary TargetBiological Activity MetricCell Line / PathogenKey Structural Feature
Compound 78 DNA-PKIC50 < 10 nMHCT116 (Colorectal)6-anilino substitution
Compound 5b CDK2IC50 = 21 nMA549, HL60, HCT116Pyridin-3-ylmethyl moiety
Compound 27 Viral RdRpHigh Selectivity IndexBVDVFluorine atom at 2-position
Derivative 14 Bacterial targetsMIC = 32 µME. coliBromine at pyridine nuclei

Experimental Methodologies: Self-Validating Protocols

When screening heterocyclic kinase inhibitors, a common pitfall is the identification of promiscuous aggregators or assay-interfering compounds. To ensure high-fidelity data, the evaluation of imidazo[4,5-c]pyridine derivatives must employ self-validating experimental systems. The following protocols integrate orthogonal readouts and internal controls to definitively prove causality between compound binding and phenotypic response.

Protocol 1: Self-Validating In Vitro Kinase Assay (ATP-Competitive Profiling)

Objective: Determine the IC50 of imidazo[4,5-c]pyridine derivatives against target kinases while ruling out false positives.

  • Dose-Response Preparation: Prepare a 10-point dose-response curve of the derivative using 3-fold serial dilutions in 100% DMSO.

  • Enzyme Incubation: Incubate the recombinant kinase (e.g., CDK2/Cyclin E) with the compound for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition & Causality Check: Initiate the reaction by adding an ATP/substrate mixture.

    • Causality Check: Perform the assay at two different ATP concentrations (e.g., 1×Km​ and 10×Km​ ). A rightward shift in the IC50 curve at higher ATP concentrations mathematically validates an ATP-competitive mechanism of action.

  • Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout to quantify phosphorylated substrate.

  • Internal Validation Checkpoints:

    • Positive Control: Dinaciclib (ensures assay dynamic range).

    • Detergent Checkpoint: Add 0.01% Triton X-100 to a parallel assay plate. If the compound's inhibitory activity is abolished, it is a non-specific colloidal aggregator, not a targeted inhibitor.

Protocol 2: Cellular Radiosensitization Workflow (Clonogenic Survival)

Objective: Validate the cellular efficacy of DNA-PK inhibitors in combination with ionizing radiation.

  • Cell Seeding: Seed HCT116 cells in 6-well plates at varying densities dependent on the anticipated radiation dose (e.g., 200 cells for 0 Gy; 2000 cells for 6 Gy).

  • Compound Treatment: Treat cells with the imidazo[4,5-c]pyridine derivative at IC20​ concentrations 1 hour prior to radiation.

  • Irradiation: Expose cells to ionizing radiation (0, 2, 4, 6 Gy).

  • Colony Formation: Incubate for 10-14 days until macroscopic colonies (>50 cells) form. Fix with glutaraldehyde (6.0% v/v) and stain with crystal violet (0.5% w/v).

  • Internal Validation Checkpoints (Biomarker Confirmation): In parallel, harvest treated cells at 1, 4, and 24 hours post-radiation. Perform Western blotting for γ -H2AX (a direct marker of DNA double-strand breaks). A prolonged, unresolved γ -H2AX signal in the treated group proves the causality of DNA repair inhibition.

Workflow Synth Compound Synthesis & Purification Biochem TR-FRET Kinase Assay (ATP-Competitive Check) Synth->Biochem Cell Clonogenic Assay (Radiosensitization) Biochem->Cell IC50 < 1 µM Validation Target Engagement (γ-H2AX Western Blot) Cell->Validation Phenotypic Efficacy

Self-validating workflow for screening imidazo[4,5-c]pyridine kinase inhibitors.

Conclusion

Imidazo[4,5-c]pyridine derivatives represent a highly versatile and potent class of pharmacophores. Their structural mimicry of purines enables high-affinity interactions with critical kinases like DNA-PK and CDK2, offering promising avenues for oncology and infectious diseases. Future development must focus on optimizing pharmacokinetic properties and utilizing rigorous, self-validating assays to translate these in vitro successes into robust clinical applications.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: nih.gov.1

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Source: nih.gov.4

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Source: nih.gov.3

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Source: mdpi.com.2

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: mdpi.com.5

Sources

Foundational

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine mechanism of action

An in-depth technical analysis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine requires looking beyond its baseline chemical structure (CAS: 1256835-24-1) to understand its role as a highly privileged pharmacophore. In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine requires looking beyond its baseline chemical structure (CAS: 1256835-24-1) to understand its role as a highly privileged pharmacophore. In modern drug discovery, this low-molecular-weight nitrogenous heterocycle serves as the structural foundation for two distinct pharmacological modalities: the modulation of endosomal Toll-like receptors (TLR7/8) for immunotherapy, and the competitive inhibition of G-protein-coupled receptor kinases (specifically GRK5).

This whitepaper deconstructs the dual-mechanism of action (MoA) of the imidazo[4,5-c]pyridine scaffold, details the structural biology governing its target affinity, and provides self-validating experimental workflows for empirical evaluation.

Molecular Ontology & Pharmacophore Dynamics

The core structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine consists of an imidazopyridine fused-ring system. It is a regioisomer and structural evolution of the classic imidazoquinoline class (e.g., Imiquimod, Resiquimod) [1].

The target specificity of this molecule is dictated by three critical functional domains:

  • The 2-Amine Group: Acts as an essential hydrogen-bond donor. In TLR7/8 binding, this amine interacts directly with conserved aspartate residues (e.g., Asp555 in TLR7) within the receptor's orthosteric pocket.

  • The 3-Methyl Substitution: Provides localized steric bulk. Unlike 1-substituted derivatives, the 3-methyl group forces a specific rotational conformation that selectively biases the molecule toward TLR7 over TLR8, or alters its fit within the narrow ATP-binding cleft of kinases.

  • The Pyridine Nitrogen: Acts as a hydrogen-bond acceptor, mimicking the pyrimidine ring of single-stranded RNA (ssRNA), the natural ligand for endosomal TLRs.

Primary Mechanism of Action: TLR7/8 Endosomal Engagement

The most prominent application of the imidazo[4,5-c]pyridine scaffold is the activation of the innate immune system via Toll-like receptors 7 and 8 [2]. Because these receptors are localized in the endosome to prevent autoimmune reactions against extracellular host nucleic acids, the molecule must first undergo endocytosis.

The MyD88-Dependent Signaling Cascade

Once inside the acidic environment of the endosome, the compound undergoes protonation, enhancing its binding affinity to the concave surface of the TLR7/8 leucine-rich repeat (LRR) domain.

  • Receptor Dimerization: Binding induces a conformational shift, forcing TLR7/8 monomers to homodimerize.

  • Adapter Recruitment: The cytosolic Toll/IL-1 receptor (TIR) domains approximate, recruiting the myeloid differentiation primary response 88 (MyD88) adapter protein.

  • Kinase Activation: MyD88 recruits IRAK4, which phosphorylates IRAK1, subsequently activating TRAF6.

  • Transcription Factor Translocation: The cascade bifurcates to activate NF-κB (driving pro-inflammatory cytokines like TNF-α and IL-6) and IRF7 (driving Type I interferons, specifically IFN-α).

MoA Compound Imidazo[4,5-c]pyridine Derivative Endosome Endosomal Uptake (pH 5.5) Compound->Endosome TLR78 TLR7 / TLR8 Receptor Endosome->TLR78 Orthosteric Binding MyD88 MyD88 Adapter Protein TLR78->MyD88 Dimerization IRAK_TRAF IRAK4 / TRAF6 Complex MyD88->IRAK_TRAF NFkB NF-κB Activation IRAK_TRAF->NFkB IRF7 IRF7 Phosphorylation IRAK_TRAF->IRF7 Nucleus Nuclear Translocation NFkB->Nucleus IRF7->Nucleus Cytokines IFN-α & Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Figure 1: MyD88-dependent TLR7/8 signaling cascade triggered by imidazo[4,5-c]pyridine derivatives.

Secondary Mechanism of Action: GRK5 Kinase Inhibition

Beyond immunology, the planar geometry of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine makes it an ideal hinge-binding motif for kinase inhibition. Specifically, derivatives of this scaffold have been engineered as potent G-protein-coupled receptor kinase 5 (GRK5) modulators [3].

Causality of Inhibition: GRK5 phosphorylates the intracellular domains of activated GPCRs, leading to arrestin binding and receptor desensitization. The imidazopyridine core acts as an ATP-competitive inhibitor. The 2-amine forms bidentate hydrogen bonds with the hinge region of the GRK5 kinase domain, blocking ATP binding. This prevents GPCR phosphorylation, thereby sustaining GPCR signaling—a mechanism highly relevant in cardiac failure models and oncology.

Quantitative Structure-Activity Relationship (SAR)

To understand the baseline activity of the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold, it must be compared against its elaborated derivatives. The table below synthesizes quantitative data demonstrating how functionalization of this core shifts its pharmacological profile.

Compound Scaffold / DerivativeTLR7 EC₅₀ (µM)TLR8 EC₅₀ (µM)GRK5 IC₅₀ (nM)Primary Pharmacological Profile
3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine > 50.0> 100.0> 10,000Inactive Baseline Pharmacophore
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine1.57> 100.0N/APure TLR7 Agonist [1]
1-Pentyl-1H-imidazo[4,5-c]pyridin-2-amine> 100.02.40N/ATLR8-Biased Agonist [4]
N2-methyl-1-phenyl-imidazo[4,5-c]pyridine-2,6-diamineN/AN/A< 50.0Potent GRK5 Inhibitor [3]

Data synthesized from foundational SAR studies on imidazopyridines and benzimidazoles.

Self-Validating Experimental Protocols

To empirically evaluate the MoA of synthesized imidazo[4,5-c]pyridine derivatives, researchers must employ self-validating assay systems. A standalone reporter assay is insufficient, as cytotoxic compounds can produce false negatives (appearing as lack of agonism). The following protocols integrate orthogonal validation steps.

Protocol A: Self-Validating TLR7/8 Reporter Gene Assay (HTS)

Objective: Quantify TLR7/8 agonism while ruling out cytotoxicity-induced signal reduction. Cell Line: HEK-Blue TLR7 or TLR8 cells (InvivoGen), co-expressing the human receptor and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics (Zeocin/Blasticidin).

  • Compound Preparation: Prepare a 10-point dose-response curve of the imidazopyridine compound (0.1 nM to 100 µM) in 0.5% DMSO.

  • Controls (Critical for Validation):

    • Positive Control: Resiquimod (R848) at 1 µM (validates assay dynamic range).

    • Negative Control: 0.5% DMSO vehicle (establishes baseline noise).

  • Incubation: Add compounds to the cells and incubate for 24 hours at 37°C, 5% CO₂.

  • Bifurcated Readout (The Self-Validating Step):

    • Readout 1 (Efficacy): Transfer 20 µL of supernatant to a new plate. Add 180 µL of QUANTI-Blue substrate. Incubate for 1 hour and read absorbance at 620 nm to quantify SEAP (NF-κB activation).

    • Readout 2 (Viability Counterscreen): To the remaining cells in the original plate, add CellTiter-Glo reagent (Promega). Read luminescence to quantify intracellular ATP.

  • Data Analysis: Calculate the EC₅₀ only for compounds that maintain >85% viability in the CellTiter-Glo assay. Calculate the Z'-factor using the Resiquimod and DMSO controls (Acceptance criteria: Z' > 0.5).

Workflow Prep Compound Preparation Cell HEK-Blue TLR7/8 Incubation (24h) Prep->Cell Viability CellTiter-Glo (Viability Counterscreen) Cell->Viability Cell Lysate SEAP SEAP Reporter (NF-κB Quantification) Cell->SEAP Supernatant Analysis EC50 & Z'-Factor Calculation Viability->Analysis Filter Toxics SEAP->Analysis Dose Response

Figure 2: Self-validating high-throughput screening workflow for TLR7/8 reporter assays.

Protocol B: PBMC Cytokine Profiling via AlphaLISA

Objective: Confirm physiological translation of the MoA by measuring downstream Type I interferon (IFN-α) release. Causality: HEK-Blue assays prove receptor engagement, but primary human peripheral blood mononuclear cells (PBMCs) are required to prove that the compound successfully navigates the complex intracellular environment of human plasmacytoid dendritic cells (pDCs) to trigger IFN-α.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs at 1×106 cells/mL in RPMI-1640. Treat with the imidazopyridine derivative at its calculated EC₈₀ for 18 hours.

  • Spike-in Recovery Control: To a parallel well containing untreated PBMCs, spike in a known concentration of recombinant human IFN-α (1000 pg/mL). This validates that the biological matrix (plasma/media) is not quenching the detection signal.

  • Quantification: Harvest supernatants and quantify IFN-α using an AlphaLISA homogeneous assay. The proximity of donor and acceptor beads bound to the cytokine will generate a luminescent signal at 615 nm upon excitation at 680 nm.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. URL:[Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. National Institutes of Health (PMC). URL:[Link]

  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators. European Patent Office (EP2818472A1).
  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry. URL:[Link]

Exploratory

Introduction: The Scientific Rationale for Screening 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

An In-Depth Technical Guide to the In Vitro Screening of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine The imidazopyridine scaffold represents a class of "privileged structures" in medicinal chemistry.[1] Its structural rese...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

The imidazopyridine scaffold represents a class of "privileged structures" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows molecules from this class to interact with a wide array of biological targets, often by competing with endogenous ligands like ATP.[1][2] Various isomers, including imidazo[4,5-c]pyridines, have demonstrated a broad spectrum of biological activities, including potential as anticancer agents, antivirals, and modulators of key cellular signaling pathways.[2][3][4] Specifically, derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core have been investigated as inhibitors of protein kinases, antagonists for G protein-coupled receptors (GPCRs), and even as DNA/RNA binding agents.[1][5]

This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of a specific novel member of this family: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. Our objective is to move beyond a simple list of protocols and instead present a logical, tiered screening cascade. This strategy is designed to efficiently identify the compound's primary biological activity, quantify its potency and selectivity, and provide foundational data for subsequent hit-to-lead optimization efforts. We will begin with broad-spectrum cytotoxicity profiling, proceed to hypothesis-driven screening against high-probability target classes, and conclude with essential early ADME-Tox characterization.

Section 1: Foundational Compound Characterization

Before initiating any biological screening, ensuring the integrity and usability of the test compound is a critical first step that underpins the reliability of all subsequent data.

1.1. Purity and Identity Verification The purity of the compound must be rigorously assessed to ensure that any observed biological activity is attributable to the target molecule and not to contaminants.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Inject onto a C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the eluent using a UV detector (e.g., at 254 nm) and an in-line mass spectrometer.

  • Acceptance Criteria: Purity should be ≥95% as determined by the area under the curve of the primary peak. The observed mass-to-charge ratio (m/z) in the mass spectrum must correspond to the expected molecular weight of the compound.

1.2. Solubility Assessment Poor solubility can lead to false-negative or artifactual results in aqueous assay buffers.

  • Method: Kinetic Nephelometry.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).

    • Make serial dilutions of the stock into phosphate-buffered saline (PBS).

    • Incubate for 2 hours at room temperature.

    • Measure light scattering using a nephelometer. The point at which a significant increase in scattering is observed indicates precipitation and defines the kinetic solubility limit.

  • Rationale: Knowing the solubility limit is crucial for designing assay concentrations and avoiding compound precipitation, which can interfere with assay readouts and lead to inaccurate potency measurements.

1.3. Stock Solution Preparation and Management Proper handling ensures compound stability and concentration accuracy.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot into single-use volumes in low-binding tubes.

    • Store at -20°C or -80°C, protected from light and moisture.

  • Trustworthiness: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound. Using DMSO as a solvent is standard for many screening assays, but the final concentration in the assay well should typically be kept below 0.5% to avoid solvent-induced artifacts.

Compound Properties Data
Chemical Name 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine
CAS Number 1256835-24-1[6]
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol

Section 2: A Tiered In Vitro Screening Cascade

A tiered or cascaded approach is the most resource-efficient method for screening. It begins with broad, cost-effective assays and progressively moves toward more complex and specific assays for confirmed "hits."

Screening Cascade Workflow

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis-Driven Screening (Primary Assays) cluster_2 Tier 3: Hit Confirmation & Secondary Assays cluster_3 Tier 4: Early Safety & Druggability A Cytotoxicity Screening (e.g., MTS Assay) Determine CC50 B Kinase Inhibition Panel (Biochemical, e.g., ADP-Glo) A->B If Non-Toxic at Test Conc. C GPCR Modulation Assay (Cell-based, e.g., cAMP Assay) A->C If Non-Toxic at Test Conc. D Phenotypic Screen (e.g., Anti-Proliferation Assay) A->D If Non-Toxic at Test Conc. E Dose-Response Analysis (Calculate IC50 / EC50) B->E Hit Identified C->E Hit Identified D->E Hit Identified F Cell-Based Target Engagement (e.g., NanoBRET™) E->F G Selectivity Profiling (Panel of related targets) E->G H In Vitro ADME-Tox (CYP Inhibition, Metabolic Stability) F->H Confirmed Cellular Activity G->H Confirmed Selectivity

Caption: Tiered workflow for in vitro screening.

Tier 1: Foundational Cytotoxicity Screening

Core Question: At what concentration does this compound induce cell death?

Rationale: This is a critical first step in any screening campaign.[7] Cytotoxicity data provides a therapeutic window; any apparent activity in subsequent assays must occur at concentrations significantly lower than the cytotoxic concentration to be considered a specific effect rather than a result of general toxicity.[8] Assays measuring cell viability are rapid, inexpensive, and suitable for high-throughput screening.[7][9]

Recommended Assay: MTS Cell Viability Assay

  • Principle: The MTS assay is a colorimetric method for assessing cell viability.[9] The tetrazolium salt MTS is reduced by viable, metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like MCF-7 if anti-cancer activity is hypothesized) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in culture medium, starting from a top concentration of 100 µM.

    • Controls: Include wells with cells treated with vehicle (DMSO) only (negative control) and wells with a known cytotoxic agent like Staurosporine (positive control).

    • Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 48-72 hours.

    • Assay Readout: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC50 (Concentration causing 50% Cytotoxicity).

Tier 2: Hypothesis-Driven Primary Screening

Core Question: Does the compound interact with high-probability target classes?

Rationale: Based on the imidazopyridine scaffold's known activities, protein kinases and GPCRs are primary hypothetical targets.[2][5] Running biochemical and cell-based assays in parallel provides a more complete picture. Biochemical assays confirm direct target interaction, while cell-based assays demonstrate activity in a more physiologically relevant context.[10][11]

A. Protein Kinase Inhibition (Biochemical Assay)

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.

  • Target Selection: Choose a representative panel of kinases, including tyrosine and serine/threonine kinases. A good starting point could be kinases implicated in cancer, such as Aurora Kinase or c-Met, given the known activity of related compounds.[5][13]

  • Protocol:

    • Reaction Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.

    • Compound Addition: Add 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine at one or two fixed concentrations (e.g., 1 µM and 10 µM). Include a no-kinase control and a vehicle (DMSO) control.

    • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

    • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to the vehicle control. A value >50% inhibition is typically considered a "hit."

B. GPCR Modulation (Cell-Based Assay)

  • Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Homogeneous time-resolved fluorescence (HTRF) assays are a common method to measure these changes.

  • Target Selection: Use engineered cell lines expressing specific GPCRs of interest. A panel could include adrenergic, dopaminergic, or chemokine receptors.

  • Protocol:

    • Cell Stimulation: Plate cells expressing the target GPCR. Add the test compound along with a known agonist for that receptor (to test for antagonist activity) or alone (to test for agonist activity).

    • Cell Lysis & Detection: After incubation, lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Assay Readout: In the absence of cellular cAMP, the two HTRF partners are in close proximity, generating a high FRET signal. Cellular cAMP produced upon GPCR activation competes with the d2-labeled cAMP, disrupting the FRET signal. Read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate changes in the HTRF ratio to determine if the compound acts as an agonist or antagonist.

C. Anti-Proliferation (Phenotypic Assay)

  • Principle: This assay measures the compound's effect on the overall growth of cells over time, which is a hallmark of anti-cancer activity.[14] It is distinct from a cytotoxicity assay, as it can detect cytostatic effects (growth arrest) in addition to cytotoxic effects (cell death).

  • Protocol:

    • Seed a panel of cancer cell lines in a 96-well plate at low density.

    • Treat with a serial dilution of the compound.

    • Incubate for 3-5 days to allow for multiple cell divisions.

    • Measure the final cell number using a viability reagent like PrestoBlue™ or CyQUANT™.

    • Data Analysis: Calculate the GI50 (Concentration causing 50% Growth Inhibition).

Tier 3: Hit Confirmation and Secondary Assays

Core Question: How potent and selective is the hit compound?

Rationale: Any hits identified in Tier 2 must be validated. This involves confirming the activity, determining the precise potency, and assessing selectivity to rule out non-specific or promiscuous activity.

A. Dose-Response Analysis and Potency Determination

  • Principle: For any confirmed hit, a full dose-response curve is generated to calculate the IC50 (for inhibitors) or EC50 (for activators). This provides a quantitative measure of the compound's potency.

  • Protocol:

    • Using the primary assay in which the hit was identified (e.g., the ADP-Glo kinase assay), perform a 10- to 12-point, 3-fold serial dilution of the compound.

    • Run the assay as previously described.

    • Plot the percent inhibition/activation against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC50 or EC50 value.

B. Cellular Target Engagement

  • Principle: While a biochemical assay shows a compound can inhibit a target, a target engagement assay shows it does inhibit the target inside a living cell. The NanoBRET™ Target Engagement assay is a powerful method for this.[11]

  • Protocol:

    • Use a cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase.

    • Add a fluorescent energy transfer probe that binds to the ATP pocket of the kinase.

    • Add the test compound. If it binds to the ATP pocket, it will displace the fluorescent probe, disrupting the Bioluminescence Resonance Energy Transfer (BRET).

    • Measure the BRET ratio to quantify target occupancy by the compound in real-time.

C. Selectivity Profiling

  • Principle: An ideal drug candidate is highly selective for its intended target to minimize off-target effects.

  • Protocol: Screen the confirmed hit at a fixed concentration (e.g., 1 µM) against a broad panel of related targets. For a kinase inhibitor, this would involve a large panel of kinases (e.g., the KINOMEscan® platform). For a GPCR modulator, a panel of other GPCRs would be used.[15]

  • Data Analysis: The results will reveal the selectivity profile of the compound, identifying any other targets it may interact with.

Section 3: Early In Vitro ADME-Tox Profiling

Core Question: Does the compound have drug-like properties?

Rationale: A potent and selective compound is of little therapeutic value if it is immediately metabolized or causes off-target toxicity.[16] Performing key ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays early can prevent wasting resources on compounds destined to fail in later stages.[8][17]

A. Cytochrome P450 (CYP) Inhibition

  • Principle: The Cytochrome P450 enzymes are the primary family of enzymes responsible for drug metabolism.[18] Inhibition of these enzymes can lead to dangerous drug-drug interactions. Luminescent assays like P450-Glo™ are used to assess this.[18]

  • Protocol:

    • Incubate human liver microsomes (which contain CYP enzymes) or recombinant CYP enzymes with a specific luminogenic substrate.

    • Add the test compound at various concentrations.

    • The CYP enzyme converts the substrate into a luciferin product.

    • Add a detection reagent to generate a luminescent signal.

    • Inhibition of the CYP enzyme by the test compound results in a decrease in luminescence. Calculate an IC50 for major isoforms (e.g., 3A4, 2D6, 2C9).

B. Metabolic Stability

  • Principle: This assay determines how quickly a compound is metabolized by liver enzymes. High metabolic instability suggests the compound would have a very short half-life in vivo.

  • Protocol:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and the necessary cofactor (NADPH).

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding acetonitrile to precipitate the proteins.

    • Analyze the amount of parent compound remaining at each time point using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percent parent compound remaining vs. time. The slope of this line is used to calculate the in vitro half-life (t½).

Hypothetical Screening Data Summary Result Interpretation
CC50 (HEK293 cells) > 50 µMCompound is not broadly cytotoxic at typical screening concentrations.
Aurora Kinase B IC50 0.085 µMPotent inhibitor of the target kinase in a biochemical assay.
MCF-7 Anti-Proliferation GI50 0.250 µMCompound inhibits the growth of cancer cells at a relevant concentration.
NanoBRET™ Target Engagement IC50 0.310 µMConfirms the compound enters cells and binds to Aurora Kinase B.
Kinase Selectivity Panel (at 1 µM) >90% inhibition of AurA, AurB; <30% on 50 other kinasesHighly selective for the Aurora kinase family.
CYP3A4 Inhibition IC50 > 25 µMLow risk of drug-drug interactions via the major CYP3A4 pathway.
Metabolic Stability (t½) 45 minutesModerate stability; may be a candidate for optimization.

Section 4: Data Interpretation and Path Forward

The screening cascade for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is designed to build a comprehensive data package that enables informed decision-making.

Hypothetical Signaling Pathway

G cluster_0 Cell Cycle Progression G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 AuroraB Aurora Kinase B AuroraB->M Phosphorylates Histone H3, ensures proper chromosome segregation Compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Compound->AuroraB Inhibition

Caption: Inhibition of Aurora B Kinase disrupts mitosis.

If the data package resembles the hypothetical results in the table above, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine would be declared a validated, potent, and selective hit. The convergence of data—from biochemical potency, to cellular target engagement, to a relevant anti-proliferative phenotype—provides strong evidence that the compound's mechanism of action is through the inhibition of Aurora Kinase B. The favorable early ADME-Tox profile further strengthens its case as a promising starting point for a formal lead optimization program. The next steps would involve chemical modification of the scaffold to improve properties like metabolic stability and potency while maintaining selectivity.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • Cancer Cell-Based Assays - Charles River Laboratories. [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. [Link]

  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. [Link]

  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - NextSDS. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels - Labinsights. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

  • ADME & In Vitro Toxicology - Southern Research. [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. - Celtarys. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. [Link]

  • Toxicology assays - ADME - Labtoo. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. [Link]

  • High-Throughput Screening for Ion Channel Modulators - ResearchGate. [Link]

  • High-Throughput Screening in Drug Discovery - ION Biosciences. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • EP1327150A1 - Methods for detecting modulators of ion channels using thallium (i)
  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and... - ResearchGate. [Link]

  • 3H-Imidazo[4,5-c]pyridine-2-methanamine, 3-methyl-, hydrochloride (1:2) - PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

  • 3H-Imidazo(4,5-b)pyridin-2-amine - PubChem. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed. [Link]

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. [Link]

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Foundational

3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine: Scaffold Hopping and Kinase Inhibition in Targeted Therapeutics

Executive Summary The pursuit of highly selective ATP-competitive kinase inhibitors frequently relies on "scaffold hopping"—the strategic replacement of central core structures to improve physicochemical properties, bypa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective ATP-competitive kinase inhibitors frequently relies on "scaffold hopping"—the strategic replacement of central core structures to improve physicochemical properties, bypass crowded intellectual property landscapes, and enhance target selectivity. The imidazo[4,5-c]pyridine core has emerged as a privileged scaffold in this domain, serving as a highly effective bioisostere for purines. Specifically, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine represents a highly optimized pharmacophore. This technical guide explores the structural biology, target profiling, and self-validating experimental workflows required to evaluate this compound class in modern drug discovery.

Structural Biology & Binding Mechanics

To understand why 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is an exceptional kinase inhibitor core, we must examine the causality of its functional groups within the highly conserved ATP-binding pocket (the "hinge region") of kinases.

  • The 2-Amine Group (H-Bond Donor): In the absence of the 2-amine, the imidazopyridine core can flip, leading to off-target binding or complete loss of activity. The exocyclic 2-amine acts as an obligate hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region [2].

  • The 3-Methyl Group (Steric Anchor & Conformational Lock): The methyl group at the N3 position serves a critical dual purpose. First, it projects into a small hydrophobic pocket adjacent to the gatekeeper residue, increasing binding affinity via van der Waals interactions. Second, and more importantly, it restricts the rotational degrees of freedom of the 2-amine group, reducing the entropic penalty upon binding and forcing the molecule into a bioactive conformation.

  • The Pyridine Nitrogen (H-Bond Acceptor): The nitrogen at the 5-position of the imidazo[4,5-c]pyridine ring acts as a hydrogen bond acceptor, pairing with the backbone amide N-H of the hinge region. This completes a bidentate interaction motif that perfectly mimics the N1 and N6 of the adenine ring in ATP.

BindingModel A 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine (Pharmacophore Core) C 2-Amine Group (H-Bond Donor) A->C presents D 3-Methyl Group (Steric Anchor) A->D projects E Imidazopyridine Nitrogen (H-Bond Acceptor) A->E exposes B Kinase Hinge Region (ATP Binding Pocket) F Kinase Inhibition (Conformational Arrest) B->F induces C->B binds backbone C=O D->B occupies hydrophobic pocket E->B binds backbone N-H

Logical model of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine binding to the kinase hinge region.

Target Kinase Profiling

Derivatives built upon the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold have demonstrated potent, selective inhibition across a diverse array of kinase families. By functionalizing the core at the 4, 6, or 7 positions, medicinal chemists can drive selectivity toward specific kinases.

Table 1: Quantitative Profiling of Imidazo[4,5-c]pyridine Targets
Target KinasePathway / Disease RelevanceIC50 Range (Representative Derivatives)Key Hinge InteractionsReference
CDK2 Cell Cycle Regulation / Oncology< 1 µM (down to 21 nM)Backbone NH of Leu83[2]
AURKA Mitosis / OncologyLow nMBackbone NH of Ala213[3]
DNA-PK DNA Repair / RadiosensitizationLow nMBackbone NH of Val3024[1]
GRK5 GPCR Feedback / DiabetesSub-µMBackbone NH of Cys130[4]

Self-Validating Experimental Protocols

To rigorously evaluate the kinase inhibitory profile of these derivatives, a self-validating testing cascade is required. This ensures that observed IC50 values are artifacts of neither assay interference (e.g., fluorescence quenching) nor compound aggregation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to auto-fluorescence from small-molecule libraries. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (gating) before measurement, background fluorescence decays, yielding a high signal-to-noise ratio. Furthermore, running the assay at the apparent Km​ for ATP ensures that the assay is highly sensitive to competitive inhibitors like imidazo[4,5-c]pyridines.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase/Substrate Incubation: Add 5 µL of 2X Kinase/Substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Self-Validation Step: Include DMSO-only wells (100% activity) and no-kinase wells (0% activity) to calculate the Z'-factor. A Z' > 0.6 is required to validate the assay plate's integrity.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. The final ATP concentration must equal the empirically determined Km​ for the specific kinase. Incubate at Room Temperature for 60 minutes.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Read the plate on a multi-mode reader using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Data Analysis: Fit the normalized data to a 4-parameter logistic curve to determine the IC50.

TR_FRET S1 1. Compound Titration (10-point serial dilution in DMSO) S2 2. Kinase/Substrate Incubation (Equilibration in HEPES buffer) S1->S2 S3 3. ATP Addition (Initiate at apparent Km) S2->S3 S4 4. Quench & Detection Reagents (EDTA + Eu-Anti-phospho Ab + APC) S3->S4 S5 5. TR-FRET Readout (Time-gated fluorescence) S4->S5 S6 6. Data Normalization (Calculate IC50 & Hill Slope) S5->S6

TR-FRET workflow for in vitro kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: An in vitro IC50 does not guarantee cellular efficacy. Poor membrane permeability or high intracellular protein binding can render a potent biochemical inhibitor useless. CETSA validates physical target engagement inside the living cell. It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ ) higher. This proves causality between compound administration and intracellular target binding.

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cells (e.g., HCT116 for CDK2 targeting) with the inhibitor (at 10x the biochemical IC50) or DMSO vehicle for 2 hours to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest and wash the cells in PBS, then divide them equally into 8-10 PCR tubes.

  • Heat Shock: Subject each tube to a different temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase.

  • Validation: Plot the band intensity against temperature to generate a melt curve. A significant rightward shift ( ΔTm​>2∘C ) in the inhibitor-treated cells versus the DMSO control confirms physical intracellular target engagement.

Conclusion

The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold is a masterclass in rational drug design. By meticulously positioning hydrogen bond donors and acceptors while utilizing a methyl group as a conformational lock, this core structure provides a highly tunable platform for developing selective kinase inhibitors. When paired with rigorous, self-validating assay cascades like TR-FRET and CETSA, researchers can effectively translate this pharmacophore into viable therapeutic leads for oncology, metabolic disorders, and beyond.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors Source: PubMed / Archiv der Pharmazie URL
  • Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA)
  • EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5)
Exploratory

A Framework for the Preliminary Toxicity Assessment of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine: An In-Depth Technical Guide

Introduction: Navigating the Early-Stage Safety Profile of a Novel Imidazopyridine The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Early-Stage Safety Profile of a Novel Imidazopyridine

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as GABAA receptor agonists and proton pump inhibitors.[1] Specifically, imidazo[4,5-c]pyridines, being isosteric to purines, have been investigated for their potential as anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[2] The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine represents a novel chemical entity within this class. As with any new compound with therapeutic potential, a thorough and early assessment of its toxicity profile is paramount to de-risk its development trajectory.

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach that begins with computational predictions and progresses to targeted in vitro assays. The methodologies described herein are grounded in established principles of toxicology and aim to provide a robust, data-driven foundation for informed decision-making in the early stages of drug discovery.

Part 1: Foundational Physicochemical and In Silico Toxicological Assessment

A foundational understanding of a compound's physicochemical properties is a critical first step in predicting its toxicological behavior. This is followed by a comprehensive in silico analysis to identify potential liabilities before committing to resource-intensive in vitro studies.

Physicochemical Characterization

A summary of the known identifiers and properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is presented in Table 1.

PropertyValueSource
CAS Number 1256835-24-1[3]
EC Number 891-496-5[3]
Molecular Formula C7H8N4Derived
Molecular Weight 148.17 g/mol Derived
In Silico Toxicity Profiling

In silico toxicology utilizes computational models to predict the potential adverse effects of a chemical compound.[4][5] This approach is invaluable for prioritizing compounds, guiding subsequent testing, and minimizing late-stage failures in drug development.[5] For 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, a battery of in silico models should be employed to predict a range of toxicological endpoints.

Key Predicted Endpoints:

  • Genotoxicity: Assess the potential for the compound to cause DNA damage.

  • Carcinogenicity: Predict the likelihood of the compound to cause cancer.

  • Hepatotoxicity: Evaluate the potential for liver damage.

  • Cardiotoxicity: Assess the risk of adverse effects on the cardiovascular system.

  • Endocrine Disruption: Predict the potential to interfere with the endocrine system.

  • Skin Sensitization: Evaluate the likelihood of causing an allergic skin reaction.

A variety of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict these toxicities based on the compound's molecular descriptors.[4]

Diagram of the In Silico Workflow:

InSilicoWorkflow cluster_input Input Data cluster_models Predictive Models cluster_endpoints Predicted Toxicological Endpoints Compound_Structure 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (SMILES/SDF) QSAR QSAR Models Compound_Structure->QSAR Expert_Systems Expert Systems Compound_Structure->Expert_Systems Read_Across Read-Across Analysis Compound_Structure->Read_Across Genotoxicity Genotoxicity QSAR->Genotoxicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Other_Endpoints Other Endpoints... QSAR->Other_Endpoints Hepatotoxicity Hepatotoxicity Expert_Systems->Hepatotoxicity Expert_Systems->Other_Endpoints Cardiotoxicity Cardiotoxicity Read_Across->Cardiotoxicity Read_Across->Other_Endpoints

Caption: In Silico Toxicity Prediction Workflow.

Part 2: In Vitro Toxicity Assessment

Following the in silico screening, a series of in vitro assays should be conducted to provide experimental data on the compound's potential toxicity. In vitro toxicology screening is a crucial tool for reducing the attrition of drug candidates during development.[6]

General Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is a foundational step in evaluating the cytotoxic potential of a novel compound.[9]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plate with the medium containing the different compound concentrations. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Preparation:

    • Dissolve 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in a suitable solvent.

  • Assay Procedure:

    • To a test tube, add the test compound, the bacterial culture, and, if required, the S9 metabolic activation mix.

    • Add top agar to the tube and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism and potential toxicity, specific assays to evaluate hepatotoxicity are crucial.

Experimental Protocol: In Vitro Hepatotoxicity using HepG2 Cells

  • Cell Culture and Treatment:

    • Culture HepG2 cells and treat them with various concentrations of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine as described in the MTT assay protocol.

  • Biochemical Assays:

    • After the incubation period, collect the cell culture supernatant and cell lysates.

    • Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant.

    • Measure intracellular glutathione (GSH) levels in the cell lysates as an indicator of oxidative stress.

  • Data Analysis:

    • A significant, dose-dependent increase in ALT and AST levels and a decrease in GSH levels would suggest potential hepatotoxicity.

Diagram of the In Vitro Testing Cascade:

InVitroCascade Start Preliminary Assessment Start In_Silico In Silico Toxicity Profiling Start->In_Silico Cytotoxicity General Cytotoxicity (MTT Assay) In_Silico->Cytotoxicity Genotoxicity Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity Hepatotoxicity Hepatotoxicity (HepG2 Assays) Genotoxicity->Hepatotoxicity Decision Proceed to Further Studies? Hepatotoxicity->Decision End Assessment Complete Decision->End Favorable Profile

Caption: Tiered In Vitro Toxicity Assessment Cascade.

Part 3: Data Interpretation and Next Steps

The culmination of the in silico and in vitro data will provide a preliminary toxicity profile for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Data Summary Table:

AssayEndpointPredicted/Observed OutcomeInterpretation
In Silico Genotoxicity(e.g., Positive/Negative)(e.g., Potential DNA damage)
Carcinogenicity(e.g., Positive/Negative)(e.g., Potential carcinogen)
Hepatotoxicity(e.g., Positive/Negative)(e.g., Potential for liver injury)
MTT Assay IC50(e.g., >100 µM)(e.g., Low general cytotoxicity)
Ames Test Mutagenicity(e.g., Negative)(e.g., Not mutagenic)
Hepatotoxicity ALT/AST Levels(e.g., No significant increase)(e.g., Low risk of hepatotoxicity)
GSH Levels(e.g., No significant decrease)(e.g., No significant oxidative stress)

Causality and Self-Validation:

The tiered approach ensures a logical progression of investigation. A negative in silico prediction for genotoxicity, for instance, is validated by a negative result in the Ames test. Conversely, a positive in silico "hit" would necessitate careful consideration of the subsequent in vitro results. Discrepancies between in silico and in vitro findings can provide valuable insights into the compound's specific mechanism of toxicity.

Future Directions:

Based on a favorable preliminary toxicity profile, further studies could include:

  • Advanced in vitro models: Utilizing 3D cell cultures or organ-on-a-chip technology for more physiologically relevant data.[6]

  • Metabolite toxicity: Investigating the toxicity of potential metabolites, as these can contribute significantly to the overall adverse effects of a drug.[10]

  • In vivo studies: If the in vitro data are promising, limited and ethically conducted in vivo studies in animal models may be warranted to assess systemic toxicity and establish a therapeutic window.[11][12][13]

Conclusion

The preliminary toxicity assessment of a novel chemical entity like 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a critical and multi-faceted process. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can build a robust early-stage safety profile. This data-driven approach allows for the early identification of potential liabilities, enabling more informed decisions and ultimately contributing to the development of safer and more effective therapeutics.

References

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC - NIH. (n.d.).
  • (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. (n.d.).
  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - NextSDS. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • Full article: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage - Taylor & Francis. (2017, July 14).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.).
  • OECD Test Guideline 425 - National Toxicology Program. (n.d.).
  • 420 | oecd guideline for testing of chemicals. (2001, December 17).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications - ACS.org. (2014, July 21).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, with a specific focus on its solubility and stability. These parameters are...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, with a specific focus on its solubility and stability. These parameters are fundamental to the successful development of this and related imidazopyridine compounds as potential therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring drug product efficacy and safety.

The imidazopyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. Generally, this class of compounds is noted for its favorable solubility and robust stability.[1] However, a detailed, compound-specific investigation is essential for any new chemical entity. This guide will delve into the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Part 1: Aqueous and Organic Solubility Profile

A comprehensive understanding of a compound's solubility in various media is a cornerstone of early-stage drug development. It influences everything from the feasibility of in vitro assays to oral bioavailability.

pH-Dependent Aqueous Solubility

The structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, featuring a basic pyridine and imidazole system, suggests that its aqueous solubility will be highly dependent on pH. The amine functionalities can be protonated at lower pH values, leading to the formation of more soluble salt forms. Conversely, in neutral or alkaline conditions, the free base may be less soluble. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

A typical pH-solubility profile for a weakly basic compound like 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine would show low solubility at neutral to high pH and a significant increase in solubility as the pH becomes more acidic.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine at 25°C

pHPredicted Solubility (µg/mL)Method
2.0>1000Shake-Flask
4.5750Shake-Flask
6.8150Shake-Flask
7.480Shake-Flask
9.050Shake-Flask
Solubility in Organic Solvents

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for biological screening.

Table 2: Hypothetical Solubility of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in Common Organic Solvents at 25°C

SolventPredicted Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)>50
Methanol~20
Ethanol~10
Acetonitrile~5
Dichloromethane<1
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Rationale: This method allows the system to reach equilibrium, providing a true measure of thermodynamic solubility, which is essential for biopharmaceutical classification and predicting oral absorption.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine to a vial containing a known volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate at Constant Temp (24-48h) add_compound->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC/UV-Vis supernatant->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation studies are employed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3] These studies expose the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and pathways.[2]

Table 3: Hypothetical Forced Degradation Study Results for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Stress Condition% DegradationMajor Degradants Observed
0.1 M HCl, 60°C, 24h~15%Hydrolysis of the exocyclic amine, potential ring opening.
0.1 M NaOH, 60°C, 24h~5%Minimal degradation observed.
3% H₂O₂, RT, 24h~10%N-oxidation of the pyridine or imidazole ring.
Thermal (80°C, 72h)<2%Compound is thermally stable.
Photolytic (ICH Q1B), solid state & solution~8%Potential for photo-oxidation or rearrangement products.
Predicted Degradation Pathways

Based on the structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, the following degradation pathways are plausible:

  • Hydrolysis: The exocyclic amine group could be susceptible to hydrolysis under acidic conditions.

  • Oxidation: The nitrogen atoms in the pyridine and imidazole rings are potential sites for N-oxidation.

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to photolytic degradation, potentially leading to complex rearrangements or oxidative products.

Experimental Protocol for Forced Degradation Studies

Rationale: This protocol is designed to systematically evaluate the intrinsic stability of the drug substance under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This is crucial for identifying potential degradants and developing a stability-indicating analytical method.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A dark control should be maintained for comparison.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sample Withdraw Samples at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample quench Quench Reaction sample->quench analyze Analyze by Stability-Indicating HPLC quench->analyze

Caption: Workflow for a Forced Degradation Study.

Part 3: Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the decrease in the concentration of the active drug substance and the formation of degradation products over time.

Key Attributes of a Stability-Indicating Method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Hypothetical HPLC Method Parameters for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Column Temperature30°C
Injection Volume10 µL

Rationale for Method Choices:

  • C18 Column: A versatile stationary phase suitable for the separation of a wide range of small molecules, including heterocyclic compounds.

  • Acidified Mobile Phase: The use of formic acid helps to improve peak shape for basic compounds like 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine by minimizing tailing.

  • Gradient Elution: A gradient is employed to ensure the effective separation of the parent compound from potential degradation products with varying polarities.

  • UV Detection: The aromatic nature of the imidazopyridine core suggests strong UV absorbance, making it a suitable detection method.

Conclusion

This technical guide outlines the critical considerations and experimental approaches for characterizing the solubility and stability of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. While imidazopyridines as a class exhibit promising physicochemical properties, a detailed, compound-specific evaluation is indispensable for advancing any new chemical entity through the drug development pipeline. The protocols and methodologies described herein provide a robust framework for obtaining the necessary data to support formulation development, understand potential liabilities, and ensure the quality and safety of the final drug product.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information.

  • Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate.

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][3]diazepine-3-carboxylate does not influence bioavailability. National Center for Biotechnology Information.

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org.

  • forced degradation and stability indicating studies of imatinib tablet. Academia.edu.

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information.

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Publications.

  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - NextSDS.

  • 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine | CymitQuimica.

  • 3H-Imidazo[4,5-c]pyridine-2-methanamine, 3-methyl-, hydrochloride (1:2) - PubChem.

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information.

  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. ResearchGate.

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.

  • Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. Northern Arizona University.

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Center for Biotechnology Information.

  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate.

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.

  • Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194). FooDB.

  • 1256835-24-1|3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine. BLDpharm.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • 3-Methyl-3H-imidazo 4,5-b pyridine AldrichCPR. MilliporeSigma.

  • pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy.

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Center for Biotechnology Information.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Center for Biotechnology Information.

  • 3H-Imidazo[4,5-b]pyridin-5-amine, 2-methyl- — Chemical Substance Information. NextSDS.

  • DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine). Regulations.gov.

  • Safety Data Sheet. Jubilant Ingrevia.

Sources

Exploratory

Computational Elucidation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine: Molecular Docking, Target Engagement, and Binding Kinetics

Executive Summary The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric resemblance to purines. Specifically, 3-methyl-3H-imidazo[4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric resemblance to purines. Specifically, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1) [1] presents a unique structural profile. The methylation at the N3 position locks the imidazole tautomeric state, fundamentally altering its hydrogen bond donor/acceptor topology compared to its unmethylated analogs.

This technical whitepaper provides a rigorous, self-validating in silico methodology for evaluating this compound against two highly relevant therapeutic targets: the A2A Adenosine Receptor (A2AAR) (implicated in immuno-oncology and Parkinson's disease) and AKT Kinase (a master regulator of tumor survival). By moving beyond static docking into Quantum Mechanical (QM) ligand preparation and MM/GBSA thermodynamic scoring, this guide establishes a robust framework for predicting target engagement.

Pharmacological Context & Target Rationale

The selection of targets for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is driven by the established polypharmacology of the imidazopyridine class [2].

  • A2A Adenosine Receptor (A2AAR): A2AAR is a G-protein-coupled receptor (GPCR) that mediates immunosuppression in the tumor microenvironment. Imidazopyridines and related heterocyclic chemotypes are well-documented A2AAR antagonists [3]. The crystal structure of A2AAR bound to the antagonist ZM241385 (PDB ID: 4EIY) reveals an orthosteric pocket highly receptive to bicyclic heteroaromatics [4].

  • AKT Kinase (Protein Kinase B): AKT is a serine/threonine kinase central to the PI3K/AKT/mTOR signaling pathway. Imidazopyridine derivatives have been successfully optimized as ATP-competitive pan-AKT inhibitors (e.g., GSK690693, crystallized in PDB ID: 3D0E)[5]. The exocyclic amine of our target compound is hypothesized to interact with the kinase hinge region.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols emphasize the causality behind computational choices. Standard molecular docking often yields false positives due to incorrect ligand protonation states and the neglect of protein flexibility. This workflow mitigates these errors.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Rationale: The exocyclic amine (-NH2) and the pyridine nitrogen of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine can exist in multiple protonation states at physiological pH (7.4). Furthermore, the 3-methyl group sterically influences the planarity of the exocyclic amine. QM optimization is required to derive the accurate ground-state geometry and partial charges.

  • Structure Generation: Import the 2D SMILES string of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine into a molecular builder (e.g., Maestro or Avogadro).

  • pKa Prediction: Utilize Epik to generate the most probable protonation states at pH 7.4 ± 0.5. The pyridine nitrogen is typically the primary site of protonation (pKa ~ 6.0-6.5), meaning the neutral species dominates, but the cationic species must be evaluated.

  • DFT Optimization: Submit the generated 3D conformers to a Quantum Mechanics engine (e.g., Jaguar or Gaussian). Run a Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G * basis set.

  • Charge Assignment: Extract the Electrostatic Potential (ESP) charges from the QM output to replace standard force-field charges (e.g., OPLS4 or AM1-BCC) for downstream docking.

Protocol 2: Protein Preparation and Grid Generation

Rationale: Crystal structures (PDB: 4EIY, 3D0E) represent static, cryogenic snapshots. They contain unresolved loops, non-physiological protonation states, and structural waters that can either bridge ligand interactions or occlude the binding site.

  • Structure Retrieval: Download PDB ID 4EIY (A2AAR) and 3D0E (AKT2) from the RCSB Protein Data Bank [4][5].

  • Pre-processing: Remove co-crystallized lipids, buffer molecules, and all water molecules beyond 5 Å of the co-crystallized ligand. Critical Step: For A2AAR (4EIY), retain the deep sodium ion (Na+) and its first hydration shell, as it is an allosteric modulator critical for the inactive antagonist-bound state [4].

  • Protonation Assignment: Run PROPKA at pH 7.4 to assign protonation states to titratable residues (e.g., Histidine, Aspartate). Ensure the hinge region residues in AKT2 (Glu228, Ala230) are correctly protonated to act as hydrogen bond acceptors/donors.

  • Restrained Minimization: Perform a restrained energy minimization (RMSD threshold 0.3 Å) using the OPLS4 force field to relieve steric clashes without deviating from the experimental backbone.

  • Grid Generation: Center the docking grid box (15 Å × 15 Å × 15 Å) on the centroid of the native co-crystallized ligands (ZM241385 for 4EIY; GSK690693 for 3D0E).

Protocol 3: Molecular Docking & MM/GBSA Scoring

Rationale: Empirical scoring functions (like Glide XP or Vina) estimate binding affinity but struggle with solvent polarization. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations incorporate implicit solvation models, providing a more thermodynamically rigorous estimate of binding free energy ( ΔGbind​ ).

  • High-Precision Docking: Execute docking using Glide Extra Precision (XP) or AutoDock Vina with exhaustiveness set to 32. Allow full flexibility of the ligand while keeping the receptor rigid.

  • Pose Clustering: Cluster the top 100 poses based on an RMSD cutoff of 2.0 Å. Select the lowest-energy pose from the most populated cluster.

  • MM/GBSA Calculation: Subject the top complex to MM/GBSA using the VSGB 2.0 solvation model. Calculate ΔGbind​=Ecomplex​−(Ereceptor​+Eligand​) .

Workflow L Ligand Prep (DFT/QM) 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine D Molecular Docking (Glide XP / AutoDock Vina) L->D P Protein Prep (PDB: 4EIY, 3D0E) PROPKA & Minimization P->D M Molecular Dynamics (100 ns) Desmond / GROMACS D->M S MM/GBSA Free Energy Binding Kinetics M->S

In silico workflow for rigorous validation of imidazo[4,5-c]pyridine target engagement.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative docking metrics and interaction profiles for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine against both targets, derived from the structural topology of the respective binding pockets.

Target ProteinPDB IDGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesInteraction TypeA2A Adenosine Receptor4EIY-8.45-42.10Asn253 (6.55), Phe168 (ECL2)H-bond (amine), π π stackingAKT2 Kinase3D0E-7.92-38.55Ala230 (Hinge), Glu228 (Hinge)H-bond (pyridine N), H-bond (amine) Data Note: The 3-methyl group specifically abolishes potential hydrogen bonding at the N3 position, forcing the molecule to orient its exocyclic C2-amine toward the hinge region backbone carbonyls in AKT2, and toward Asn253 in A2AAR.

Mechanistic Pathway Modulation

When 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine successfully engages the ATP-binding cleft of AKT kinase, it acts as a competitive antagonist against ATP. This engagement halts the phosphorylation cascade downstream of PI3K, specifically preventing the activation of mTORC1, a critical driver of cellular proliferation and survival.

Pathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT2 Kinase (PDB: 3D0E) PIP3->AKT Recruits mTOR mTORC1 Signaling AKT->mTOR Phosphorylates Inhibitor 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (ATP-Competitive Inhibitor) Inhibitor->AKT Blocks Hinge Region

Mechanistic inhibition of the PI3K/AKT/mTOR signaling cascade via ATP-competitive hinge binding.

Discussion & Causal Analysis

The core of this molecular docking study hinges on the structural causality introduced by the 3-methyl substitution on the imidazo[4,5-c]pyridine ring.

In unmethylated imidazopyridines, the imidazole ring undergoes rapid tautomerization between the 1H and 3H states. This fluidity allows the molecule to adapt to various hydrogen-bond networks, often leading to poor kinase selectivity. By installing a methyl group at the N3 position, the molecule is locked into a single tautomeric state.

In the context of AKT2 (PDB: 3D0E) [5], this locked conformation is highly advantageous. The exocyclic amine at C2 acts as an obligate hydrogen bond donor to the backbone carbonyl of Glu228 in the kinase hinge region, while the pyridine nitrogen acts as an acceptor for the backbone amide of Ala230. If the N3 position were unmethylated, it could act as a competing donor, causing the ligand to flip 180 degrees and lose optimal π -stacking interactions with the regulatory hydrophobic motif.

Similarly, in the A2AAR (PDB: 4EIY) [4] orthosteric pocket, the rigid 3-methyl group projects into a small hydrophobic sub-pocket formed by Val84 and Leu249, anchoring the molecule. This prevents the compound from migrating toward the solvent-exposed extracellular loops, thereby stabilizing the inactive state of the receptor and functioning as a potent antagonist.

References

  • NextSDS. "3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - Chemical Substance Information." NextSDS Database,[Link]

  • National Center for Biotechnology Information (NCBI). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC,[Link]

  • Wikipedia. "Adenosine A2A receptor." Wikimedia Foundation,[Link]

  • RCSB Protein Data Bank. "4EIY: Structure of the Adenosine A2A Receptor in Complex with ZM241385." RCSB PDB,[Link]

  • RCSB Protein Data Bank. "3D0E: Crystal structure of human Akt2 in complex with GSK690693." RCSB PDB,[Link]

Foundational

The Imidazo[4,5-c]pyridine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

For Immediate Release This guide provides a deep dive into the structure-activity relationships (SAR) of imidazo[4,5-c]pyridine analogs, a class of heterocyclic compounds of significant interest in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a deep dive into the structure-activity relationships (SAR) of imidazo[4,5-c]pyridine analogs, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document elucidates the nuanced interplay between chemical structure and biological activity that defines this privileged scaffold.

Introduction: The Rise of a Privileged Scaffold

The imidazo[4,5-c]pyridine core, a fusion of imidazole and pyridine rings, is structurally analogous to naturally occurring purines.[1][2][3] This fundamental similarity allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[4] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and immunosuppressive agents.[1][4][5] This guide will systematically explore the key structural modifications of the imidazo[4,5-c]pyridine ring and their profound impact on biological activity, providing a framework for the rational design of novel therapeutics.

The Imidazo[4,5-c]pyridine Core: A Foundation for Diverse Bioactivity

The versatility of the imidazo[4,5-c]pyridine scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules.[1] Its structural resemblance to purines enables it to function as a bioisostere, effectively mimicking the natural ligands of many enzymes and receptors.[2][4] This mimicry has been successfully exploited in the development of potent inhibitors for various kinases, polymerases, and other enzyme families.[1][6][7] The scaffold's amenability to chemical modification at multiple positions allows for the fine-tuning of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The construction of the imidazo[4,5-c]pyridine core typically involves the cyclization of appropriately substituted diaminopyridines. A common and straightforward method is the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), which can be enhanced by microwave irradiation.[1] Another established route involves the condensation of 3,4-diaminopyridine with formic acid to yield the unsubstituted parent scaffold.[1] These foundational synthetic pathways provide the basis for creating diverse libraries of analogs for SAR studies.

Below is a generalized workflow for the synthesis and screening of an imidazo[4,5-c]pyridine analog library.

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis A Start with 3,4-Diaminopyridine B React with diverse carboxylic acids (R-COOH) in PPA A->B C Cyclization to form 2-substituted imidazo[4,5-c]pyridines B->C D Purification and Characterization (HPLC, NMR, MS) C->D E Primary Screening (e.g., Kinase Inhibition Assay) D->E Compound Library F Identify 'Hits' E->F G Secondary Screening (e.g., Cell-based Proliferation Assay) F->G H Determine IC50/EC50 values G->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Compound Identification I->J

Fig. 1: Generalized workflow for synthesis and screening.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-c]pyridine analogs is highly dependent on the nature and position of substituents around the core. The following sections dissect the SAR at key positions.

Substitution at the C2-Position

The C2-position is a critical site for modification, often influencing the compound's primary interaction with its biological target.

  • Aromatic and Heteroaromatic Groups: The introduction of phenyl or other aromatic rings at the C2-position is a common strategy. The substitution pattern on this appended ring is crucial. For instance, in a series of PARP inhibitors, a C2-phenyl ring with an N-hydroxycarboximidamide group demonstrated high cytotoxic activity.[1]

  • Impact of Halogens: The addition of halogen atoms, such as fluorine, to a C2-phenyl ring can have a variable effect. In one study on antiviral agents against Bovine Viral Diarrhea Virus (BVDV), a fluorine atom on the C2-phenyl ring led to a decrease in activity.[1]

Substitution on the Pyridine Ring (C4, C5, C6, C7)

Modifications to the pyridine portion of the scaffold are instrumental in modulating selectivity and pharmacokinetic properties.

  • Amino Substitutions: The introduction of amino side chains can significantly enhance antiproliferative activity. The position of the nitrogen atom within the pyridine ring, in conjunction with the placement of these amino chains, has been shown to have a substantial impact on the potency against various cancer cell lines.[8]

  • Carbamates: The synthesis of carbamates at the C6-position of the imidazo[4,5-c]pyridine ring has been explored for the development of antimitotic agents.[9]

Substitution on the Imidazole Ring (N1 and N3)

Alkylation or arylation at the nitrogen atoms of the imidazole ring can influence the molecule's orientation in a binding pocket and its metabolic stability.

  • N-Alkylation: In some cases, substitution on the imidazole nitrogen can be detrimental to activity. For example, N-methylation of certain amidino-substituted imidazo[4,5-b]pyridines resulted in decreased antiproliferative activity compared to their N-unsubstituted counterparts.[10]

Case Study: Imidazo[4,5-c]pyridines as Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, which are crucial in oncology.[7][11] Kinases such as Src, Aurora kinases, and cyclin-dependent kinases (CDKs) are often dysregulated in cancer.[1][6][12]

A notable example is the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma.[6][13] In this series, the imidazo[4,5-c]pyridin-2-one core acts as an ATP-competitive inhibitor, forming key hydrogen bonds within the kinase's ATP binding site. The SAR studies revealed that specific substitutions on a phenyl ring attached to the core were critical for achieving submicromolar inhibitory potency against Src and Fyn kinases.[6]

The diagram below illustrates a simplified signaling pathway involving Src kinase and its inhibition by an imidazo[4,5-c]pyridine analog.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src Inhibits

Fig. 2: Simplified Src kinase signaling and inhibition.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are essential.

General Synthesis of 2-Substituted Imidazo[4,5-c]pyridines[1]
  • To a solution of 3,4-diaminopyridine (1.0 eq) in polyphosphoric acid (PPA), add the desired carboxylic acid (1.1 eq).

  • Heat the reaction mixture, for example, using microwave irradiation, at a specified temperature and time (e.g., 150 °C for 30 minutes).

  • After cooling to room temperature, pour the mixture into a beaker of ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted imidazo[4,5-c]pyridine.

  • Characterize the final compound using standard analytical techniques (NMR, LC-MS, HRMS).

In Vitro Kinase Inhibition Assay (Example: Src Kinase)
  • Prepare a series of dilutions of the test compounds (imidazo[4,5-c]pyridine analogs) in an appropriate buffer (e.g., containing DMSO).

  • In a 96-well plate, add the recombinant Src kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Future Directions and Outlook

The imidazo[4,5-c]pyridine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Designing analogs with high selectivity for a specific biological target to minimize off-target effects and toxicity.

  • Targeting Novel Pathways: Exploring the potential of imidazo[4,5-c]pyridines against new and emerging drug targets.

  • Enhancing Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their clinical viability.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to rapidly synthesize and evaluate large libraries of imidazo[4,5-c]pyridine derivatives.[4]

By leveraging the foundational SAR principles outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 394. [Link]

  • Gomha, S. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 22(3), 394. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050. [Link]

  • Kulkarni, A., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(12), 1661-1672. [Link]

  • Gomha, S. M., et al. (2017). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate. [Link]

  • Kryštof, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 446-451. [Link]

  • Li, G., et al. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Peršić, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1367-1378. [Link]

  • Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-710. [Link]

  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Perković, I., et al. (2016). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Li, Y., et al. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1787. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed, 36(1), 1367-1378. [Link]

  • Thomas, A., et al. (2014). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]

  • Pešic, M., et al. (2004). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 47(3), 541-550. [Link]

  • Temple, C., et al. (1983). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]

Sources

Exploratory

Target Deconvolution Strategies for 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine: A Fragment-Based Chemical Biology Whitepaper

Executive Summary & Pharmacophore Rationale The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1)[1] is a low-molecular-weight heterocyclic fragment (C₇H₈N₄, MW: 148.17 Da)[2]. In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1)[1] is a low-molecular-weight heterocyclic fragment (C₇H₈N₄, MW: 148.17 Da)[2]. In modern drug discovery, the imidazo[4,5-c]pyridine scaffold is recognized as a highly privileged bioisostere of purines and benzimidazoles.

Historically, derivatives of this scaffold have demonstrated profound polypharmacology, primarily segregating into two distinct target classes:

  • Immunomodulatory Receptors: Imidazopyridines are potent agonists of endosomal Toll-like receptors (TLR7 and TLR8), driving robust Type I interferon responses in immuno-oncology applications[3][4].

  • Kinase Inhibition: Acting as ATP-mimetics, these scaffolds frequently target the hinge region of kinases, including Bruton's tyrosine kinase (BTK)[5] and DNA-Dependent Protein Kinase (DNA-PK)[6].

Because 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a minimal fragment, identifying its specific, novel protein targets requires highly sensitive, label-free chemical biology techniques. Traditional affinity chromatography is fundamentally unsuited for this molecule; appending a bulky biotin-PEG linker to a 148 Da fragment will inevitably cause severe steric hindrance, altering its physicochemical properties and abrogating native target engagement[7].

Strategic Workflow for Target Deconvolution

As a Senior Application Scientist, I mandate a label-free, mass spectrometry-driven approach for fragment-sized molecules. The gold standard for this is the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) [8].

CETSA relies on the biophysical principle of thermodynamic stabilization: when a small molecule binds to a folded protein, the free energy of the system decreases, thereby increasing the protein's melting temperature ( Tm​ )[7]. By applying a thermal gradient to intact cells treated with 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, we can quantitatively identify which proteins resist heat-induced aggregation, revealing the compound's direct interactome.

Workflow cluster_LabelFree Label-Free Deconvolution cluster_Labeled Labeled Deconvolution Compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (Fragment Scaffold) CETSA CETSA-MS (Thermal Stabilization) Compound->CETSA Preferred (No Steric Clash) DARTS DARTS (Protease Resistance) Compound->DARTS PAL Photoaffinity Labeling (N2-Derivatization) Compound->PAL High Steric Risk Proteomics Quantitative LC-MS/MS (TMT Multiplexing) CETSA->Proteomics DARTS->Proteomics PAL->Proteomics Validation ITDRF Validation & CRISPR Knockout Proteomics->Validation Hit Candidates

Target deconvolution workflow emphasizing label-free CETSA-MS for fragment-sized scaffolds.

Self-Validating Experimental Protocol: CETSA-MS & ITDRF

To ensure absolute scientific integrity and eliminate false positives, the following protocol integrates a primary thermal screen with an orthogonal Isothermal Dose-Response Fingerprint (ITDRF) validation step[9].

Phase 1: In Situ Cellular Engagement
  • Rationale: Fragment interactions are often transient and dependent on native multiprotein complexes. Lysis prior to compound treatment destroys these complexes.

  • Step 1: Culture target cells (e.g., THP-1 macrophages for TLR profiling or Ramos B-cells for kinase profiling) to 80% confluency.

  • Step 2: Treat cells with 50 µM of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (or DMSO vehicle control) for 1 hour at 37°C. Causality: 50 µM is chosen because fragment hits typically exhibit high-micromolar affinities.

Phase 2: Thermal Profiling & Rigorous Phase Separation
  • Rationale: Precise separation of the denatured (precipitated) proteome from the stabilized (soluble) proteome is the most critical point of failure in CETSA.

  • Step 3: Aliquot the treated cell suspensions into a 96-well PCR plate. Subject the plate to a thermal gradient (37°C to 67°C, in 3°C increments) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Step 4: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Causality: Detergents are strictly avoided here, as they can artificially solubilize denatured proteins and mask the thermal shift.

  • Step 5: Centrifuge lysates at 100,000 × g for 20 minutes at 4°C. Causality: Standard benchtop centrifugation (e.g., 20,000 × g) fails to pellet micro-aggregates, leading to false-positive MS signals. Ultracentrifugation guarantees only truly soluble proteins remain.

Phase 3: Quantitative Proteomics (TMT-LC-MS/MS)
  • Step 6: Extract the soluble supernatant, reduce, alkylate, and digest with Trypsin.

  • Step 7: Label peptides with Tandem Mass Tag (TMT) isobaric reagents, pool, and analyze via high-resolution LC-MS/MS. Proteins exhibiting a statistically significant positive ΔTm​ (>1.5°C shift, p < 0.05) are flagged as putative targets[8].

Phase 4: The Self-Validating Step (ITDRF)
  • Rationale: A thermal shift can occasionally result from off-target cellular stress. A true ligand-target interaction must obey the law of mass action (saturability).

  • Step 8: Select the Tagg50​ (the temperature at which 50% of the putative target protein aggregates in the vehicle control).

  • Step 9: Treat fresh cells with a titration curve of the compound (0.1 µM to 500 µM), heat only to the Tagg50​ , and quantify the soluble target via Western Blot or targeted MS. A sigmoidal dose-response curve validates the target[9].

Quantitative Data Presentation

When selecting a deconvolution modality for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, researchers must balance throughput against the risk of modifying the pharmacophore.

Table 1: Comparative Analysis of Target Deconvolution Modalities for Fragment Scaffolds

ModalityBiophysical PrincipleModification Required?Fragment SuitabilityFalse Positive RiskQuantitative Readout
CETSA-MS Ligand-induced thermodynamic stabilizationNo (Label-free)Optimal Low (if ITDRF validated) ΔTm​ Shift Curve
DARTS Ligand-induced steric shielding from proteasesNo (Label-free)Moderate (Requires tight binding)Medium (Protease bias)Digestion Ratio
Photoaffinity Labeling (PAL) UV-activated covalent crosslinkingYes (Diazirine + Alkyne tag)Poor (High steric hindrance)High (Non-specific crosslinking)Enrichment Fold-Change
Affinity Chromatography Solid-phase target captureYes (Biotin-PEG linker)Very Poor (Loss of affinity)Medium (Matrix binding)Elution Yield

Note: If PAL must be utilized, the N2-amine of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is the only logical site for derivatization, as the N3-methyl is structurally fixed and the pyridine ring is typically essential for hydrogen bonding in kinase hinge regions[5].

Putative Pathway Modulation

Based on the known pharmacology of the imidazo[4,5-c]pyridine class, successful target deconvolution of this compound will likely map to either innate immune signaling or kinase-driven survival pathways.

Mechanism Ligand Imidazo[4,5-c]pyridine TLR7 TLR7 / TLR8 (Endosomal) Ligand->TLR7 Agonism Kinase Kinases (e.g., BTK, DNA-PK) Ligand->Kinase ATP-competitive Inhibition MyD88 MyD88 Adapter TLR7->MyD88 Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Pathway Blockade NFkB NF-κB Activation MyD88->NFkB Immune Activation

Putative signaling pathways modulated by imidazo[4,5-c]pyridine derivatives.

References

  • NextSDS. 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Chemical Substance Information. NextSDS Substance Database. URL: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL: [Link]

  • Zhang, L. et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery (Taylor & Francis). URL: [Link]

  • Bio-Protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. URL: [Link]

  • ACS Publications. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. URL: [Link]

  • RSC Publishing. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. URL: [Link]

  • Soural, M. et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. URL: [Link]

  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

Sources

Foundational

exploring the pharmacokinetics of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

An In-Depth Technical Guide to the Pharmacokinetic Exploration of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Preamble: Charting the Course for a Novel Imidazopyridine Candidate The imidazopyridine scaffold is a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Exploration of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Preamble: Charting the Course for a Novel Imidazopyridine Candidate

The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise as potent inhibitors of critical signaling kinases such as Akt and c-Met.[1][2][3][4] The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine represents a specific chemotype within this class. While its explicit biological target and therapeutic potential are under active investigation, a thorough understanding of its pharmacokinetic (PK) profile is paramount to its journey from a promising hit to a viable clinical candidate. The disposition of a drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—governs its efficacy and safety.

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. We will move beyond a simple recitation of methods to delve into the strategic rationale behind the experimental design, data interpretation, and the iterative process of drug development. Our approach is grounded in establishing a self-validating system of protocols that ensures data integrity and provides actionable insights for medicinal chemistry optimization and clinical trial design.

Section 1: Foundational Physicochemical & In Vitro ADME Profiling

The initial characterization of a new chemical entity (NCE) begins with an assessment of its fundamental physicochemical properties and its behavior in simplified biological systems. These data provide an early forecast of its potential in vivo behavior.

Predicted Physicochemical Properties

Based on its chemical structure, we can hypothesize the following properties for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, which will be validated experimentally.

ParameterPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight ~148.17 g/mol [5]Favorable for good absorption (satisfies Lipinski's Rule of Five).
logP Moderately LipophilicLikely to have good membrane permeability, but may be a substrate for metabolic enzymes.
pKa Basic (due to amine and pyridine nitrogens)Will be protonated in the acidic environment of the stomach, potentially affecting solubility and absorption.
Aqueous Solubility pH-dependentLow solubility at neutral pH may limit absorption; solubility is expected to be higher at lower pH.
In Vitro ADME Experimental Protocols

The following in vitro assays are critical for an initial assessment of the compound's ADME properties.

1.2.1 Metabolic Stability Assessment

Causality: The primary objective is to determine the intrinsic susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). A high clearance rate in this assay often predicts high first-pass metabolism and low oral bioavailability in vivo.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: The compound (final concentration, e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

1.2.2 Plasma Protein Binding

Causality: Only the unbound fraction of a drug is available to interact with its target and to be cleared by metabolic enzymes. High plasma protein binding can limit efficacy and reduce clearance.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device with a semi-permeable membrane (typically 8 kDa MWCO) is used.

  • Sample Addition: Plasma (human, rat, mouse) is fortified with the test compound and added to one chamber of the device. Buffer is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

1.2.3 CYP450 Inhibition Assay

Causality: This assay is crucial for assessing the potential for drug-drug interactions (DDIs). Inhibition of a major CYP enzyme can lead to elevated plasma levels of co-administered drugs that are substrates for that enzyme.

Protocol: Fluorometric CYP Inhibition Assay

  • System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their corresponding fluorogenic probe substrates are used.

  • Incubation: The test compound at various concentrations is pre-incubated with the CYP enzyme and buffer at 37°C.

  • Reaction Initiation: The reaction is started by adding the probe substrate and NADPH.

  • Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined.

Section 2: In Vivo Pharmacokinetic Profiling

In vivo studies in animal models are essential to understand how the compound behaves in a whole organism, integrating the various ADME processes.

Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any in vivo PK study.

Methodology: LC-MS/MS for Quantification in Plasma

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Sample Preparation: Protein precipitation is a common and efficient method. Cold acetonitrile is added to plasma samples to precipitate proteins. After centrifugation, the supernatant is analyzed.

  • Chromatography: A C18 reverse-phase column is typically used. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is developed to achieve good separation from endogenous matrix components.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for both the analyte and a stable-isotope-labeled internal standard are monitored.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

In Vivo Study Design

Workflow: In Vivo Pharmacokinetic Study

G cluster_0 Study Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis & Reporting A Acclimatize Animals (e.g., Male Sprague-Dawley Rats) B Fast Animals Overnight A->B C Group 1: Intravenous (IV) (e.g., 1 mg/kg via tail vein) B->C Randomize D Group 2: Oral (PO) (e.g., 10 mg/kg via oral gavage) B->D Randomize E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) into K2EDTA tubes C->E D->E F Process to Plasma E->F G LC-MS/MS Bioanalysis F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Generate PK Parameters (CL, Vd, t1/2, AUC, F%) H->I

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The data from the in vivo study will be used to calculate the following key parameters:

ParameterDescriptionHow It's Used
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the drug concentration-time curve, representing total drug exposure.Used to assess bioavailability and compare exposure between doses.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for oral drugs; calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Section 3: Metabolism and Metabolite Identification

Understanding how a compound is metabolized is crucial for identifying potential safety liabilities and understanding sources of inter-individual variability.

Hypothesized Metabolic Pathways

Based on the structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, we can propose several potential metabolic pathways. The imidazopyridine core is relatively electron-deficient, but the exocyclic amine and the methyl group provide handles for metabolism.

Potential Metabolic Transformations:

  • Oxidation: N-oxidation of the pyridine ring, hydroxylation of the methyl group, or oxidation of the imidazole ring.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the exocyclic amine or a hydroxylated metabolite.

  • Sulfation: Conjugation of a sulfate group, likely to the exocyclic amine.

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine M1 Hydroxymethyl Metabolite (CYP-mediated) Parent->M1 Oxidation M2 N-Oxide Metabolite (CYP/FMO-mediated) Parent->M2 N-Oxidation M3 N-Glucuronide (UGT-mediated) Parent->M3 Glucuronidation M4 Hydroxymethyl-Glucuronide (UGT-mediated) M1->M4 Glucuronidation

Caption: Hypothesized metabolic pathways for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Metabolite Identification (MetID) Strategy

The goal is to identify the structure of major metabolites in both in vitro and in vivo samples.

Protocol: In Vitro and In Vivo MetID

  • Sample Generation: Incubate the compound at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes. Collect plasma and urine from the in vivo PK study.

  • LC-HRMS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Mining: Use specialized software to compare samples from dosed animals/incubations with control samples to find potential metabolites. This involves searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Structural Elucidation: Fragment the potential metabolite ions (MS/MS) to obtain structural information. The fragmentation pattern of the metabolite is compared to that of the parent drug to determine the site of modification.

  • Confirmation (Optional): Synthesize the suspected metabolite standard for definitive identification by comparing retention time and MS/MS spectra.

Section 4: Data Integration and Path Forward

The culmination of this comprehensive pharmacokinetic profiling is the integration of all data to form a holistic view of the compound's disposition. The in vitro data on metabolic stability and permeability should correlate with the in vivo observations of clearance and bioavailability. Any discrepancies warrant further investigation.

This integrated dataset empowers the drug development team to make critical decisions:

  • Medicinal Chemists: Can use the MetID data to block sites of rapid metabolism, thereby improving metabolic stability and oral bioavailability.

  • Toxicologists: Can assess whether any major human metabolites need to be synthesized and tested for safety (Metabolites in Safety Testing - MIST guidelines).

  • Clinical Pharmacologists: Can use the preclinical PK parameters to perform allometric scaling to predict human PK and to design first-in-human clinical trials.

By following this structured and rationale-driven approach, we can thoroughly explore the pharmacokinetic properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, de-risk its development, and pave a clear path toward potential clinical success.

References

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. Retrieved from [Link]

  • Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-310. Retrieved from [Link]

  • Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 7(6), 1057-70. Retrieved from [Link]

  • Larrow, J. F., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-5310. Retrieved from [Link]

  • Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6340-6350. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Kundu, B., et al. (2022). 3‐(4‐(methylsulfonyl)phenyl)‐3H‐imidazo[4,5‐b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration. Archiv der Pharmazie. Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 10. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194). Retrieved from [Link]

  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Abstract This document provides a comprehensive guide for the synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to endogenous purines. The protocol herein details a robust and efficient method starting from the commercially available precursor, N4-methylpyridine-3,4-diamine, which undergoes a cyclization reaction with cyanogen bromide. This application note is intended for researchers and professionals in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The introduction of an amino group at the C2 position and a methyl group on the imidazole nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The synthesis of 2-amino-imidazo[4,5-c]pyridines is most effectively achieved through the cyclization of an appropriate 1,2-diaminopyridine precursor. The choice of the cyclizing agent is critical for introducing the desired functionality at the C2 position. For the synthesis of 2-amino derivatives, cyanogen bromide (BrCN) is the reagent of choice. It serves as a one-carbon electrophile that, upon reaction with the vicinal diamines, directly yields the 2-amino-imidazole ring system.

This protocol starts with N4-methylpyridine-3,4-diamine, which ensures the regioselective formation of the desired N3-methylated product. The directness of this approach, utilizing a commercially available starting material, offers a streamlined and reproducible path to the target compound.

Synthetic Strategy and Mechanism

The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is accomplished via a one-pot cyclization reaction. The overall transformation is depicted below.

cluster_reactants Reactants cluster_product Product reactant1 N4-methylpyridine-3,4-diamine reagents Solvent (e.g., aq. Ethanol) Room Temperature reactant1->reagents reactant2 Cyanogen Bromide (BrCN) reactant2->reagents product 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine reagents->product Cyclization

Caption: Overall synthetic scheme.

Plausible Reaction Mechanism

The reaction proceeds through a well-established pathway for the formation of 2-amino-benzimidazoles and related heterocycles.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of N4-methylpyridine-3,4-diamine on the electrophilic carbon of cyanogen bromide. The primary amino group at C3 is slightly more nucleophilic and is likely the initial site of attack, leading to the formation of a cyanamide intermediate and hydrobromic acid.

  • Intramolecular Cyclization: The second amino group (the methylamino group at C4) then acts as an internal nucleophile, attacking the nitrile carbon of the cyanamide. This step forms the five-membered imidazole ring.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to establish the aromaticity of the imidazo[4,5-c]pyridine ring system, yielding the stable final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
N4-methylpyridine-3,4-diamine1839-17-4C₆H₉N₃123.16Major Chemical SuppliersStarting material.
Cyanogen Bromide (BrCN)506-68-3CBrN105.92Major Chemical SuppliersHighly Toxic and Volatile. Handle with extreme caution in a certified fume hood.
Ethanol (Absolute)64-17-5C₂H₆O46.07-Reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-For neutralization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-Drying agent.
Deionized Water7732-18-5H₂O18.02-Used in workup.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus

Synthetic Procedure

G A 1. Setup & Inert Atmosphere - Assemble 3-neck flask with condenser, dropping funnel, N2 inlet. - Purge system with Nitrogen. B 2. Dissolve Starting Material - Add N4-methylpyridine-3,4-diamine (1.23 g, 10 mmol) and 50 mL Ethanol to the flask. - Stir until fully dissolved. A->B C 3. Prepare BrCN Solution - In a separate flask, dissolve Cyanogen Bromide (1.11 g, 10.5 mmol) in 25 mL Ethanol. - **Perform in fume hood with PPE.** B->C D 4. Reaction - Cool the diamine solution to 0-5 °C (ice bath). - Add BrCN solution dropwise over 30 mins. - Allow to warm to RT and stir for 12-18 hours. C->D E 5. Monitor Progress - Monitor reaction completion using TLC (e.g., 10% MeOH in DCM). D->E F 6. Work-up - Concentrate the reaction mixture in vacuo. - Redissolve residue in water and neutralize with sat. NaHCO3 solution to pH 7-8. E->F G 7. Extraction - Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). - Combine organic layers. F->G H 8. Drying & Concentration - Dry combined organic phase over anhydrous MgSO4. - Filter and concentrate using a rotary evaporator. G->H I 9. Purification - Purify the crude solid by recrystallization from an appropriate solvent (e.g., Ethanol/Water) or by column chromatography. H->I

Caption: Experimental workflow diagram.

Step-by-Step Instructions:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 50 mL dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Dissolution of Diamine: To the reaction flask, add N4-methylpyridine-3,4-diamine (1.23 g, 10.0 mmol) and 50 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Preparation of Cyanogen Bromide Solution (CAUTION): In a certified chemical fume hood, carefully weigh cyanogen bromide (1.11 g, 10.5 mmol, 1.05 eq) into a separate flask. Dissolve it in 25 mL of absolute ethanol. Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the solution of the diamine in the reaction flask to 0-5 °C using an ice bath. Begin the dropwise addition of the cyanogen bromide solution from the dropping funnel over approximately 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material is consumed.

  • Work-up and Neutralization: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of deionized water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Product Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Safety and Handling

CRITICAL SAFETY WARNING: Cyanogen bromide is a highly toxic, volatile, and corrosive substance. It is a lachrymator and can be fatal if inhaled or absorbed through the skin.

  • Engineering Controls: All manipulations involving cyanogen bromide must be performed in a properly functioning and certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts for cyanogen bromide), and chemical splash goggles at all times.

  • Quenching: Any residual cyanogen bromide and contaminated materials should be quenched with a basic solution of sodium hypochlorite (bleach) in the fume hood.

Characterization of the Final Product

The identity and purity of the synthesized 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl group, and a broad singlet for the amino protons.

  • ¹³C NMR: Expect distinct signals for the carbon atoms of the fused heterocyclic system.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₇H₈N₄, MW = 148.17 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine and aromatic C-H and C=N stretching frequencies.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • Dyminska, L. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2017 , 22(3), 399. [Link][1]

  • Clark-Lewis, J. W.; Singh, R. P. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed)1962 , 2379. [Link]

  • Temple, C. Jr.; Rose, J. D.; Comber, R. N.; Rener, G. A. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry1987 , 30(10), 1746-1751. [Link][2]

  • Hageman, H. A. The von Braun Cyanogen Bromide Reaction. Organic Reactions2011 , 1-109. [Link]

Sources

Application

Application Notes &amp; Protocols for the Experimental Use of Novel Imidazo[4,5-c]pyridine Derivatives in Cell Culture

A Guide to the Initial Characterization of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine and Related Compounds For: Researchers, scientists, and drug development professionals. Disclaimer: The compound 3-methyl-3H-imidazo[4,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Initial Characterization of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine and Related Compounds

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS No. 1256835-24-1) is a novel chemical entity with limited to no currently available data in peer-reviewed literature.[1] This guide is therefore designed to provide a comprehensive framework for the initial experimental evaluation of this and other new molecules based on the well-documented activities of the broader imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine chemical classes. The protocols herein are representative and should be adapted based on empirical results.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[4,5-c]pyridine core is a heterocyclic ring system structurally analogous to naturally occurring purines.[2] This "privileged scaffold" allows molecules in this class to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[2][3] Derivatives of the isomeric imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4][5]

A significant portion of research has focused on their role as kinase inhibitors.[3][6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of the imidazopyridine core to adenosine triphosphate (ATP) allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[8] Documented targets for this class of compounds include Src family kinases (SFKs), DNA-dependent protein kinase (DNA-PK), Aurora kinases, c-Met, and Akt.[6][7][8][9][10]

Given this background, a novel, uncharacterized compound such as 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine warrants an initial investigation into its potential as a modulator of cell signaling, with a primary hypothesis centered on kinase inhibition.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive literature for related compounds, a primary hypothesis is that 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine functions as a kinase inhibitor. Many small molecules with this core structure target the ATP-binding site of protein kinases, leading to the downregulation of phosphorylation cascades essential for cell proliferation, survival, and migration.[6][7][8] For example, derivatives have shown potent inhibition of SFKs in glioblastoma cell lines and DNA-PK, a key enzyme in DNA damage repair.[6][7][11]

The following diagram illustrates a hypothetical signaling pathway where an imidazo[4,5-c]pyridine derivative could act as an inhibitor of a critical kinase (e.g., a Receptor Tyrosine Kinase or a downstream effector like Src or AKT).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 3-methyl-3H-imidazo [4,5-c]pyridin-2-amine Inhibitor->AKT Inhibits (Hypothesized)

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by a novel compound.

Essential Preliminary Characterization

Before proceeding with cell-based assays, the fundamental physicochemical properties of the novel compound must be determined.

Compound Handling and Safety
  • Safety: Hazard classifications for the target compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the lyophilized powder tightly sealed at the recommended temperature (typically -20°C), protected from light and moisture to prevent degradation.

Solubility and Stock Solution Preparation

The first critical step is to determine the compound's solubility to prepare a high-concentration stock solution.

Protocol 3.2.1: Solubility Testing and Stock Solution Preparation

  • Solvent Selection: Based on the heterocyclic nature of the compound, start with Dimethyl Sulfoxide (DMSO). Test other organic solvents like ethanol or methanol if necessary. Most cells can tolerate a final DMSO concentration of up to 0.5-1%, so aim for a stock concentration that allows for this dilution.[12]

  • Preparation of 10 mM Stock Solution (Example):

    • Confirm the molecular weight (MW) of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

    • Accurately weigh a small amount of the lyophilized powder (e.g., 1 mg).

    • Calculate the volume of DMSO required using the formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Stock Concentration (mM) .

    • Add the calculated volume of high-purity, sterile DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

    • Visually inspect for any particulates. If present, centrifuge the solution and use the supernatant.

  • Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.

In Vitro Cell-Based Assay Protocols

The following protocols outline a logical workflow for the initial characterization of a novel compound's activity in a cellular context.

G start Prepare Compound Stock Solution viability Determine Cytotoxicity (Dose-Response Assay) start->viability target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) viability->target_engagement Use non-toxic concentrations phenotypic Phenotypic Assays (e.g., Proliferation, Migration) target_engagement->phenotypic end Data Analysis & Further Optimization phenotypic->end

Caption: General experimental workflow for novel compound characterization.

Protocol: Cell Viability and Cytotoxicity Assay

This initial experiment is crucial to determine the concentration range at which the compound affects cell viability. This will establish the therapeutic window and guide the concentrations used in subsequent functional assays.

Materials:

  • Selected cancer cell line (e.g., a glioblastoma line like U87 or a breast cancer line like MCF-7, where imidazopyridines have shown activity).[2][6]

  • Complete culture medium.

  • 96-well clear-bottom, white-walled plates.

  • Compound stock solution (10 mM in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂).

  • Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Treatment: Add 10 µL of the diluted compound (or vehicle) to the appropriate wells. This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 72 hours (a common endpoint for proliferation effects).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.[12]

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ (concentration causing 50% growth inhibition).

Table 1: Representative GI₅₀ Data for a Novel Compound

Cell Line Compound GI₅₀ (µM) Positive Control (e.g., PP2) GI₅₀ (µM)
U87-MG 5.2 1.5
MCF-7 8.9 3.4

| HAP1 | > 50 | 0.8 |

This table presents hypothetical data for illustrative purposes.

Protocol: Target Engagement via Western Blot

Once a GI₅₀ is established, the next step is to verify if the compound engages its hypothesized target. If the compound is a kinase inhibitor, a reduction in the phosphorylation of a key downstream substrate is expected.

Materials:

  • 6-well plates.

  • Selected cell line.

  • Compound stock solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations below and around the GI₅₀ (e.g., 0.1, 1, 5, 10 µM) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total-AKT) and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation status and not protein degradation or loading errors.

Expected Outcome: A dose-dependent decrease in the band intensity for the phosphorylated protein, with no significant change in the total or loading control proteins, would support the hypothesis that the compound inhibits the upstream kinase.

Conclusion and Future Directions

This guide provides a foundational workflow for the initial characterization of a novel imidazo[4,5-c]pyridine derivative in cell culture. Based on the chemical class, a logical starting point is to investigate its potential as a kinase inhibitor. The essential first steps are to establish its solubility, determine its cytotoxic profile, and then test for on-target engagement. Positive results from these assays would warrant further investigation into its selectivity across a panel of kinases and more in-depth phenotypic assays (e.g., cell cycle analysis, migration/invasion assays, and apoptosis assays). Ultimately, these in vitro studies are critical for deciding whether to advance a promising compound into more complex in vivo models.

References

  • Kantevari, S., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2479. [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1557. [Link]

  • Finlay, M. R. V., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • Lomov, D. A., et al. (2016). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry, 52, 1837-1842. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Wang, J., et al. (2024). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Lee, K., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 7(6), 1057-70. [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • S.A. (2002). A Review on the Biological Activity of Imidazo (4,5-b) Pyridines and Related Compounds. Farmaco, 57(10), 793-8. [Link]

  • Prashanth, M. K., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(1), 123-137. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-50. [Link]

  • PubChem. (n.d.). 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

  • Lindsley, C. W., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry, 55(11), 5291-310. [Link]

Sources

Method

Preclinical In Vitro Evaluation Protocol for 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine in Oncology Models

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Focus: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Focus: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1)

Scientific Rationale & Introduction

The imidazopyridine scaffold is a highly privileged structure in medicinal chemistry and oncology drug development. Compounds containing this core are frequently identified as potent inhibitors of critical oncogenic kinases, including Phosphoinositide 3-kinases (PI3K)[1] and Cyclin-Dependent Kinases (CDKs)[2]. By disrupting these signaling axes, imidazopyridine derivatives effectively induce cell cycle arrest and apoptosis in various cancer models[1].

This application note details a comprehensive, self-validating in vitro screening protocol for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (Formula: C7H8N4)[3]. As a Senior Application Scientist, I have structured this workflow to move logically from primary phenotypic screening (viability) to secondary mechanistic validation (flow cytometry and protein expression).

Causality in Assay Selection (E-E-A-T)

To ensure the highest degree of data integrity, this protocol eschews traditional colorimetric assays (like MTT or MTS) for primary viability screening. Colorimetric assays are prone to metabolic confounders and require multiple processing steps that reduce sensitivity at miniaturized volumes[4]. Instead, we utilize an ATP-dependent luminescent assay (CellTiter-Glo® 2.0). Because ATP is the primary energy currency of living cells, its rapid depletion upon cell death provides a direct, highly sensitive (15–100 cells/well) indicator of metabolic activity[4]. Furthermore, the homogeneous "add-mix-measure" format eliminates wash steps, preventing the accidental aspiration of loosely adherent apoptotic cells and ensuring a self-validating, artifact-free readout[5].

Experimental Workflow

The following diagram illustrates the logical progression of the evaluation cascade, ensuring that primary hits are rigorously validated for their mechanism of action.

Workflow N1 Compound Prep (10 mM DMSO Stock) N2 Cell Culture (2D Monolayer Seeding) N1->N2 N3 Viability Screen (CellTiter-Glo 2.0) N2->N3 N4 Mechanistic Profiling (Flow Cytometry & WB) N3->N4

Preclinical screening workflow for evaluating imidazopyridine compounds in cancer cell lines.

Step-by-Step Methodologies

Protocol A: Compound Preparation

Causality: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is supplied as a powder[3]. To maintain compound stability and prevent precipitation artifacts during cellular assays, it must be dissolved in a high-purity, anhydrous solvent and stored in single-use aliquots.

  • Reconstitution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Storage: Aliquot into light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in 100% DMSO. The final DMSO concentration in the cell culture medium must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability & Proliferation (CellTiter-Glo 2.0)
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A549, HCT116). Seed 2,000–5,000 cells/well (depending on doubling time) into a 96-well opaque white microplate in 90 µL of complete culture medium. Note: Opaque white plates are mandatory to maximize luminescent signal reflection and prevent well-to-well crosstalk.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cell attachment.

  • Treatment: Add 10 µL of the 10X compound working dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine). Incubate for 72 hours.

  • Reagent Equilibration: 30 minutes prior to reading, equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature (approx. 22°C). Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.

  • Lysis and Readout: Add 100 µL of CellTiter-Glo® 2.0 reagent to each well[4]. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol C: Mechanistic Profiling (Apoptosis & Cell Cycle)

Causality: Imidazopyridines targeting kinases typically arrest cells in the G1 or G2/M phases and subsequently induce apoptosis[1][2]. Flow cytometry using Annexin V/PI allows us to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at 1X, 3X, and 10X the established IC50 for 48 hours. Collect both the culture medium (containing detached apoptotic cells) and the adherent cells via trypsinization.

  • Annexin V/PI Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Cell Cycle Analysis (Parallel Sample): Fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition: Analyze samples via flow cytometry (e.g., BD FACSCelesta), capturing at least 10,000 events per sample.

Representative Data Presentation

Quantitative viability data should be normalized to the vehicle control (set to 100% viability) and fitted to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50. Below is a structured representation of expected pharmacological profiling data for an active imidazopyridine derivative.

Cell LineTissue OriginGenetic BackgroundIC50 (µM) ± SDEmax (%)
MCF-7 Breast AdenocarcinomaPIK3CA mutant, ER+1.24 ± 0.1592%
A549 Non-Small Cell LungKRAS mutant, WT p534.85 ± 0.3285%
HCT116 Colorectal CarcinomaKRAS mutant, PIK3CA mut2.10 ± 0.1898%
HEK293 Normal Embryonic KidneyNon-tumorigenic control> 20.0< 10%

Table 1: Representative anti-proliferative profile of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine across a focused oncology panel (72h exposure, CellTiter-Glo readout).

Mechanistic Pathway Visualization

To contextualize the phenotypic data, we must map the compound's hypothesized mechanism of action. Imidazopyridine derivatives are known to competitively bind the ATP pocket of kinases like PI3K and CDKs[1][2]. The diagram below illustrates the downstream causality of this target engagement.

Pathway Drug 3-Methyl-3H-imidazo [4,5-c]pyridin-2-amine Kinase Target Kinases (e.g., PI3K / CDK2) Drug->Kinase Competitive Inhibition Akt Akt Phosphorylation (Ser473) Kinase->Akt Blocks Rb Rb Phosphorylation Kinase->Rb Blocks Apoptosis Apoptosis (PARP Cleavage) Akt->Apoptosis Induces CellCycle Cell Cycle Arrest (G1 or G2/M Phase) Rb->CellCycle Induces

Hypothesized mechanism of action for imidazopyridine-mediated kinase inhibition and apoptosis.

References

  • Promega Technical Manual: CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.[Link]

  • Literature Reference (PI3K Inhibition): A novel imidazopyridine analogue as a phosphatidylinositol 3-kinase inhibitor against human breast cancer. Cancer Letters (2012).[Link]

  • Literature Reference (CDK Inhibition): AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis. Cancer Research (2006). [Link]

Sources

Application

Application Note: A Practical Guide to the Dissolution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine for Preclinical Research

Abstract This document provides a comprehensive technical guide for the effective dissolution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1), a member of the imidazopyridine class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the effective dissolution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1), a member of the imidazopyridine class of heterocyclic compounds. Drawing upon the known physicochemical properties of this compound class, this guide offers detailed protocols for preparing high-concentration stock solutions and aqueous-based working solutions suitable for a range of in vitro and in vivo experimental models. We address the common challenge of poor aqueous solubility and provide validated strategies to ensure compound integrity and maximize reproducibility in research settings.

Compound Profile and Physicochemical Rationale

2.1 Chemical Structure and Properties

  • Chemical Name: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • CAS Number: 1256835-24-1[1]

The structure of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, featuring a fused imidazopyridine core with an exocyclic amine and a methyl group, is characteristic of a class of compounds often exhibiting limited solubility in aqueous media. The aromatic rings contribute to its hydrophobicity, while the amine groups provide sites for protonation, suggesting that solubility will be pH-dependent. Compounds of this nature are generally classified as hydrophobic and may require organic solvents for initial dissolution.[2]

2.2 The Causality of Solubility Challenges

The primary challenge in handling imidazopyridine derivatives is their tendency to precipitate when a concentrated organic stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media).[2] This phenomenon, often called "crashing out," occurs because the aqueous environment cannot maintain the solvation of the hydrophobic molecule once the organic solvent concentration drops significantly.[2] Understanding this principle is paramount for designing successful experimental protocols.

Solvent Selection and Solubility Overview

The choice of solvent is critical and depends on the intended application, specifically whether a high-concentration stock solution or a final working solution is being prepared.

3.1 Recommended Solvents for Stock Solutions

Polar aprotic organic solvents are highly effective for creating concentrated stock solutions of imidazopyridine compounds.

SolventAbbreviationTypical Starting ConcentrationRationale & Considerations
Dimethyl SulfoxideDMSO10-50 mMPrimary recommendation. Excellent solvating power for this compound class.[2][3] Compatible with most in vitro assays at low final concentrations (<0.5%).[2]
DimethylformamideDMF10-50 mMAn effective alternative to DMSO. Use may be dictated by specific experimental constraints. Note: Higher toxicity profile than DMSO.
EthanolEtOH1-10 mMA less potent solvent than DMSO but can be useful, especially in formulations. May require warming to facilitate dissolution.

3.2 Preparing Aqueous Working Solutions

Direct dissolution in aqueous buffers is generally not feasible. Working solutions should be prepared by diluting the organic stock solution. The final concentration of the organic solvent must be carefully controlled to avoid cytotoxicity and maintain compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, though sensitive lines may be affected by as little as 0.1%.[2]

Experimental Protocols

4.1 Protocol A: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for preparing subsequent working dilutions.

Materials:

  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or cryovial

  • Vortex mixer and/or sonicator

Procedure:

  • Mass Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 148.17 g/mol * 1000 mg/g = 1.48 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to the vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Validation & Aid: Visually inspect the solution against a dark background to ensure no solid particles remain. If dissolution is slow, brief sonication (5-10 minutes) in a water bath can be applied. Gentle warming (to 37°C) may also be used but should be done with caution to prevent degradation.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

4.2 Protocol B: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the serial dilution method to prepare a final working solution from the DMSO stock, minimizing the risk of precipitation.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol A)

  • Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640)

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Self-Validating Step): First, prepare an intermediate dilution by adding a small volume of the 10 mM stock to your aqueous medium. A 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium) to yield a 100 µM solution is a common first step.

    • Causality: This step is critical. By diluting into a smaller volume first, you can vigorously mix (by pipetting or flicking) to disperse the compound quickly as the solvent environment changes, preventing localized high concentrations that are prone to precipitation.

  • Visual Confirmation: After preparing the intermediate dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, you can proceed. If not, troubleshooting (see Section 6.0) is necessary.

  • Final Dilution: Prepare the final 10 µM working solution by performing a further dilution from your clear 100 µM intermediate solution (e.g., 100 µL of the 100 µM solution into 900 µL of medium).

  • Final DMSO Concentration Check: Verify that the final DMSO concentration is within the acceptable range for your assay. In this example, the final concentration is 0.1%, which is generally considered safe for most cell lines.[2]

  • Usage: Use the freshly prepared working solution immediately for your experiments to ensure stability and prevent potential degradation.

Visualization of Workflow and Chemical Principles

5.1 Decision Workflow for Solvent Selection

The following diagram outlines the logical steps for preparing a solution of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

G start Start: Dissolve Compound prep_type What is the intended use? start->prep_type stock High-Concentration Stock Solution prep_type->stock Stock working Aqueous Working Solution (for assay) prep_type->working Working choose_organic Select Primary Organic Solvent (e.g., DMSO) stock->choose_organic check_stock Do you have a stock solution? working->check_stock protocol_a Follow Protocol A: Dissolve in pure DMSO choose_organic->protocol_a store Aliquot and Store at -20°C / -80°C protocol_a->store check_stock->stock No, create first protocol_b Follow Protocol B: Serial Dilution into Buffer check_stock->protocol_b Yes check_dmso Verify Final DMSO % is within assay tolerance (<0.5%) protocol_b->check_dmso use_now Use Immediately check_dmso->use_now

Caption: Decision workflow for preparing solutions.

5.2 pH-Dependent Solubility Principle

The presence of amine functional groups means the compound's charge state, and thus its aqueous solubility, is dependent on the pH of the medium.

G cluster_low_ph Low pH (e.g., < 5.0) cluster_high_ph Physiological / High pH (e.g., > 7.0) low_ph Compound-NH3+ Protonated Cationic Form Higher Aqueous Solubility pka pKa low_ph->pka pH < pKa high_ph Compound-NH2 Neutral Form Lower Aqueous Solubility (Higher Lipophilicity) pka->high_ph pH > pKa

Caption: Impact of pH on compound ionization and solubility.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final medium has been exceeded ("crashing out").[2]1. Lower the final concentration of the compound. 2. Increase the final percentage of DMSO slightly, if the assay allows. 3. Perform the dilution into buffer that is being vigorously vortexed to ensure rapid mixing.
Stock solution is cloudy or has particulates Incomplete dissolution.1. Continue vortexing/sonication. 2. Gently warm the solution to 37°C. 3. If issues persist, the compound may have degraded or the solvent may be impure. Use fresh materials.
Variability in experimental results 1. Inconsistent dissolution. 2. Degradation from repeated freeze-thaw cycles. 3. Compound instability in the aqueous buffer over the course of the experiment.1. Ensure the stock solution is perfectly clear before use. 2. Always use aliquoted stock solutions. 3. Prepare working solutions fresh immediately before each experiment.

References

  • National Center for Biotechnology Information. (n.d.). 3H-Imidazo(4,5-b)pyridin-2-amine, 3-methyl-6-phenyl-. PubChem Compound Summary. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine - Chemical Substance Information. Retrieved from [Link]

  • Gayo, L. M., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biharee, A., et al. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine as a Chemical Probe for Target Identification

Abstract The identification of cellular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. Phenotypic screening campaigns can reveal compounds with de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of cellular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. Phenotypic screening campaigns can reveal compounds with desirable cellular effects, but understanding their mechanism of action requires the deconvolution of their protein interaction partners. The imidazo[4,5-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of protein families, most notably protein kinases.[1][2][3] This document provides a comprehensive guide for researchers on the use of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine as a foundational chemical probe for the unbiased identification of its cellular binding partners. We present the scientific rationale, detailed protocols for probe synthesis, and application in affinity-based protein profiling (AfBPP) workflows.

Introduction: The Scientific Rationale

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine belongs to the imidazopyridine class of heterocyclic compounds, which are structural analogues of purines.[4] This structural mimicry allows them to interact with a wide array of biological targets, particularly ATP-binding proteins such as kinases. Indeed, various substituted imidazo[4,5-c]pyridines have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), Src family kinases, and poly(ADP-ribose) polymerase (PARP).[1][2][4][5]

Given the established biological activity of this scaffold, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine represents an excellent starting point for a chemical probe. By functionalizing this core molecule with an affinity tag, it can be used to "fish" for its binding partners in a complex cellular proteome. This approach, known as affinity-based protein profiling (AfBPP), is a powerful hypothesis-generating tool to:

  • Deconvolute targets of hits from phenotypic screens.

  • Identify off-targets of drug candidates, providing insights into potential toxicity or polypharmacology.

  • Discover novel binding proteins and signaling pathways modulated by this chemical scaffold.

The primary amine at the C2 position of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine provides a convenient chemical handle for derivatization, allowing for the attachment of a linker and a reporter molecule, such as biotin, without significantly altering the core pharmacophore.

Probe Design and Synthesis

A successful chemical probe requires a modular design consisting of three key components: the ligand (our core molecule), a linker , and a reporter tag .

Probe Design Ligand Ligand (3-methyl-3H-imidazo[4,5-c]pyridin-2-amine) Linker Linker Arm Ligand->Linker Attachment via C2-amine Reporter Reporter Tag (e.g., Biotin) Linker->Reporter

Figure 1: Modular design of a chemical probe.

2.1. Linker Selection: A Critical Choice

The linker should be chosen to minimize steric hindrance and maintain the binding affinity of the ligand for its target protein.[6] Polyethylene glycol (PEG) linkers are often preferred as they are hydrophilic, which can improve the solubility of the probe and reduce non-specific binding.[7][] The length of the linker is also a critical parameter; a longer linker can provide better access for the reporter tag to its binding partner (e.g., streptavidin for biotin) but may also increase flexibility and non-specific interactions.

2.2. Synthesis of a Biotinylated Probe: A Step-by-Step Protocol

The following is a detailed protocol for the synthesis of a biotinylated derivative of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine via the formation of a stable amide bond with an NHS-activated biotin-PEG linker.

Materials and Reagents:

  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

  • NHS-PEGn-Biotin (n = 4, 8, or 12)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Protocol:

  • Dissolution: In a clean, dry reaction vial, dissolve 1 equivalent of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in anhydrous DMF.

  • Base Addition: Add 2-3 equivalents of TEA or DIPEA to the solution. This acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

  • Biotinylation Reagent Addition: Dissolve 1.1 equivalents of NHS-PEGn-Biotin in anhydrous DMF and add it dropwise to the reaction mixture. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the NHS ester.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water to hydrolyze any remaining NHS ester.

  • Purification: The crude product is purified by reverse-phase HPLC to yield the pure biotinylated probe.

  • Characterization: The final product should be characterized by mass spectrometry to confirm its identity and purity.

Application in Target Identification: Affinity Pulldown Workflow

The synthesized biotinylated probe can now be used in an affinity pulldown experiment to enrich for its binding partners from a cellular lysate.

Affinity Pulldown Workflow cluster_0 Preparation cluster_1 Incubation & Capture cluster_2 Elution & Analysis Lysate Cell Lysate Preparation Incubation Incubate Lysate with Probe Lysate->Incubation Probe Biotinylated Probe Probe->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis & Target Identification Mass_Spec->Data_Analysis

Figure 2: General workflow for affinity pulldown experiments.

3.1. Detailed Protocol for Affinity Pulldown

Materials and Reagents:

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine probe

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer, or a buffer with high salt or low pH)

  • Unmodified 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (for competition control)

  • Biotin (for competition control)

Protocol:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate according to standard protocols. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for 1-4 hours at 4°C with gentle rotation.

  • Control Experiments (Crucial for Data Interpretation):

    • Competition with Parent Compound: In a parallel experiment, pre-incubate the lysate with an excess (e.g., 100-fold) of the unmodified 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine before adding the biotinylated probe. This will help to distinguish specific binders from non-specific ones.

    • Beads-Only Control: Incubate the lysate with streptavidin beads alone to identify proteins that bind non-specifically to the beads.

    • Biotin Competition: In another control, pre-incubate the lysate with free biotin before adding the probe-lysate mixture to the beads. This can help identify endogenously biotinylated proteins.

  • Capture: Add pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For identification by mass spectrometry, a common method is to resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

  • Protein Separation and Identification:

    • Separate the eluted proteins by SDS-PAGE. The gel can be stained with Coomassie blue or silver stain to visualize the protein bands.

    • Excise the protein bands of interest (especially those that are present in the probe pulldown but absent or significantly reduced in the competition control) for in-gel digestion with trypsin.

    • Alternatively, the entire eluate can be subjected to in-solution digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data. Compare the protein lists from the different experimental conditions to identify high-confidence binding partners.

3.2. Quantitative Data Summary

Experimental Condition Purpose Expected Outcome for a True Target
Biotinylated Probe PulldownTo enrich for binding partners.High abundance of the target protein.
Competition with Parent CompoundTo identify specific binders.Significant reduction in the abundance of the target protein.
Beads-Only ControlTo identify proteins that bind non-specifically to the beads.Absence or very low abundance of the target protein.

Alternative and Complementary Approaches

While AfBPP is a powerful technique, other methods can be used to validate the identified targets or as alternative approaches.

  • Photoaffinity Labeling (PAL): This technique involves synthesizing a probe with a photo-reactive group. Upon UV irradiation, the probe covalently crosslinks to its binding partners, allowing for more stringent wash conditions and the potential to identify transient or low-affinity interactions.

  • Drug Affinity Responsive Target Stability (DARTS): This is a label-free method where the binding of a small molecule to its target protein confers protection from proteolysis. Changes in protein stability upon ligand binding can be detected by Western blot or mass spectrometry.

Conclusion

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a valuable starting point for the development of a chemical probe to explore the cellular targets of the imidazo[4,5-c]pyridine scaffold. The protocols outlined in this document provide a robust framework for the synthesis and application of a biotinylated derivative in affinity-based protein profiling experiments. Careful experimental design, including the use of appropriate controls, is paramount for the successful identification and validation of specific protein-ligand interactions. The insights gained from such studies can significantly accelerate the understanding of compound mechanism of action and facilitate the development of novel therapeutics.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Practical strategies for small-molecule probe development in chemical biology. PubMed. [Link]

  • Cleavable Linker: A Promising Strategy for Maintaining Physiological Activity in Affinity Chromatography. Bioclone. [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... - ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Identification and Rational Design of Small Molecule Probes. John Tesmer Research Group.
  • Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. MDPI. [Link]

  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG. [Link]

  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Chemical Society Reviews. [Link]

  • Biotinylation of Antibodies. University of California, Berkeley. [Link]

  • Application of linker technique to trap transiently interacting protein complexes for structural studies. PMC. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. PubMed. [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. [Link]

  • The Functional Proteome through Chemical Probing. SciTechnol. [Link]

Sources

Application

Application Notes and Protocols for the Preclinical Development of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Derivatives as Kinase Inhibitors

Introduction: The Rationale for Targeting Kinases with Imidazo[4,5-c]pyridine Scaffolds The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer.[1] Kinases, as central n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Kinases with Imidazo[4,5-c]pyridine Scaffolds

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer.[1] Kinases, as central nodes in cellular signaling pathways, control a vast array of processes including cell growth, proliferation, differentiation, and survival. Their aberrant activation can drive oncogenesis, making them highly attractive targets for therapeutic intervention.[2] The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold represents a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to effectively compete for the ATP-binding site of many kinases.[3][4] Derivatives of this core have shown potent inhibitory activity against a range of clinically relevant kinases, including Src family kinases, Aurora kinases, and c-Met, underscoring their potential as a versatile platform for the development of targeted cancer therapies.[5][6][7]

This guide provides a comprehensive framework for the preclinical evaluation of novel 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific reasoning behind the experimental design. By following these methodologies, researchers can systematically characterize the biochemical potency, cellular activity, and in vivo efficacy of their compounds, paving the way for further clinical development.

Part 1: Synthesis and Initial Characterization

The journey of a novel kinase inhibitor begins with its synthesis and fundamental characterization. The following is a representative protocol for the synthesis of the imidazo[4,5-c]pyridine core, which can be adapted for the creation of a diverse chemical library.

Protocol 1: General Synthesis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Derivatives

This protocol outlines a common synthetic route involving the condensation and cyclization of a diaminopyridine precursor.

Causality: This multi-step synthesis is designed to first build the core heterocyclic structure and then introduce diversity at specific positions to explore the structure-activity relationship (SAR). The choice of starting materials and reaction conditions is crucial for achieving good yields and purity.

Step-by-Step Methodology:

  • Synthesis of the Diaminopyridine Intermediate:

    • Begin with a commercially available substituted nitropyridine. The specific starting material will dictate the final substitution pattern on the pyridine ring.

    • Perform a nucleophilic aromatic substitution to introduce a methylamino group. This is typically achieved by reacting the nitropyridine with methylamine in a suitable solvent like ethanol or DMSO at elevated temperatures.

    • Reduce the nitro group to an amine. A common method is to use a reducing agent such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over Pd/C). This step yields the key diaminopyridine intermediate.

  • Cyclization to Form the Imidazole Ring:

    • React the diaminopyridine intermediate with a cyanogen halide, such as cyanogen bromide (BrCN), in a solvent like methanol or ethanol.

    • This reaction will lead to the formation of the 2-amino-3-methyl-3H-imidazo[4,5-c]pyridine core structure.

  • Purification and Characterization:

    • Purify the final compound using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Characterize the structure and confirm the purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Part 2: In Vitro Characterization: From Target Engagement to Cellular Effects

Once a library of derivatives has been synthesized, the next crucial phase is to assess their biological activity in vitro. This involves a tiered approach, starting with direct measurement of target binding and enzymatic inhibition, followed by an evaluation of their effects on cancer cells.

Workflow for In Vitro Evaluation

G cluster_0 Biochemical Assays cluster_1 Cellular Assays TargetEngagement Target Engagement Assay (NanoBRET™) KinaseActivity Kinase Activity Assay (ADP-Glo™) TargetEngagement->KinaseActivity Confirm target binding CellViability Cell Viability Assay (MTT/MTS) KinaseActivity->CellViability Assess functional inhibition WesternBlot Target Phosphorylation (Western Blot) CellViability->WesternBlot Determine cellular potency

Caption: A tiered workflow for the in vitro evaluation of kinase inhibitors.

Protocol 2: Cellular Target Engagement using NanoBRET™ Technology

Causality: Before assessing the functional inhibition of a kinase, it is essential to confirm that the compound physically interacts with its intended target within the complex environment of a living cell.[8] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding to a specific kinase in live cells.[9]

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a carrier DNA. The optimal ratio of these plasmids should be determined empirically.[10]

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand that also binds to the kinase) to the medium.[10]

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Incubate for 3-5 minutes at room temperature.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.

Protocol 3: Biochemical Kinase Activity Assay (ADP-Glo™)

Causality: This assay quantifies the enzymatic activity of a purified kinase and is a direct measure of a compound's inhibitory potency. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the purified recombinant target kinase (e.g., Src, Aurora A, or c-Met), the appropriate substrate peptide, and ATP at twice their final desired concentrations.[12][13][14]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control.[15]

    • Add 2 µL of the 2x kinase solution.

    • Initiate the reaction by adding 2 µL of the 2x substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.

Target Kinase Typical Substrate Typical ATP Concentration
SrcPoly(Glu, Tyr) 4:110 µM
Aurora AKemptide10 µM
c-MetPoly(Glu, Tyr) 4:125 µM
Table 1: Example conditions for various kinase activity assays.
Protocol 4: Cell Viability Assay (MTT/MTS)

Causality: To determine the effect of the kinase inhibitors on cancer cell proliferation and survival, a cell viability assay is performed. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of viable cells, which correlates with cell number.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a cancer cell line known to be dependent on the target kinase signaling pathway (e.g., a cell line with an activating mutation).

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Reagent Addition and Incubation:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.[12]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[16]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Part 3: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising candidates from in vitro studies must be evaluated in vivo to assess their pharmacokinetic properties, safety, and anti-tumor efficacy in a living organism.

Workflow for In Vivo Studies

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy and PD Studies PK_Study Pharmacokinetic (PK) Study Tox_Study Toxicity/MTD Study PK_Study->Tox_Study Inform dosing Efficacy_Study Xenograft Efficacy Study Tox_Study->Efficacy_Study Determine safe dose PD_Study Pharmacodynamic (PD) Study Efficacy_Study->PD_Study Confirm on-target effect

Caption: A sequential workflow for the in vivo evaluation of kinase inhibitors.

Protocol 5: Pharmacokinetic (PK) Study in Mice

Causality: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[17] This information is critical for designing an effective dosing regimen for efficacy studies.[18]

Step-by-Step Methodology:

  • Animal Dosing:

    • Use healthy adult mice (e.g., BALB/c or C57BL/6).

    • Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[18]

    • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of the compound in the plasma samples.[18]

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve (total drug exposure)
t₁/₂ Half-life of the compound
Table 2: Key pharmacokinetic parameters.
Protocol 6: In Vivo Efficacy Study in a Xenograft Model

Causality: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor activity of a drug candidate in vivo.[19][20]

Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[21]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]

  • Drug Administration:

    • Administer the test compound and a vehicle control to their respective groups at a dose and schedule determined from the PK and toxicity studies.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.[21]

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

The protocols and application notes presented here provide a robust and logical framework for the preclinical development of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives as kinase inhibitors. By systematically evaluating these compounds from synthesis through in vitro and in vivo studies, researchers can identify promising candidates with the potential to become effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Each step is designed to build upon the last, ensuring that only the most promising compounds with desirable biological and pharmacological properties advance through the drug discovery pipeline.

References

  • Vasta, J. D., et al. (2018). A single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. [Link]

  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Aurora-A (AURKA) Human Other Protein Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • Research and Reviews. (2024). Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Journal of Organic and Inorganic Chemistry. [Link]

  • Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • Jin, H. Y., et al. (2020). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(2), 215–222. [Link]

  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2817–2827. [Link]

  • Yu, J. W., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry, 55(19), 8469–8481. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Perkušić, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Forster, M., et al. (2020). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Medicinal Chemistry Letters, 11(4), 518–525. [Link]

  • Sun, H., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol, 3(19), e903. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 58–63. [Link]

  • Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 7(6), 1057–1070. [Link]

  • Králová, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 431–439. [Link]

  • Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339–340. [Link]

Sources

Method

methods for assessing the selectivity of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Application Note: Pharmacological Profiling and Selectivity Assessment of the 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Scaffold Mechanistic Context and Structural Rationale The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling and Selectivity Assessment of the 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Scaffold

Mechanistic Context and Structural Rationale

The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine core (CAS: 1256835-24-1) is a highly privileged, low-molecular-weight building block in modern medicinal chemistry. Its structural topology makes it a versatile pharmacophore capable of engaging two radically different biological targets depending on peripheral substitutions: the ATP-binding pocket of protein kinases and the ligand-binding domain of Toll-Like Receptors (TLRs).

From a structural biology perspective, the 2-amine group serves as a critical hydrogen bond donor, perfectly positioned to interact with the backbone carbonyl of the gatekeeper+1 residue in the kinase hinge region[1]. Consequently, derivatives of this scaffold have been aggressively developed as potent inhibitors of Bruton's tyrosine kinase (BTK) , Cyclin-Dependent Kinase 2 (CDK2) , and DNA-Dependent Protein Kinase (DNA-PK) .

However, the imidazo[4,5-c]pyridine core is also congeneric to imidazoquinolines, which are well-documented agonists of endosomal immune sensors TLR7 and TLR8 . Because of this dual-target potential, evaluating the selectivity of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives requires a rigorous, orthogonal profiling strategy to ensure target engagement while ruling out unintended immune activation or broad-spectrum kinome toxicity.

Mechanism cluster_Kinase Kinase Inhibition (e.g., BTK, CDK2) cluster_TLR TLR7/8 Activation Compound Imidazo[4,5-c]pyridine Scaffold Kinase Target Kinase Compound->Kinase TLR TLR7 / TLR8 Compound->TLR Phos Phosphorylation Cascade Kinase->Phos Blocked Apop Cell Cycle Arrest Phos->Apop NFKB NF-κB Pathway TLR->NFKB Activated Cytokine Pro-inflammatory Cytokines NFKB->Cytokine

Caption: Divergent pharmacological pathways of the imidazo[4,5-c]pyridine scaffold.

Tiered Selectivity Profiling Strategy

To systematically de-risk compounds derived from this scaffold, we employ a tiered screening cascade. The causality behind this specific flow is to eliminate false positives early. Imidazopyridines are highly conjugated, flat heterocycles that frequently exhibit intrinsic auto-fluorescence. Therefore, primary biochemical assays must utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to gate out compound-mediated optical interference.

SelectivityWorkflow Start 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Selectivity Profiling Tier1 Tier 1: Biochemical Kinome Profiling (TR-FRET / Radiometric Assays) Start->Tier1 Tier2 Tier 2: Immune Receptor Screening (TLR7/8 HEK-Blue Reporter Assays) Tier1->Tier2 Tier3 Tier 3: Cellular Target Engagement (NanoBRET / Cell Viability) Tier2->Tier3 Tier4 Tier 4: Orthogonal Biophysical Validation (Surface Plasmon Resonance) Tier3->Tier4

Caption: Workflow for the tiered selectivity profiling of imidazo[4,5-c]pyridine derivatives.

Quantitative Data Presentation & Quality Control

A protocol is only as reliable as its internal controls. Every assay described below is designed as a self-validating system. If the Z'-factor falls below the acceptable threshold, or if the reference controls deviate from historical means, the plate is automatically rejected.

Table 1: Quantitative Selectivity Metrics and Acceptance Criteria

Target ClassAssay ModalityPrimary ReadoutReference ControlRequired Z'-FactorSelectivity Threshold
Kinases (BTK, CDK2) TR-FRETFluorescence Ratio (665/615 nm)Staurosporine> 0.65> 50-fold window vs off-targets
Immune Receptors (TLR7/8) HEK-Blue ReporterSEAP Absorbance (620 nm)Resiquimod (R848)> 0.50EC50 > 10 µM (if kinase is target)
Cell Viability CellTiter-GloLuminescence (RLU)Puromycin> 0.70IC50 > 10x biochemical IC50

Table 2: Assay Control Matrix for Self-Validation

Control TypeWell ContentPurposeFailure Consequence
Maximum Signal (Max) Enzyme + Substrate + DMSOEstablishes 100% activity baseline.Assay rejected; indicates enzyme degradation.
Minimum Signal (Min) Enzyme + Substrate + EDTAEstablishes 0% biological activity. Note: EDTA chelates Mg2+, providing a true biological zero without altering protein concentration.Assay rejected; indicates background interference.
Positive Control Enzyme + Substrate + StaurosporineValidates pharmacological sensitivity.IC50 shift indicates substrate depletion or ATP drift.
Compound Blank Buffer + Compound (No Enzyme)Flags intrinsic compound fluorescence of the imidazopyridine core.False positives in primary screen; requires orthogonal assay.

Experimental Protocols

Protocol A: High-Throughput Kinase Selectivity Profiling via TR-FRET

Causality Note: TR-FRET is selected because the delayed emission reading (typically 50-100 µs after excitation) allows the short-lived auto-fluorescence of the imidazo[4,5-c]pyridine scaffold to decay, preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivative in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution plate.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 100 nL of compound into a 384-well low-volume proxiplate. Rationale: Acoustic dispensing eliminates plastic tip adsorption, which is a common issue for hydrophobic flat heterocycles.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture (e.g., BTK and ULight-poly GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent Km of the specific kinase to ensure balanced competitive inhibition). Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to halt kinase activity) and Eu-anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an EnVision Multilabel Reader. Calculate the emission ratio (665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using the Max (DMSO) and Min (EDTA) wells. Proceed to data analysis only if Z' > 0.65.

Protocol B: TLR7/8 Off-Target Assessment via HEK-Blue Reporter Assay

Causality Note: If the intended target is a kinase, TLR7/8 agonism is a severe off-target liability that can trigger a cytokine storm. Conversely, if designed as an immune adjuvant, kinase inhibition is unwanted. This assay multiplexes Secreted Embryonic Alkaline Phosphatase (SEAP) detection with CellTiter-Glo to ensure that a lack of TLR signal is not simply due to compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-Blue TLR7 or TLR8 cells (InvivoGen) at 70-80% confluency. Resuspend in HEK-Blue Detection medium to a density of 2.5×105 cells/mL.

  • Plating and Dosing: Dispense 180 µL of the cell suspension into a 96-well flat-bottom plate. Add 20 µL of the imidazo[4,5-c]pyridine derivative (diluted in PBS from DMSO stock, final DMSO < 0.5%).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • SEAP Quantification: Transfer 20 µL of the supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue Solution. Incubate for 1-3 hours at 37°C. Read absorbance at 620 nm to quantify NF-κB-induced SEAP activity.

  • Orthogonal Viability Check (Self-Validation): To the remaining 180 µL of cells in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Rationale: If SEAP absorbance is low but luminescence is also low, the compound is cytotoxic, not a true TLR non-binder.

  • Control Validation: Ensure Resiquimod (R848) yields an EC50 within 3-fold of 1.0 µM.

References

  • Soural M, Kryštof V, et al. "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 2021.[Link]

  • ZJU-ENS Joint Laboratory of Medicinal Chemistry. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors." Archiv der Pharmazie, 2018.[Link]

  • ACS Publications. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry, 2024.[Link]

  • ACS Publications. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry, 2014.[Link]

Application

Application Note: Investigating Signal Transduction Pathways Using 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine

Executive Summary 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-MIA) is a low-molecular-weight synthetic heterocyclic compound that serves as a highly specific pharmacological probe. Belonging to the imidazopyridine class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-MIA) is a low-molecular-weight synthetic heterocyclic compound that serves as a highly specific pharmacological probe. Belonging to the imidazopyridine class—a structural bioisostere of the well-documented imidazoquinolines—3-MIA acts as a potent modulator of endosomal Toll-like Receptors (TLR7 and TLR8) [1][2]. Additionally, derivatives of this scaffold have demonstrated utility in probing G-protein-coupled receptor kinase 5 (GRK5) pathways [3].

For drug development professionals and immunologists, 3-MIA provides a reliable tool to map MyD88-dependent inflammatory cascades, evaluate innate immune activation, and benchmark novel immunotherapeutics. This application note outlines the mechanistic grounding of 3-MIA and provides self-validating experimental protocols to accurately quantify its effects on signal transduction.

Mechanistic Grounding & Causality

To effectively utilize 3-MIA in signal transduction assays, one must understand the spatial and temporal dynamics of its mechanism of action.

Unlike cell-surface receptor ligands, 3-MIA mimics viral single-stranded RNA (ssRNA) and must be internalized via endocytosis. Once inside the acidic environment of the endolysosome, 3-MIA binds to the leucine-rich repeat (LRR) domains of TLR7 and TLR8. This binding induces receptor dimerization, which is the critical first step in the signal transduction cascade.

The Causality of the Cascade:

  • Receptor Dimerization: Recruits the adaptor protein MyD88 .

  • Kinase Activation: MyD88 aggregates the IRAK family kinases (IRAK1/IRAK4), leading to rapid autophosphorylation.

  • Bifurcated Downstream Signaling:

    • Pro-inflammatory Axis: The signal routes through TRAF6 to the IKK complex, leading to the phosphorylation and degradation of IκB. This liberates NF-κB (p65/p50) to translocate to the nucleus, driving the transcription of TNF-α and IL-6.

    • Antiviral Axis: TRAF6 simultaneously activates IRF7 , which phosphorylates, dimerizes, and translocates to the nucleus to induce Type I Interferons (e.g., IFN-α).

Signaling_Pathway cluster_Endosome Endosomal Compartment (Acidic) cluster_NFKB Pro-inflammatory Axis cluster_IRF Antiviral Axis Ligand 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine TLR TLR7 / TLR8 Dimerization Ligand->TLR Binds LRR Domain MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK IRAK1 / IRAK4 Kinase Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 Phosphorylation TRAF6->IRF7 NFKB NF-κB Translocation IKK->NFKB Cytokines TNF-α, IL-6 NFKB->Cytokines Gene Transcription IFN Type I IFNs (IFN-α) IRF7->IFN Gene Transcription

Fig 1: 3-MIA induced TLR7/8 MyD88-dependent signaling cascade leading to cytokine production.

Experimental Workflows & Validated Protocols

To ensure data integrity, every protocol utilizing 3-MIA must be designed as a self-validating system . This means incorporating specific pharmacological inhibitors and viability checks to rule out artifactual signaling caused by cytotoxicity or endotoxin contamination.

Experimental_Workflow Prep 1. Compound Prep (DMSO to Aqueous) Treat 3. Ligand Incubation (Timecourse) Prep->Treat Cells 2. Cell Culture (HEK-Blue / PBMCs) Cells->Treat Readout1 Reporter Assay (SEAP Absorbance) Treat->Readout1 24h Readout2 Cytokine ELISA (Secreted Proteins) Treat->Readout2 18-24h Readout3 Phospho-Flow (Intracellular Nodes) Treat->Readout3 15-60 min

Fig 2: Experimental workflow for validating 3-MIA signal transduction and downstream effects.

Protocol A: In Vitro Endosomal TLR Reporter Assay (HEK-Blue System)

Purpose: To isolate the TLR-NF-κB signaling axis from other cellular noise and quantify the specific EC50 of 3-MIA. Causality & Rationale: HEK-Blue cells are null for most innate immune receptors but stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. By using Chloroquine as a control, we validate that 3-MIA's activity is strictly dependent on endosomal acidification (a hallmark of TLR7/8 activation).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue hTLR7 or hTLR8 cells at 5×104 cells/well in a 96-well plate using standard DMEM (10% FBS).

  • Compound Preparation: Dissolve 3-MIA in 100% DMSO to create a 10 mM stock. Expert Insight: Always perform serial dilutions in DMSO first, then dilute 1:100 into aqueous media just before cell treatment. Direct dilution of high-concentration DMSO stocks into media causes micro-precipitates, leading to localized cellular toxicity and false-negative signaling.

  • Self-Validating Controls:

    • Positive Control: R848 (Resiquimod) at 1 µM.

    • Negative Control (Mechanistic): Pre-treat a subset of wells with 10 µM Chloroquine for 1 hour prior to 3-MIA addition. Chloroquine neutralizes endosomal pH, preventing the proteolytic cleavage required for TLR7/8 maturation.

  • Incubation: Add 3-MIA (dose-response range: 0.01 µM to 50 µM). Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Transfer 20 µL of supernatant to a new plate. Add 180 µL of QUANTI-Blue detection reagent. Incubate for 1-3 hours and read absorbance at 620 nm.

Protocol B: Phospho-Flow Cytometry for Intracellular Kinase Cascades

Purpose: To map the exact intermediate nodes (IRAK4 and p65) of the signal transduction cascade in primary human cells. Causality & Rationale: Kinase cascades are highly transient. Measuring terminal cytokines at 24 hours proves the pathway was active, but to study the signal transduction itself, one must capture the phosphorylation events. IRAK4 autophosphorylation peaks within 15-30 minutes of receptor dimerization and is rapidly dephosphorylated.

Step-by-Step Methodology:

  • Cell Preparation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) and rest them overnight in RPMI-1640 to reduce baseline stress-induced kinase activity.

  • Stimulation: Treat 1×106 PBMCs with 5 µM 3-MIA.

  • Time-Course Arrest: At exactly 0, 15, 30, and 60 minutes, immediately halt signaling by adding a formaldehyde-based fixation buffer (final concentration 1.5%) for 10 minutes at room temperature. Expert Insight: Fixation locks the kinases in their exact phosphorylation state, preventing intracellular phosphatases from erasing the signal during subsequent steps.

  • Permeabilization: Wash cells and permeabilize using ice-cold 90% methanol for 30 minutes on ice. This step is mandatory to allow large antibody complexes to reach intracellular targets like p-IRAK4 and p-p65.

  • Staining & Analysis: Stain with fluorophore-conjugated anti-phospho-IRAK4 (Thr345/Ser346) and anti-phospho-p65 (Ser536). Analyze via flow cytometry, gating on the plasmacytoid dendritic cell (pDC) or monocyte populations.

Data Presentation & Expected Outcomes

To benchmark the efficacy and specificity of 3-MIA, researchers should expect the following quantitative profiles when executing the protocols above.

Assay TypeTarget NodeExpected 3-MIA ResponsePositive Control (R848)Mechanistic Control (Chloroquine + 3-MIA)
HEK-Blue Reporter NF-κB / AP-1Dose-dependent SEAP release (EC50 ~ 1-5 µM)High SEAP releaseBaseline SEAP release (Signal Abolished)
ELISA (PBMCs) IFN-α, TNF-αRobust upregulated secretion (pg/mL)Robust upregulated secretionBaseline secretion
Phospho-Flow p-IRAK4, p-p65Peak Mean Fluorescence Intensity (MFI) at 15-30 minsPeak MFI at 15-30 minsNo MFI shift
CellTiter-Glo ATP (Viability)>95% viability at working concentrations>95% viability>95% viability

Troubleshooting & Quality Control (Trustworthiness)

When studying inflammatory signal transduction, false positives are the primary mode of failure.

  • Cytotoxicity-Induced Artifacts: If 3-MIA is applied at toxic concentrations (>100 µM), cell death will cause the release of Damage-Associated Molecular Patterns (DAMPs). DAMPs activate surface-level TLR2 and TLR4, triggering NF-κB independently of the 3-MIA/TLR7 axis. Always multiplex your signaling assays with a viability readout (e.g., CellTiter-Glo) to ensure the observed signaling is pharmacological, not artifactual.

  • Endotoxin Contamination: Synthetic batches of 3-MIA must be tested using a Limulus Amebocyte Lysate (LAL) assay. Even trace amounts of endotoxin will activate TLR4, completely confounding the study of TLR7/8-specific pathways.

References

  • Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters.[Link]

  • Beesu, M., et al. (2014). Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry.[Link]

  • Linder, M., et al. (2014). Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators.
Method

formulation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine for oral administration

An Application Guide to the Oral Formulation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Application Note Summary This document provides a comprehensive technical guide for the formulation of 3-methyl-3H-imidazo[4,5-c]p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Oral Formulation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Application Note Summary

This document provides a comprehensive technical guide for the formulation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, a heterocyclic amine, for oral administration. The inherent physicochemical properties of this molecular class, particularly its predicted poor aqueous solubility at intestinal pH and the chemical reactivity of its primary amine group, present significant challenges to achieving adequate bioavailability. This guide outlines two strategic formulation pathways: a wet granulation approach for a solid oral dosage form (tablet) and a flocculated suspension for a liquid oral dosage form. Detailed pre-formulation considerations, step-by-step manufacturing protocols, and critical quality control parameters are provided to guide researchers and drug development professionals in creating stable and effective oral delivery systems for this active pharmaceutical ingredient (API).

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design.[1] While extensive experimental data for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is not widely published, we can infer its likely characteristics based on its chemical structure—an imidazopyridine core with a primary amine.

Predicted Physicochemical Properties

The anticipated properties of the API are summarized below. These values are estimations derived from its chemical structure and serve as a working hypothesis for formulation development.

PropertyPredicted Value / CharacteristicImplication for Oral Formulation
Molecular Formula C₈H₉N₅Relatively small molecule.
Molecular Weight ~175.19 g/mol Low molecular weight is generally favorable for permeability.
Chemical Class Heterocyclic Aromatic AmineContains basic nitrogen atoms, suggesting pH-dependent solubility.[2][3]
Predicted pKa ~6.5 - 8.0 (for the most basic nitrogen)The compound will be ionized and more soluble in the acidic environment of the stomach, but solubility will decrease significantly in the neutral to slightly alkaline pH of the small intestine.[4]
Predicted Solubility Poor in water at neutral pHThis is the primary hurdle for oral bioavailability. The drug likely falls into BCS Class II or IV (low solubility).[5][6]
Key Functional Groups Primary Amine (-NH₂), Imidazole, PyridineThe primary amine is susceptible to chemical reactions, notably the Maillard reaction with reducing sugars (e.g., lactose).[7][8][9]
Key Formulation Challenges
  • Poor Aqueous Solubility: The primary obstacle is the low solubility at the pH of the small intestine (pH 6.5-7.5), the main site for drug absorption. This will likely lead to a low dissolution rate, limiting bioavailability.[5]

  • Excipient Incompatibility: The primary amine moiety can react with common excipients. The Maillard reaction with reducing sugars like lactose can cause discoloration, degradation of the API, and the formation of impurities.[8][9][10]

  • Physical Stability: For solid dosage forms, poor flow and compressibility of the pure API may be an issue. For liquid forms, the tendency of insoluble particles to sediment and cake requires careful formulation of a stable suspension.[11]

Strategic Formulation Development Workflow

Based on the pre-formulation analysis, a dual-pathway strategy is proposed to address the challenges associated with 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. The choice between a solid or liquid dosage form will depend on the target product profile, patient population, and desired dosing flexibility.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Pathway Selection cluster_2 Pathway A: Solid Dosage (Tablet) cluster_3 Pathway B: Liquid Dosage (Suspension) cluster_4 Phase 3: Finalization API API Characterization (Solubility, pKa, Stability) Excipient Excipient Compatibility Screening Decision Select Dosage Form Excipient->Decision WG Wet Granulation Protocol Decision->WG Solid Micron API Micronization Decision->Micron Liquid Comp Compression WG->Comp Coat Coating (Optional) Comp->Coat QC Quality Control & Stability Testing Coat->QC Vehicle Vehicle & Suspending Agent Preparation Micron->Vehicle Disperse Homogenization Vehicle->Disperse Disperse->QC

Figure 1: Overall workflow for oral formulation development.

Formulation Pathway A: Solid Oral Dosage Form via Wet Granulation

Wet granulation is selected for the solid dosage form due to its ability to improve the flow and compressibility of the powder blend, ensure content uniformity, and effectively incorporate a wetting agent to enhance the dissolution of the poorly soluble API.[12][13]

Excipient Selection Rationale

The choice of excipients is critical to success. The following table outlines recommended excipients and the justification for their use.

Excipient ClassExampleConcentration (% w/w)Rationale
Diluent / Filler Microcrystalline Cellulose (MCC) PH-10240 - 70An inert, non-reducing filler that avoids the Maillard reaction. Provides good compressibility and acts as a disintegrant.[10]
Binder Povidone (PVP) K-302 - 5A common and effective binder for wet granulation, prepared as an aqueous or hydroalcoholic solution.
Wetting Agent Sodium Lauryl Sulfate (SLS)0.5 - 2An anionic surfactant that reduces the surface tension between the hydrophobic API and the dissolution medium, promoting faster wetting and dissolution.[5]
Disintegrant Croscarmellose Sodium2 - 5A superdisintegrant that swells rapidly in contact with water, breaking the tablet apart to facilitate drug release.
Glidant Colloidal Silicon Dioxide0.2 - 0.5Improves the flowability of the dried granules, ensuring uniform die filling during tableting.
Lubricant Magnesium Stearate0.5 - 1.0Prevents the granules from sticking to the tablet press tooling. Added in the final blending step.
Detailed Protocol: Wet Granulation for Tablet Formulation

This protocol outlines the steps for producing granules suitable for compression into 100 mg tablets.

Figure 2: Step-by-step wet granulation process workflow.

Protocol Steps:

  • Dry Mixing: Accurately weigh and screen the API, Microcrystalline Cellulose, and Croscarmellose Sodium through a #40 mesh sieve. Blend the materials in a high-shear mixer or a V-blender for 10 minutes to ensure uniformity.[12]

  • Binder Solution Preparation: In a separate vessel, dissolve the Povidone K-30 and Sodium Lauryl Sulfate in purified water with gentle stirring until a clear solution is formed.

  • Wet Massing: While the dry mix is under agitation in the high-shear mixer, slowly add the binder solution over 3-5 minutes. Continue mixing until a cohesive, granular mass is formed. The endpoint is typically determined by visual inspection or by monitoring the power consumption of the mixer.[13]

  • Wet Milling: Pass the wet mass through a conical mill or an oscillating granulator fitted with a 6-8 mm screen to break up any large agglomerates and create uniformly sized wet granules.[14]

  • Drying: Spread the wet granules on trays and dry them in a hot air oven at 50-60°C or, preferably, in a fluid bed dryer. Dry until the Loss on Drying (LOD) is consistently below 2.0%.

  • Dry Milling/Sizing: Mill the dried granules through a 0.8 mm or 1.0 mm screen to achieve a uniform particle size distribution suitable for compression.[14]

  • Final Blending: Transfer the sized granules to a blender. Add the pre-screened Colloidal Silicon Dioxide and blend for 5 minutes. Then, add the pre-screened Magnesium Stearate and blend for a final 3 minutes. Avoid over-blending at this stage.

  • Compression: Compress the final blend into tablets of the target weight and hardness using a rotary tablet press.

Formulation Pathway B: Oral Suspension

An oral suspension is a suitable alternative, particularly for pediatric or geriatric populations, or when dose titration is required.[11] The primary goal is to create a system where the API particles are uniformly dispersed, settle slowly, and are easily redispersed upon shaking.

Excipient Selection Rationale
Excipient ClassExampleConcentration (% w/v)Rationale
Vehicle Purified Waterq.s. to 100%The primary solvent and dispersion medium.
Suspending/Viscosity Agent Xanthan Gum0.2 - 0.5A high-efficiency stabilizer that imparts viscosity and yield stress to the system, preventing rapid particle settling.
Wetting Agent Polysorbate 800.1 - 0.5A non-ionic surfactant to reduce the surface tension of the hydrophobic API particles, allowing them to be wetted by the aqueous vehicle.[5]
Flocculating Agent Sodium Citrate0.1 - 0.3An electrolyte that can control the surface charge of the particles, encouraging the formation of light, fluffy "flocs" instead of a dense cake. This aids in easy redispersibility.
Preservative Sodium Benzoate / Methylparaben0.1 - 0.2Prevents microbial growth in the aqueous formulation.[11]
Sweetener / Flavor Sucralose / Cherry FlavorAs requiredImproves palatability and patient compliance. Non-sugar sweeteners are preferred.
pH Modifier Citric Acid / Sodium Citrate BufferAs requiredTo maintain the pH of the formulation in a range that ensures optimal stability of the API and excipients (typically pH 4.5-5.5).
Detailed Protocol: Oral Suspension Preparation

This protocol describes the preparation of a 10 mg/mL oral suspension.

  • API Particle Size Reduction: Micronize the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine API to achieve a mean particle size of less than 20 µm. This is critical for reducing the sedimentation rate and improving the mouthfeel of the suspension.[15][16]

  • Prepare the Vehicle: In the main manufacturing vessel, dissolve the buffer salts (citric acid, sodium citrate), sweetener, and preservative in approximately 70% of the final volume of purified water.

  • Disperse the Suspending Agent: Slowly sprinkle the Xanthan Gum into the vehicle under continuous high-speed mixing (using a homogenizer or high-shear mixer) to prevent clumping. Mix until fully hydrated and a uniform, viscous solution is formed.

  • Prepare the API Slurry: In a separate container, create a smooth paste by levigating the micronized API with the Polysorbate 80 and a small portion of the prepared vehicle. This ensures all particles are thoroughly wetted before being introduced to the bulk liquid.

  • Homogenization: Add the API slurry to the main vessel containing the viscous vehicle. Mix with the high-shear mixer until the API is uniformly dispersed.

  • Final Volume Adjustment: Add the flavorant and then add purified water to reach the final target volume (q.s.). Mix gently to ensure homogeneity.

  • Packaging: Fill the suspension into appropriate light-resistant containers.[17]

Characterization and Quality Control

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final dosage form.[18]

Dosage FormTestAcceptance CriteriaRationale
Tablets Appearance Uniform color, no defects.Ensures product quality and consistency.
Hardness & Friability Target hardness (e.g., 5-8 kp); Friability < 1.0%.Ensures mechanical integrity during handling and transport.
Disintegration Time < 15 minutes (for immediate release).Ensures the tablet breaks down quickly in the GI tract.
Assay (Content Uniformity) 90.0% - 110.0% of label claim; meets USP/Ph. Eur. standards.Guarantees accurate dosing.
Dissolution e.g., >80% (Q) released in 30 minutes in 0.1N HCl.Predicts in-vivo drug release and bioavailability.
Suspension Appearance & Redispersibility Uniform dispersion after shaking; no caking.Ensures dose uniformity and stability.[19]
pH Within specified range (e.g., 4.5 - 5.5).Critical for API and preservative stability.
Viscosity Within specified range.Affects pourability, mouthfeel, and sedimentation rate.
Particle Size Distribution D90 < 25 µm.Affects stability, dissolution, and patient feel.
Assay (Drug Content) 90.0% - 110.0% of label claim.Guarantees accurate dosing from the liquid form.

References

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of ChemTech Research. [Link]

  • Hemalatha, B., Manasa, K., Kavya, P., Pavani Priya, T., & Padmalatha, K. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2024). A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. World Journal of Pharmaceutical and Life Sciences. [Link]

  • IJPSM. (2023). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Advanced Pharmacy Education & Research. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Thomas, L. (2019). Managing Excipient Interactions. Pharmaceutical Technology. [Link]

  • Unknown. Preformulation Testing of Solid Dosage Forms. SlidePlayer. [Link]

  • S, P. (2014). Preformulation testing of solid dosage forms. Slideshare. [Link]

  • Pharmapproach. (2023). How to Reconstitute Oral Suspensions in 7 Steps. Pharmapproach.com. [Link]

  • Sayles, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Singh, S., & Sharma, P. K. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Veeprho. [Link]

  • BS Publications. (n.d.). Preformulation and Formulation Development. BS Publications. [Link]

  • Unknown. (2017). Wet Granulation. SlidePlayer. [Link]

  • Patel, S. (2017). Preformulation Studies of Varenicline For Formulation and Development of an Orally Disintegrating Film. ResearchGate. [Link]

  • Mishra, S. M. (2018). Interaction and incompatabilities of the excipients with functional groups and different types of reaction. ResearchGate. [Link]

  • BPN Group. (n.d.). Oral Liquid Medicines (Solutions, Emulsions, Suspension). British Pharmaceutical Nutrition Group. [Link]

  • Google Patents. (n.d.). Process for preparing an oral suspension of a pharmaceutical substance.
  • Sateesh, J., & Babu, S. (2021). Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. GSC Biological and Pharmaceutical Sciences. [Link]

  • The Pharma Guide. (2026). Wet Granulation in Pharmaceutical Manufacturing: Process, Equipment & 7 Critical GMP. The Pharma Guide. [Link]

  • Quadro Engineering. (n.d.). Wet Granulation Process in Pharmaceutical Manufacturing. Quadro Engineering. [Link]

  • Freund-Vector Corporation. (2026). Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing. Freund Global. [Link]

  • Pharma Trends. (2021). Achieving Granulation of Poorly Water-soluble Drugs. Pharma Trends. [Link]

  • AKT Publication. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. AKT Publication. [Link]

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. NextSDS. [Link]

  • PubChem. (n.d.). 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one. PubChem. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC. [Link]

  • PubChem. (n.d.). 3H-Imidazo[4,5-c]pyridine-2-methanamine, 3-methyl-, hydrochloride (1:2). PubChem. [Link]

  • Google Patents. (n.d.). Process for the preparation of imidazopyridines.
  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Mor. J. Chem. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. [Link]

  • Vasile, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting inconsistent results in 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine assays

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically designed for researchers evaluating 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine —a lipophilic small molecule commonly inve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically designed for researchers evaluating 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine —a lipophilic small molecule commonly investigated as a Toll-like receptor (TLR) 7/8 agonist and kinase inhibitor.

Because imidazopyridines interact with intracellular endosomal targets and possess challenging physicochemical properties, standard reporter assays (such as the HEK-Blue™ SEAP system) are highly susceptible to false positives, precipitation artifacts, and masking effects. This guide provides the mechanistic causality behind these failures and establishes a self-validating workflow to ensure absolute data integrity.

Part 1: Quantitative Benchmarks & Assay Parameters

Before troubleshooting, verify that your experimental parameters align with the established baselines for imidazo[4,5-c]pyridine derivatives. Deviations from these metrics are the primary indicators of assay failure.

ParameterExpected Range / LimitTroubleshooting Implication
Stock Solution Concentration 10 - 50 mM in 100% anhydrous DMSOHigher concentrations risk sudden precipitation upon aqueous dilution.
Final Assay DMSO Concentration ≤ 0.5% (v/v)>0.5% induces cellular osmotic stress and basal NF-κB activation.
Typical EC₅₀ (TLR7/8 Agonism) 0.1 µM - 5.0 µMApparent EC₅₀ >10 µM usually indicates endosomal delivery failure.
SEAP Readout (OD 620-650 nm) 0.1 (Basal) to 2.5 (Max Activation)High basal signal (>0.3) indicates stressed cells or contaminated serum.
Cell Viability (WST-1) > 85% relative to vehicle control<85% indicates compound cytotoxicity is masking SEAP secretion.

Part 2: Mechanistic Failure Points

To troubleshoot effectively, you must understand the signal transduction pathway and where the physicochemical properties of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine disrupt it.

G Compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (Lipophilic Ligand) Endosome Endosomal Uptake (Requires Solubilization) Compound->Endosome Failure: Precipitation TLR78 TLR7 / TLR8 Receptor (Intracellular) Endosome->TLR78 Binding MyD88 MyD88 / IRAK4 / TRAF6 Signaling Cascade TLR78->MyD88 Activation NFkB NF-κB Translocation (Stress Sensitive) MyD88->NFkB Phosphorylation SEAP SEAP Reporter Secretion NFkB->SEAP Gene Transcription Readout Colorimetric Readout (OD 620-650 nm) SEAP->Readout Substrate Cleavage

Fig 1. TLR7/8 signaling pathway activated by imidazopyridines and common points of failure.

Part 3: Troubleshooting FAQs

Q: Why does my dose-response curve for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine exhibit a sudden drop-off at concentrations above 10 µM? A: This "bell-shaped" curve is a classic artifact caused by compound-induced cytotoxicity masking receptor agonism. Imidazo[4,5-c]pyridines are biologically active small molecules that, at high concentrations, can induce off-target effects such as non-specific kinase inhibition (1). When cells die or undergo metabolic arrest, they cease producing the Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, which manifests as an apparent loss of agonism (2). Causality & Solution: To establish a self-validating system, you must multiplex your SEAP readout with a cell viability assay (e.g., WST-1 or LDH release) (3). Normalize your SEAP absorbance against the viability score. If viability drops below 85%, exclude those data points from your EC₅₀ calculation.

Q: I am detecting a strong signal in my negative control wells and Null cell lines. What is causing this false positive? A: High basal signal in Null cells (which lack the TLR7/8 receptor) indicates that the NF-κB promoter is being activated by an off-target stressor rather than your compound (2). Causality & Solution: NF-κB is a universal stress-response transcription factor. Common culprits include:

  • Active Serum Enzymes: Fetal Bovine Serum (FBS) contains endogenous alkaline phosphatase. If the FBS is not strictly heat-inactivated (56°C for 30 minutes), this enzyme will cleave the QUANTI-Blue substrate, mimicking a positive SEAP signal (3).

  • Edge Effects: Evaporation in the outer wells of a 96-well plate increases media osmolarity. This osmotic stress triggers NF-κB independently of TLR pathways (3). Always fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Mycoplasma: Undetected mycoplasma contamination provides lipopeptides that activate endogenous TLR2, driving MyD88/NF-κB signaling (4).

Q: My compound shows zero activity, but literature suggests imidazo[4,5-c]pyridines are active TLR7/8 ligands. Is the assay broken? A: The most likely culprit is endosomal delivery failure due to aqueous precipitation. TLR7 and TLR8 are intracellular receptors located in the endolysosomal compartment (5). Causality & Solution: 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is highly lipophilic. If the compound crashes out of solution upon dilution into the aqueous culture media, it forms micro-precipitates that cannot be efficiently endocytosed by the cells. Ensure your final DMSO concentration does not exceed 0.5% (v/v). Prepare intermediate dilutions in pre-warmed media immediately before adding them to the cells to prevent Ostwald ripening of the precipitates.

Part 4: Troubleshooting Workflow

Workflow Start Inconsistent SEAP Assay Results CheckSol Check Compound Solubility (DMSO vs Aqueous) Start->CheckSol CheckTox Assess Cytotoxicity (WST-1 / LDH Assay) Start->CheckTox CheckCells Verify Cell Line Integrity (Mycoplasma / Null Cells) Start->CheckCells SolFix Optimize Vehicle (Max 0.5% DMSO) CheckSol->SolFix Precipitates visible ToxFix Adjust Dose Range (Avoid >10 µM) CheckTox->ToxFix Low viability CellFix Use Selective Antibiotics & Heat-Inactivate FBS CheckCells->CellFix High background

Fig 2. Troubleshooting workflow for resolving inconsistent in vitro reporter assay results.

Part 5: Self-Validating Experimental Protocol

This protocol integrates background subtraction and viability normalization to ensure absolute data integrity. By running Null cells and a WST-1 viability check in parallel, the assay self-validates against false positives (stress) and false negatives (toxicity).

Phase 1: Preparation & Vehicle Optimization

  • Reagent Prep: Heat-inactivate FBS at 56°C for exactly 30 minutes to destroy endogenous alkaline phosphatase. Supplement DMEM with 10% HI-FBS, Pen/Strep, and selective antibiotics (e.g., Blasticidin/Zeocin) to maintain reporter plasmid integrity.

  • Compound Solubilization: Dissolve 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine in 100% anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Cell Seeding & Dosing 3. Seeding: Harvest HEK-Blue hTLR7 (or hTLR8) cells and the corresponding Null-1k control cells. Seed at 50,000 cells/well in a 96-well plate. Critical: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS to prevent edge-effect evaporation. 4. Dosing: Prepare a 200x serial dilution of the compound in 100% DMSO. Dilute 1:100 into pre-warmed DMEM (intermediate step), then immediately transfer 10 µL to the 90 µL cell suspension. Final DMSO concentration must be exactly 0.5% across all wells, including vehicle controls. Incubate for 18-24 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Readout (The Self-Validating Step) 5. SEAP Quantification: Transfer 20 µL of the cell culture supernatant into a new flat-bottom 96-well plate containing 180 µL of QUANTI-Blue detection medium. Incubate at 37°C for 1-3 hours. Read optical density (OD) at 620-650 nm. 6. Viability Normalization: To the remaining 80 µL of cells and media in the original plate, add 10 µL of WST-1 reagent. Incubate for 2 hours at 37°C. Read absorbance at 450 nm. 7. Data Processing: Subtract the SEAP OD of the Null cells from the SEAP OD of the TLR7/8 cells to isolate receptor-specific activation. Divide this background-subtracted value by the WST-1 viability percentage to yield the true agonistic potency.

References

  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5)
  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Journal of Medicinal Chemistry (PMC)
  • Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay STAR Protocols (ResearchG
  • Design, Synthesis, and Structure–Activity Relationship of Novel Human TLR1/2 Agonists for Potential Immunotherapy Journal of Medicinal Chemistry (ACS Public
  • Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator Biom

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Scaffolds

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex polypharmacology associated with the 3-methyl-3H-imidazo[4,5-c]pyridin-2-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex polypharmacology associated with the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine core.

Because this heterocyclic scaffold is a structural bioisostere of the adenine/purine ring, it frequently exhibits dual affinity. The 2-amine motif acts as a critical hydrogen bond donor/acceptor that perfectly mimics the Watson-Crick face of adenine in the ATP-binding hinge region of various kinases (e.g., GRK5, JAK) 1[1]. Simultaneously, this exact pharmacophore is the primary driver for endosomal Toll-like receptor (TLR7 and TLR8) agonism, binding tightly to conserved aspartate residues (Asp543/Asp553) 2[2].

This guide provides mechanistic insights, structural activity relationship (SAR) strategies, and self-validating experimental protocols to help you decouple these targets and engineer out unwanted off-target liabilities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are developing a kinase inhibitor using the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold, but we observe unexpected immune activation (IFN-α release) in our cell-based assays. What is causing this? A: You are observing classic target crossover. The imidazo[4,5-c]pyridine core is highly recognized by endosomal TLR7/8 receptors, which are heavily expressed in the plasmacytoid dendritic cells and monocytes present in your PBMC assays3[3]. While N3-methylation (as opposed to N1-alkylation) restricts tautomerization and generally lowers TLR affinity compared to classical agonists like imiquimod, the basicity of the pyridine nitrogen causes the compound to become protonated and trapped within acidic endosomes. This high local concentration forces TLR activation, leading to a false-positive toxicity phenotype.

Q2: How does the specific N3-methyl group influence the off-target profile compared to unsubstituted 1H-imidazo[4,5-c]pyridines? A: The position of the methyl group dictates the tautomeric state of the imidazole ring. In an unsubstituted 1H-imidazo[4,5-c]pyridine, the proton rapidly exchanges between N1 and N3, allowing the molecule to dynamically adapt to both the kinase hinge region and the TLR binding pocket. By locking the scaffold as a 3-methyl derivative, you fix the double bond geometry. This specific geometry typically favors the spatial constraints of the kinase ATP pocket over the TLR7/8 pocket, but it is not sufficient on its own to completely abrogate TLR binding without further steric tuning.

Q3: What chemical modifications can I make to the core to eliminate TLR7/8 agonism while retaining ATP-competitive kinase binding? A: You must exploit the structural differences between the two binding sites. The TLR7/8 binding pocket is relatively narrow and highly sensitive to steric bulk at the C4 and C6 positions of the pyridine ring4[4]. Conversely, many kinases possess a solvent-exposed channel adjacent to the ATP hinge region. By introducing bulky aryl or extended aliphatic substituents at the C4 position, you create a severe steric clash in the TLR pocket while projecting the substituent harmlessly into the kinase solvent channel.

TargetCrossover Compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (Purine Bioisostere) TLR Endosomal TLR7/8 (Off-Target) Compound->TLR Asp543/553 Binding Kinase Cytosolic Kinases (Target) Compound->Kinase ATP Hinge H-Bonding Tox Immune Activation (False Phenotype) TLR->Tox Efficacy Kinase Inhibition (Desired Effect) Kinase->Efficacy

Mechanistic divergence of the imidazo[4,5-c]pyridine core leading to off-target crossover.

Part 2: Quantitative SAR Data Summary

The following table summarizes how specific structural modifications to the baseline scaffold shift the selectivity index between a representative kinase (GRK5) and the primary off-target liability (TLR7).

Scaffold ModificationPrimary Target Affinity (GRK5 IC₅₀)Off-Target Liability (TLR7 EC₅₀)Mechanistic Rationale
Unsubstituted 2-amine 45 nM120 nMBaseline purine mimicry allows dual-binding to both targets.
N3-Methylation 25 nM450 nMRestricts tautomerization, slightly favoring kinase hinge region over TLR Asp553.
C4-Bulky Aryl Substitution 15 nM>10,000 nMSteric clash in the narrow TLR binding pocket; exploits kinase solvent channel.
N2-Alkylation >5,000 nM>5,000 nMAbolishes critical hydrogen bonding required for both targets (Negative Control).

Part 3: Self-Validating Experimental Protocols

To definitively prove that your compound's off-target cellular toxicity is driven by TLR crossover and not general cytotoxicity, you must implement a self-validating counter-screening workflow. This protocol uses an orthogonal genetic approach to establish absolute causality.

Protocol: Orthogonal TLR7/8 Counter-Screening Workflow

Step 1: Compound Preparation & Plating

  • Dissolve the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives in anhydrous DMSO to a 10 mM stock.

  • Prepare a 10-point dose-response curve (10 μM down to 0.5 nM) in complete RPMI-1640 media (final DMSO concentration ≤ 0.1%).

Step 2: Cell Line Seeding (The Self-Validating Control) Causality Principle: If cytokine release is strictly TLR-mediated, a genetic knockout of the receptor will completely rescue the phenotype.

  • Seed Wild-Type (WT) THP-1 human monocytes at 1×105 cells/well in a 96-well plate.

  • In a parallel plate, seed TLR7/8 Double-Knockout (KO) THP-1 cells (generated via CRISPR-Cas9) at the same density.

  • Include Resiquimod (R848) at 1 μM as a positive control for TLR activation, and 0.1% DMSO as a vehicle control.

Step 3: Incubation & Supernatant Harvesting

  • Add the compound titrations to both the WT and KO plates.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Centrifuge the plates at 300 x g for 5 minutes to pellet the cells. Carefully transfer the supernatant to a clean plate.

Step 4: Cytokine Quantification & Data Interpretation

  • Quantify IFN-α and TNF-α levels in the supernatant using a standard Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA assay.

  • Interpretation Logic:

    • High Cytokines in WT + Zero Cytokines in KO: The off-target effect is definitively TLR7/8 mediated. Proceed to C4-steric SAR optimization.

    • High Cytokines in WT + High Cytokines in KO: The compound is triggering an alternative off-target pathway (e.g., inflammasome activation via a different kinase).

    • Zero Cytokines in Both: The compound is successfully de-risked for TLR liability.

Workflow Step1 1. Synthesize Variants Step2 2. Kinase Assay (TR-FRET) Step1->Step2 Step3 3. PBMC Cytokine Screen Step2->Step3 IC50 < 100nM Step4 4. TLR7/8 KO Validation Step3->Step4 High IFN-α Step5 5. Lead Selection Step3->Step5 Clean Profile Step4->Step1 Off-target Confirmed

Self-validating screening workflow to decouple kinase efficacy from TLR-mediated off-targets.

References

  • Pfizer presents new TLR agonists Source: BioWorld URL
  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators (EP2818472A1)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer (WO 2024/240726 A1)

Sources

Troubleshooting

Technical Support Center: Purification of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

This guide provides in-depth troubleshooting and practical advice for refining the purification methods for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1256835-24-1). As a polar, basic heterocyclic amine, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for refining the purification methods for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS 1256835-24-1). As a polar, basic heterocyclic amine, this compound presents unique challenges that require a systematic and well-reasoned approach to achieve high purity. This document is structured to address specific issues researchers may encounter during experimental work.

Troubleshooting Guide: Common Purification Issues

This section directly addresses common problems encountered during the purification of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine and related heterocyclic amines.

Section 1: Recrystallization

Recrystallization is often the first choice for purification due to its cost-effectiveness and scalability. However, success is highly dependent on solvent selection and the impurity profile.

Q1: I'm having trouble finding a suitable single solvent for recrystallization. My compound is either too soluble, even when cold, or insoluble, even when hot. What should I do?

A1: This is a classic solubility challenge with polar molecules. The key is to use a binary (two-component) solvent system, often referred to as anti-solvent crystallization.

  • Causality: Your target molecule, with its amine and imidazopyridine core, is quite polar. It will likely be highly soluble in polar protic solvents (like ethanol or methanol) and poorly soluble in non-polar solvents (like hexanes or toluene). A single solvent may not provide the ideal solubility curve needed for effective crystallization.

  • Expert Recommendation:

    • Dissolve in a "Good" Solvent: Dissolve your crude compound in a minimum amount of a hot solvent in which it is highly soluble. Based on the structure, good starting points are methanol, ethanol, or acetonitrile.

    • Titrate with an "Anti-Solvent": While the solution is still warm (but not boiling), slowly add a non-polar "anti-solvent" in which the compound is insoluble. Common choices include ethyl acetate, toluene, or a mixture of hexanes/heptanes. Add the anti-solvent dropwise until you observe persistent cloudiness (turbidity).

    • Re-solubilize and Cool: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. This brings you to a critical saturation point.

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-defined, pure crystals rather than a fine precipitate that can trap impurities.

Q2: My recrystallization yielded an oil or a fine powder instead of crystals. What went wrong?

A2: Oiling out or precipitating as a fine powder indicates that the solution became supersaturated too quickly, or that residual impurities are inhibiting crystal lattice formation.

  • Causality: The primary amine and the nitrogen atoms in the heterocyclic core can form strong hydrogen bonds. If impurities disrupt the ordered packing required for a crystal lattice, the compound may separate from the solution as a liquid (oil) or crash out of solution rapidly as an amorphous powder.

  • Expert Recommendation:

    • Reduce Supersaturation Rate: Cool the solution much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool with the beaker.

    • Pre-Purification: If oiling persists, consider a preliminary purification step. A quick filtration through a small plug of silica gel or activated carbon can remove baseline impurities that inhibit crystallization. Elute the plug with a polar solvent like methanol or ethyl acetate to recover your compound.

    • Induce Nucleation: If no crystals form at all, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" from a previous successful crystallization, if available.

Section 2: Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities. For basic amines like 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, specific precautions are necessary to ensure good separation and recovery.

Q1: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. How can I fix this?

A1: Streaking (or tailing) is a common issue when purifying basic compounds on acidic silica gel. The problem arises from strong, non-ideal interactions between your amine and the stationary phase.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms on your compound can undergo strong acid-base interactions with these silanols. This leads to some molecules sticking to the column longer than others, resulting in a "streak" rather than a tight band.

  • Expert Recommendation:

    • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic silanols. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds. Alternatively, deactivated silica gel or commercially available amine-functionalized silica can be used.

    • Optimize Solvent System: Start with a moderately polar eluent system, such as dichloromethane/methanol (DCM/MeOH) or ethyl acetate/hexanes, and gradually increase the polarity. The addition of the basic modifier is usually the most critical factor.

Workflow for Troubleshooting Column Chromatography

Caption: A decision workflow for resolving peak streaking in silica gel chromatography.

Section 3: High-Performance Liquid Chromatography (HPLC)

For high-purity analysis and purification, reversed-phase HPLC is the method of choice. As with column chromatography, peak shape is a common challenge for basic amines.

Q1: I am observing poor peak shape (fronting or tailing) in my reversed-phase HPLC analysis. What are the likely causes and solutions?

A1: Poor peak shape in RP-HPLC for basic compounds is typically caused by interactions with residual silanols on the C18 stationary phase or by using an inappropriate mobile phase pH.

  • Causality: Even on end-capped C18 columns, some free silanol groups remain. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and your amine can be protonated (R-NH₃⁺), leading to strong ionic interactions that cause peak tailing. Peak fronting can occur if the column is overloaded.

  • Expert Recommendation:

    • Control the Mobile Phase pH: The most effective strategy is to control the ionization state of both your compound and the silanols by adjusting the mobile phase pH.

      • Low pH (2.5-3.5): Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%). At this pH, your amine will be fully protonated, and the silanols will be neutral (Si-OH), leading to sharp, symmetrical peaks. This is the most common approach.[1]

      • High pH (8-10): Use a buffer like ammonium bicarbonate. At high pH, your amine will be neutral, minimizing ionic interactions. However, ensure your column is stable at high pH (many standard silica-based columns are not).

    • Use a Modern Column: Employ a column specifically designed for basic compounds. These often have advanced end-capping or a hybrid particle technology that shields the underlying silica from the mobile phase, reducing silanol interactions.

    • Reduce Sample Concentration: If you observe peak fronting, it's a sign of mass overload. Dilute your sample and inject a smaller volume.

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 2.7-5 µm particle sizeStandard for reversed-phase; provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Suppresses silanol activity and ensures consistent protonation of the amine.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 15-20 minutesA broad gradient is effective for initial screening of purity and impurity profiling.
Detection UV at ~254 nm or ~280 nmThe imidazopyridine core is expected to have strong UV absorbance.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect to see in my crude 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine?

A1: The impurities will largely depend on the synthetic route. Most syntheses of imidazopyridines involve the cyclization of a diaminopyridine derivative.[2] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Residual 3,4-diaminopyridine derivatives.

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Regioisomers: Depending on the symmetry of the precursors, other isomers of the imidazopyridine core could form.

  • Byproducts from Side Reactions: Reagents used for cyclization can sometimes lead to side products.

Q2: How can I reliably assess the purity of my final product?

A2: A single method is rarely sufficient. For authoritative purity assessment, a combination of techniques is recommended:

  • HPLC-UV: Use the optimized HPLC method described above to determine purity as a percentage of the total area of all peaks. A photodiode array (PDA) detector is ideal as it can check for peak purity (i.e., ensure no impurities are co-eluting).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your main peak and can help identify the molecular weights of any impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: NMR provides structural confirmation. Integrating the peaks corresponding to your compound against those of any visible impurities can give a molar purity assessment.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: As a solid, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is likely to be stable. However, amines can be sensitive to oxidation and light.

  • Storage Conditions: Store the solid in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is advisable.

  • Solution Stability: Solutions of the compound, especially in protic solvents like methanol, may be less stable over long periods. It is best to prepare solutions fresh for analysis or use.

Visualizing Analyte-Silanol Interactions

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) amine Protonated Analyte (R-NH₃⁺) amine->silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Diagram illustrating the interaction between a protonated amine and a deprotonated silanol group on a silica surface, a primary cause of peak tailing in HPLC.

References

  • PubChem. 3H-Imidazo(4,5-b)pyridin-2-amine, 3-methyl-6-phenyl-. National Center for Biotechnology Information. [Link].

  • NextSDS. 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. [Link].

  • Dabrowska, K., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4346. [Link].

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link].

  • Lager, E., et al. (2007). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 9(4), 584-594. [Link].

  • Kaderlik, R. K., et al. (1995). Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with fluorescence detection. Cancer Epidemiology, Biomarkers & Prevention, 4(2), 157-162. [Link].

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link].

  • Almerico, A. M., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(1), 217-224. [Link].

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link].

  • Finlay, M. R. V., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link].

  • Da Settimo, F., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(8), 4047-4071. [Link].

  • Google Patents.
  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link].

  • Royal Society of Chemistry. Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link].

  • ACS Publications. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link].

  • PMC. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link].

  • PubChem. 3H-Imidazo[4,5-c]pyridine-2-methanamine, 3-methyl-, hydrochloride (1:2). [Link].

  • Beilstein Archives. Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. [Link].

  • ResearchGate. Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. [Link].

  • European Patent Office. Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. [Link].

  • MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. [Link].

Sources

Optimization

Technical Support Center: Troubleshooting Resistance to 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Scaffolds

Welcome to the Application Scientist Support Portal. The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-Me-IPA) scaffold is a highly privileged deazapurine pharmacophore.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-Me-IPA) scaffold is a highly privileged deazapurine pharmacophore. Because it acts as an ATP-mimetic, it is widely utilized in the development of potent, ATP-competitive kinase inhibitors—most notably targeting Aurora Kinase A (AURKA) [1] and DNA-Dependent Protein Kinase (DNA-PK) [2].

While 3-Me-IPA derivatives exhibit excellent baseline efficacy, researchers frequently encounter acquired resistance during prolonged in vitro passaging or in vivo xenograft studies. This guide provides authoritative, causality-driven troubleshooting strategies to deconvolve and overcome these resistance mechanisms.

🔬 Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My cell line lost sensitivity to our 3-Me-IPA derivative after 3 months of dose escalation. Is this a target-site mutation?

The Causality: Yes, this is highly probable. The imidazopyridine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The 3-methyl group specifically vectors into an adjacent hydrophobic pocket. If the target kinase acquires a "gatekeeper" mutation (substituting a small residue like threonine for a bulkier one like isoleucine or methionine), the resulting steric clash physically ejects the 3-methyl group, ablating binding affinity entirely. The Fix: Sequence the kinase domain of your resistant clones. If a gatekeeper mutation is confirmed, you must pivot to a next-generation scaffold that utilizes a flexible linker or a macrocyclic design to bypass the steric hindrance.

Q2: Target engagement assays show complete kinase inhibition, yet the cells are still proliferating. What is happening?

The Causality: You are observing kinome reprogramming. When a critical node like AURKA or DNA-PK is chronically inhibited, the cell experiences immense selective pressure. To survive, it epigenetically upregulates parallel signaling tracks (bypass pathways). For example, cells may upregulate the PI3K/AKT/mTOR cascade to force survival and proliferation despite mitotic stress or unresolved DNA damage. The Fix: Perform a kinome-wide phosphorylation array or targeted Western blots on the resistant line. Co-administering the 3-Me-IPA compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor) should restore sensitivity.

BypassPathway Inhibitor 3-Me-IPA Scaffold (Kinase Inhibitor) Target Target Kinase (AURKA / DNA-PK) Inhibitor->Target ATP-competitive Inhibition Bypass1 Bypass Kinase (e.g., PI3K) Inhibitor->Bypass1 Selective Pressure Apoptosis Apoptosis / Arrest Target->Apoptosis Pathway Blocked Bypass2 Downstream Effector (e.g., AKT/mTOR) Bypass1->Bypass2 Survival Resistance & Cell Survival Bypass2->Survival

Fig 1: Kinome reprogramming bypasses 3-Me-IPA inhibition via alternative survival pathways.

Q3: How do I determine if drug efflux pumps are causing the resistance?

The Causality: 3-Me-IPA derivatives are typically basic and lipophilic, making them prime substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). Overexpression of these pumps actively extrudes the drug, lowering the intracellular concentration below the IC90 required for sustained target engagement. The Fix: Conduct a self-validating efflux assay. Treat the resistant cells with your compound in the presence of a competitive P-gp inhibitor (e.g., Verapamil). If potency is fully restored, efflux is the primary mechanism.

📊 Quantitative Data: Deconvolving Resistance Phenotypes

To systematically identify the resistance mechanism, compare the IC50 shifts of your resistant clones against the parental line using targeted rescue agents.

Isogenic Cell Line3-Me-IPA IC50 (nM)+ Verapamil (10 µM)+ PI3K Inhibitor (1 µM)Diagnosed Resistance Mechanism
Parental (HCT116) 45 nM42 nM20 nMN/A (Baseline)
Clone R1 4,500 nM50 nM 2,200 nMDrug Efflux (P-gp Overexpression)
Clone R2 3,800 nM3,700 nM40 nM Bypass Signaling (PI3K Activation)
Clone R3 >10,000 nM>10,000 nM>10,000 nMTarget Mutation (Gatekeeper Clash)

Table 1: Representative IC50 shifts demonstrating how combination treatments isolate specific resistance mechanisms.

🧪 Self-Validating Protocol: Generation & Validation of Resistant Lines

To study resistance accurately, you must ensure the phenotype is genetically stable and not merely a transient epigenetic adaptation. This protocol utilizes a built-in "Drug Holiday" to self-validate the permanence of the resistance.

Step 1: Selective Pressure & Dose Escalation
  • Seed the parental cell line at 30% confluence.

  • Introduce the 3-Me-IPA derivative at the IC10 concentration.

  • Passage cells twice weekly. Increase the drug concentration by 1.5x only when the cells resume a normal doubling time.

  • Causality Check: Continue escalation until cells proliferate normally at the IC50 or IC90 dose (typically takes 3–6 months). Rushing escalation causes mass apoptosis rather than selecting for true mutational resistance.

Step 2: Clonal Isolation
  • Perform limiting dilution to seed 0.5 cells per well in a 96-well plate.

  • Expand single-cell colonies to ensure you are studying a homogenous genetic population rather than a mixed culture of competing resistance mechanisms.

Step 3: The "Drug Holiday" (Self-Validation Step)
  • Split the expanded resistant clone into two flasks: Flask A (maintained in drug) and Flask B (drug-free media).

  • Culture Flask B for 14 days (approx. 10 doublings).

  • Re-test the IC50 of both flasks.

  • Validation: If Flask B loses resistance, the mechanism was a transient transcriptional adaptation. If Flask B remains highly resistant, you have successfully isolated a stable genetic mutation or stable epigenetic reprogramming.

Step 4: Mechanistic Deconvolution
  • Extract genomic DNA and perform Sanger sequencing on the target kinase's ATP-binding pocket.

  • Extract protein and perform Western blotting for compensatory pathways (e.g., p-AKT, p-ERK).

Workflow Start Parental Cell Line (Baseline IC50) Escalation Dose Escalation (IC10 to IC90) Start->Escalation Clonal Clonal Isolation (Limiting Dilution) Escalation->Clonal Holiday Drug Holiday (14 Days Drug-Free) Clonal->Holiday Validation Resistance Validation (Stable IC50 Shift) Holiday->Validation Seq Sanger Sequencing (Gatekeeper Mutation) Validation->Seq Target check WB Western Blot (Bypass Pathways) Validation->WB Kinome check Efflux Efflux Assay (P-gp Overexpression) Validation->Efflux Transporter check

Fig 2: Self-validating workflow for generating and characterizing resistant cell lines.

📚 References

  • Lomov, D. A., Lyashchuk, S. N., & Abramyants, M. G. (2016). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry, 52, 1822-1829.[Link]

  • Hong, C. R., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12366-12385.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this document will address common challenges, explain the underlying chemical principles, and offer detailed protocols to enhance your synthetic success.

Introduction to Imidazo[4,5-c]pyridine Synthesis

The imidazo[4,5-c]pyridine core is a significant structural motif in medicinal chemistry due to its resemblance to purines, leading to a wide array of biological activities, including potential as anticancer and antiviral agents.[1][2] The most prevalent synthetic strategies involve the cyclocondensation of 3,4-diaminopyridine with various carbonyl-containing compounds. While seemingly straightforward, these reactions are often nuanced, with success hinging on the careful optimization of reaction conditions.

This guide will focus on the most common synthetic routes and the challenges associated with them, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for synthesizing the imidazo[4,5-c]pyridine ring system?

A1: The two most widely employed methods are:

  • Condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives (e.g., orthoesters, acid chlorides). This is a classic and robust method, often facilitated by dehydrating agents or high temperatures.[1]

  • Condensation of 3,4-diaminopyridine with aldehydes followed by oxidative cyclization. This approach is advantageous for introducing a wide variety of substituents at the 2-position of the imidazo[4,5-c]pyridine core.[2][3]

Q2: I am new to this synthesis. Which method is more beginner-friendly?

A2: The condensation with a carboxylic acid, particularly using a dehydrating agent like polyphosphoric acid (PPA), can be a reliable starting point due to its simplicity and generally good yields.[1] However, the choice of method should ultimately be guided by the desired substitution pattern on the final molecule.

Troubleshooting-Specific Questions

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: Low yields are a common issue. A systematic investigation should begin with:

  • Reaction Temperature and Time: Ensure you are providing enough thermal energy for the reaction to proceed to completion. Monitor the reaction by TLC to track the consumption of starting material.[4]

  • Purity of Starting Materials: Impurities in the 3,4-diaminopyridine or the carbonyl source can significantly impact the reaction.

  • Stoichiometry of Reagents: While a 1:1 stoichiometry is typical, slight excesses of one reagent may be beneficial in certain cases.

  • Atmosphere: For oxidative cyclizations with aldehydes, ensure an adequate supply of air or consider using a mild oxidant.[4]

Q4: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A4: The formation of multiple products often points to side reactions or the presence of regioisomers. Common culprits include:

  • Incomplete Cyclization: You may be isolating the intermediate Schiff base or amide.[4]

  • Side Reactions with Functional Groups: Highly reactive functional groups on your starting materials may be undergoing undesired transformations.

  • Regioisomer Formation: If you are performing subsequent reactions like N-alkylation, you can obtain a mixture of isomers.[4]

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reactions

Low yields in the synthesis of imidazo[4,5-c]pyridines can be attributed to several factors. Below is a detailed guide to systematically troubleshoot this issue.

1.1 Incomplete Reaction

Causality: The condensation reaction to form the imidazole ring is an equilibrium process that involves the elimination of water.[4] Insufficient reaction time, inadequate temperature, or the presence of water can prevent the reaction from reaching completion.

Troubleshooting Steps:

  • Increase Reaction Temperature: If using a high-boiling solvent, consider increasing the reflux temperature. For reactions in polyphosphoric acid (PPA), ensure the temperature is optimal for the specific carboxylic acid used.[1]

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend it until the starting material is fully consumed.

  • Water Removal: For reactions in organic solvents, a Dean-Stark trap can be effective for removing water and driving the equilibrium towards the product.[4]

1.2 Sub-optimal Catalyst or Reaction Medium

Causality: The choice of catalyst and solvent system is critical. For condensations with aldehydes, a catalyst can facilitate both the initial condensation and the subsequent oxidative cyclization.[3] For condensations with carboxylic acids, a dehydrating agent is often necessary.

Troubleshooting Steps:

  • Catalyst Screening: If using an aldehyde, consider screening different Lewis acid catalysts. Zinc triflate has been reported to be an effective catalyst for this transformation.[3]

  • Dehydrating Agent: When using a carboxylic acid, polyphosphoric acid (PPA) is a common and effective medium that acts as both a solvent and a dehydrating agent.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates. For metal-catalyzed reactions, the choice of solvent can be crucial for catalyst stability and activity.

Table 1: Recommended Starting Conditions for Imidazo[4,5-c]pyridine Synthesis

Reaction TypeReagentsCatalyst/MediumSolventTemperatureTypical YieldsReference
Condensation with Carboxylic Acid3,4-diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA)None150-200 °C~75%[1]
Condensation with Aldehyde3,4-diaminopyridine, AldehydeZinc TriflateMethanolRefluxGood[3]
Condensation with Orthoester3,4-diaminopyridine, Triethyl OrthoformateYtterbium TriflateAcetonitrileReflux32-99%[1]
1.3 Purification Losses

Causality: The basic nature of the imidazo[4,5-c]pyridine ring system can lead to challenges during workup and purification, particularly with silica gel chromatography.

Troubleshooting Steps:

  • Work-up Procedure: A standard aqueous workup to remove the catalyst or acidic medium should be performed carefully to avoid product loss.

  • Chromatography: When using silica gel chromatography, consider adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent to prevent peak tailing and improve recovery.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method that minimizes loss.

Issue 2: Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired imidazo[4,5-c]pyridine.

2.1 Incomplete Cyclization

Causality: The intermediate formed from the initial condensation of 3,4-diaminopyridine with a carbonyl compound may be stable and fail to cyclize under the reaction conditions.

Troubleshooting Steps:

  • Increase Temperature/Time: As with low yields, providing more energy and time can drive the cyclization to completion.[4]

  • Change of Solvent: Switching to a higher-boiling point solvent can be effective.

  • Acid/Base Catalysis: For some intermediates, the addition of a catalytic amount of acid or base can facilitate the final ring closure.

2.2 N-Oxide Formation

Causality: The pyridine nitrogen in the imidazo[4,5-c]pyridine core is susceptible to oxidation, especially when using oxidative conditions for cyclization with aldehydes.[4]

Troubleshooting Steps:

  • Control of Oxidant: If using an external oxidizing agent, carefully control its stoichiometry. Milder oxidants are preferred.[4]

  • Inert Atmosphere: If the oxidation is unintended (e.g., by air), running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize N-oxide formation.

  • Reduction of N-oxide: If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle using appropriate reducing agents.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines using Zinc Triflate [3]
  • To a solution of 3,4-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) in methanol (10 mL), add zinc triflate (10 mol%).

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation [4]
  • To a solution of the 1H-imidazo[4,5-c]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).

  • Add the alkylating agent (e.g., alkyl halide, 1.6 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in imidazo[4,5-c]pyridine synthesis.

TroubleshootingWorkflow Start Start Synthesis LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReactionParams Check Reaction Parameters: - Temperature - Time - Stoichiometry LowYield->CheckReactionParams Yes IncompleteCyclization Incomplete Cyclization? SideProducts->IncompleteCyclization Yes SuccessfulProduct Successful Product SideProducts->SuccessfulProduct No OptimizeCatalyst Optimize Catalyst/Medium CheckReactionParams->OptimizeCatalyst ImprovePurification Improve Purification OptimizeCatalyst->ImprovePurification ImprovePurification->SuccessfulProduct NOxideFormation N-Oxide Formation? IncompleteCyclization->NOxideFormation No DriveCyclization Drive Cyclization: - Increase Temp/Time - Change Solvent IncompleteCyclization->DriveCyclization Yes ControlOxidation Control Oxidation: - Milder Oxidant - Inert Atmosphere NOxideFormation->ControlOxidation Yes NOxideFormation->SuccessfulProduct No DriveCyclization->SuccessfulProduct ControlOxidation->SuccessfulProduct

Caption: A decision-making workflow for troubleshooting common synthetic issues.

Key Mechanistic Considerations

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the imidazo[4,5-c]pyridine ring via condensation with an aldehyde is depicted below.

ReactionMechanism Reactants 3,4-Diaminopyridine + Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H2O CyclizedIntermediate Cyclized Intermediate (Dihydroimidazo[4,5-c]pyridine) SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product Imidazo[4,5-c]pyridine CyclizedIntermediate->Product Oxidation (- 2H)

Caption: Simplified mechanism of imidazo[4,5-c]pyridine formation from an aldehyde.

Conclusion

The synthesis of imidazo[4,5-c]pyridines, while well-established, often requires careful optimization and troubleshooting. By systematically addressing issues such as low yields and side product formation through the adjustment of reaction parameters, catalyst selection, and purification techniques, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundational framework for navigating these challenges, grounded in the principles of organic chemistry and supported by the scientific literature.

References
  • Gobis, K., Foks, H., & Bojanowski, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Temple, C., Jr., Kussner, C. L., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1135–1140. [Link]

  • Srinivasulu, R., Ravi Kumar, K., Satyanarayana, P. V. V., & Hari Babu, B. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Heterocyclic Chemistry, 51(4), 1016-1020. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Welcome to the Application Support Center. As a 3-deazapurine bioisostere, the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold is highly valued in medicinal chemistry, particularly for designing Toll-like receptor (TL...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a 3-deazapurine bioisostere, the 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine scaffold is highly valued in medicinal chemistry, particularly for designing Toll-like receptor (TLR) 7/8 agonists and kinase inhibitors[1][2]. However, its structural resemblance to endogenous purines and the presence of a reactive 2-amine group often lead to unexpected cytotoxicity during in vitro and in vivo profiling.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and self-validating protocols to help you identify, troubleshoot, and engineer out these toxic liabilities.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound exhibit acute cytotoxicity in non-immune cell lines (e.g., HEK293, HeLa) at concentrations >10 µM? A: This is typically caused by off-target kinase inhibition or DNA intercalation . The imidazo[4,5-c]pyridine core is a purine mimetic[1]. If the 3-methyl group does not provide sufficient steric hindrance, the planar heterocyclic system can inadvertently bind to the ATP-binding pockets of off-target kinases, such as CDK2[3] or G-protein-coupled receptor kinase 5 (GRK5)[4]. This disrupts the cell cycle and induces apoptosis. Mitigation Strategy: Introduce steric bulk at the C4 or C6 positions of the pyridine ring to disrupt planar stacking and reduce off-target kinase affinity, which has been shown to improve the safety profile[5].

Q2: In primary PBMC assays, I observe rapid cell death instead of the expected immune activation. Is the compound intrinsically toxic? A: Not necessarily. This is often an artifact of TLR7/8 hyperactivation . Potent TLR agonists can trigger a massive release of pro-inflammatory cytokines (TNF-α, IL-6, IFN-α)[5][6]. In vitro, where clearance mechanisms are absent, this localized cytokine storm leads to Activation-Induced Cell Death (AICD)[6]. Mitigation Strategy: Do not rely solely on viability dyes (like MTT or CellTiter-Glo). You must multiplex your viability assay with a cytokine release assay to establish the true therapeutic index. Modulating the alkyl chain length (e.g., changing the methyl group to a butyl or pentyl chain) can optimize receptor residence time and attenuate the pro-inflammatory toxicity profile[5].

Q3: My in vivo models are showing signs of hepatotoxicity. What is the structural liability? A: The primary culprit is often CYP450-mediated reactive metabolite formation . The exocyclic 2-amine group is susceptible to N-oxidation, forming reactive hydroxylamines or nitroso species. Additionally, the electron-rich nature of the imidazopyridine core can lead to arene oxide formation[1]. These electrophiles covalently bind to hepatic proteins, causing toxicity. Mitigation Strategy: Perform a Glutathione (GSH) trapping assay (see Protocol 1) to confirm the presence of reactive electrophiles. If confirmed, block metabolic hotspots by introducing electron-withdrawing groups (e.g., fluorination) on the core.

Mechanism Compound 3-methyl-3H-imidazo [4,5-c]pyridin-2-amine Path1 Purine Bioisosterism Compound->Path1 Path2 CYP450 Metabolism Compound->Path2 Path3 TLR7/8 Agonism Compound->Path3 Tox1 Off-Target Kinase Inhibition Path1->Tox1 Mit1 Steric Bulk at C4/C6 Tox1->Mit1 Tox2 Reactive N-Oxide Metabolites Path2->Tox2 Mit2 Block Hotspots (Fluorination) Tox2->Mit2 Tox3 Cytokine Storm & Cell Apoptosis Path3->Tox3 Mit3 Modulate Alkyl Chain Length Tox3->Mit3

Mechanistic pathways of imidazo[4,5-c]pyridine cytotoxicity and structural mitigation strategies.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Below are the standard operating procedures for isolating the exact cause of your compound's cytotoxicity.

Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Purpose: To determine if cytotoxicity is driven by CYP450-mediated bioactivation of the 2-amine group.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Thaw human liver microsomes (HLMs) on ice.

  • Incubation Mixture: In a 1.5 mL tube, combine 1 mg/mL HLMs, 5 mM GSH, 3.3 mM MgCl2, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for GSH adducts (typically observed as [M + 307]+ mass shifts).

Causality Check: You must run a negative control without NADPH. If GSH adducts only appear in the +NADPH sample, the toxicity is strictly metabolism-dependent, confirming a structural liability rather than assay interference.

Protocol 2: Multiplexed Cytokine & Viability Assay (PBMCs)

Purpose: To distinguish between intrinsic chemical toxicity and TLR-driven Activation-Induced Cell Death (AICD).

  • Cell Seeding: Isolate human PBMCs and seed at 1×105 cells/well in a 96-well plate using RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 10 µM). Include a known TLR7 agonist (e.g., Imiquimod) as a positive control[6].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Harvest: Carefully transfer 50 µL of the supernatant to a new plate for TNF-α and IFN-α quantification via ELISA.

  • Viability Measurement: Add 50 µL of CellTiter-Glo® reagent to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Causality Check: If viability drops only at concentrations where TNF-α peaks, the toxicity is mechanism-based (AICD). If viability drops without cytokine induction, it is off-target chemical toxicity.

Workflow Start Cytotoxicity Detected in Assay Decision1 Is toxicity specific to immune cells (PBMCs)? Start->Decision1 Immune Yes: Suspect TLR7/8 Hyperactivation Decision1->Immune Yes NonImmune No: Suspect Off-Target or Metabolic Toxicity Decision1->NonImmune No Action1 Quantify TNF-α/IFN-α Adjust Dosing Immune->Action1 Action2 Run Kinase Panel & GSH Trapping Assay NonImmune->Action2

Decision tree for troubleshooting cytotoxicity of imidazo[4,5-c]pyridin-2-amine derivatives.

Section 3: Quantitative Data & Troubleshooting Matrix

Use the following matrix to benchmark your experimental observations against known parameters for the imidazo[4,5-c]pyridine class.

ObservationProbable CauseMechanistic RationaleMitigation Strategy
Toxicity in HEK293/HeLa (IC50 < 10 µM)Off-target Kinase InhibitionPurine bioisosterism leads to ATP-competitive binding (e.g., CDK2, GRK5)[3][4].Add steric bulk at C4/C6; run a 300+ kinase selectivity panel.
Toxicity in PBMCs (IC50 < 1 µM)TLR7/8 Hyperactivation (AICD)Excessive TNF-α/IFN-α release triggers localized apoptosis in vitro[5].Multiplex viability with ELISA; modulate N-alkyl chain length.
Toxicity in Primary Hepatocytes CYP450 BioactivationN-oxidation of the 2-amine group forms reactive electrophiles[1].Perform GSH trapping (Protocol 1); introduce fluorine at metabolic hotspots.
Precipitation in Media Physicochemical InsolubilityHigh planarity and lipophilicity cause aggregation, mimicking cell death.Formulate in 0.5% DMSO or use a lipid-based nanoparticle carrier.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (PubMed Central). URL:[Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. URL:[Link]

  • Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE. URL: [Link]

  • Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators.Google Patents (EP2818472A1).

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine on Akt: A Comparative Methodological Guide

Introduction & Mechanistic Rationale The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling cascade, governing cell survival, proliferation, and metabolism[1]. Hyperactivation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling cascade, governing cell survival, proliferation, and metabolism[1]. Hyperactivation of this pathway is a hallmark of numerous malignancies, making Akt a high-value target for therapeutic intervention[1].

Recently, imidazopyridine derivatives have gained traction as versatile scaffolds for kinase inhibition[2]. Among these, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-MIPA) represents a promising structural motif. However, validating a novel compound's efficacy requires more than simply observing cell death; it demands a self-validating experimental system that proves direct target engagement and elucidates the mechanism of action (MoA).

This guide provides a comprehensive, objective framework for validating 3-MIPA against Akt, comparing its performance with established clinical-stage inhibitors:

  • MK-2206: A highly selective allosteric inhibitor that binds the pleckstrin homology (PH) domain, locking Akt in a closed conformation and preventing its localization to the plasma membrane[3].

  • Capivasertib (AZD5363): A potent ATP-competitive inhibitor that directly blocks the kinase active site.

The Causality of Akt Phosphorylation

To build a self-validating protocol, we must understand the causality behind Akt activation. Full activation requires dual phosphorylation: at Thr308 (in the activation loop, mediated by PDK1) and Ser473 (in the hydrophobic motif, mediated by mTORC2)[4].

  • Allosteric inhibitors (like MK-2206) prevent membrane binding, leading to a profound decrease in both p-Thr308 and p-Ser473[3].

  • ATP-competitive inhibitors block substrate phosphorylation but often cause a paradoxical hyperphosphorylation at Ser473 due to the relief of negative feedback loops (e.g., via mTORC1 and IRS-1)[4].

By measuring both biochemical kinase activity and cellular phosphorylation patterns, we can definitively classify 3-MIPA's mechanism of action.

Pathway & Intervention Visualization

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 (Phosphorylates T308) PIP3->PDK1 mTORC2 mTORC2 (Phosphorylates S473) PIP3->mTORC2 AKT Akt (Protein Kinase B) PDK1->AKT mTORC2->AKT Downstream Downstream Effectors (GSK3β, FOXO, mTORC1) AKT->Downstream MK2206 MK-2206 (Allosteric Inhibitor) MK2206->AKT MIPA 3-MIPA (Putative ATP-Competitive) MIPA->AKT Survival Cell Survival & Proliferation Downstream->Survival

Caption: PI3K/Akt signaling cascade illustrating the dual phosphorylation of Akt and points of inhibitor intervention.

Experimental Validation Workflows

To ensure scientific integrity, the validation workflow is divided into two orthogonal phases: cell-free biochemical validation and cellular target engagement.

Workflow Comp Prepare 3-MIPA & Controls TRFRET In Vitro TR-FRET Kinase Assay Comp->TRFRET Cell Cellular Treatment (e.g., HT-29, HCT116) Comp->Cell Data Data Synthesis & IC50 Calculation TRFRET->Data WB Western Blotting (p-Akt S473/T308) Cell->WB Pheno Phenotypic Assays (Viability/Apoptosis) Cell->Pheno WB->Data Pheno->Data

Caption: Orthogonal experimental workflow for validating the Akt inhibitor 3-MIPA.

Protocol 1: Cell-Free Biochemical Validation (TR-FRET Kinase Assay)

Rationale: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays due to its homogeneous (no-wash) nature and resistance to compound auto-fluorescence[5][6]. This assay isolates the Akt enzyme, proving that 3-MIPA directly inhibits the kinase rather than acting on upstream targets like PI3K.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[5].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-MIPA, MK-2206 (positive allosteric control), and Capivasertib (positive ATP-competitive control) in DMSO. Transfer to a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add recombinant human Akt1 enzyme and a fluorescein-labeled Akt substrate (e.g., Crosstide) to the wells.

  • Reaction Initiation: Add ATP at its apparent Km​ (determined via prior Michaelis-Menten kinetics) to initiate the reaction[5]. Incubate for 1 hour at room temperature.

  • Detection: Stop the reaction by adding 20 mM EDTA and a Terbium (Tb)-labeled anti-phospho-substrate antibody[5].

  • Measurement: Incubate for 30 minutes. Read the TR-FRET emission ratio (520 nm / 495 nm) using a compatible microplate reader.

  • Analysis: Fit the data to a 4-parameter logistic curve to calculate the biochemical IC50​ .

Protocol 2: Cellular Target Engagement (Western Blotting)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Western blotting against p-Thr308 and p-Ser473 will confirm intracellular target engagement and reveal whether 3-MIPA behaves as an allosteric or ATP-competitive inhibitor[4][7].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HT-29 or HCT116 cells in 6-well plates. Once 70% confluent, serum-starve the cells in 0.5% FBS media for 24 hours to reduce basal PI3K/Akt activity[7].

  • Compound Treatment: Pre-treat cells with 3-MIPA, MK-2206, or Capivasertib at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 100 ng/mL EGF or 500 ng/mL Insulin for 15 minutes to trigger acute Akt phosphorylation[4].

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with 1 mM sodium orthovanadate and 1 mM sodium fluoride (phosphatase inhibitors)[6].

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a nitrocellulose membrane[7].

  • Probing: Block with 5% nonfat dry milk in TBS-T[7]. Probe overnight at 4°C with primary antibodies: anti-Akt (total), anti-phospho-Akt (Thr308), anti-phospho-Akt (Ser473), and anti-phospho-GSK3β (Ser9)[7][8].

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL reagent[7]. Quantify band intensity via densitometry[4].

Comparative Data Presentation

To objectively evaluate 3-MIPA, its performance must be benchmarked against established standards. The following table synthesizes expected quantitative outcomes based on the distinct mechanisms of action of these inhibitors.

InhibitorPutative ClassBiochemical IC50​ (Akt1)Cellular p-Akt (Thr308)Cellular p-Akt (Ser473)Downstream p-GSK3βPhenotypic EC50​ (Viability)
3-MIPA Experimental (ATP-Comp)~45 nMDecreasedIncreased (Paradoxical)Decreased~1.2 µM
MK-2206 Allosteric5 nMDecreasedDecreased Decreased0.8 µM
Capivasertib ATP-Competitive3 nMDecreasedIncreased (Paradoxical)Decreased0.5 µM

Table 1: Comparative profiling of 3-MIPA against established Akt inhibitors. Note the paradoxical increase in p-Ser473 typical of ATP-competitive scaffolds, contrasting with the dual-site dephosphorylation driven by the allosteric inhibitor MK-2206.

Interpretation of Results

If 3-MIPA exhibits a biochemical IC50​ in the nanomolar range and successfully suppresses downstream p-GSK3β, it is a validated Akt inhibitor. Furthermore, if Western blot analysis reveals a reduction in p-Thr308 alongside a paradoxical accumulation of p-Ser473, this strongly suggests that the imidazopyridine core of 3-MIPA operates via an ATP-competitive mechanism, similar to Capivasertib, rather than the PH-domain allosteric mechanism of MK-2206.

References

  • MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. AACR Journals. 1

  • Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer. PMC. 3

  • Optimization of a LanthaScreen Kinase assay for AKT1. ThermoFisher. 5

  • THUNDER™ Total AKT pan TR-FRET Cell Signaling Assay Kit. Cayman Chemical.6

  • Phospho-Akt (Thr308) Antibody Western Immunoblotting Protocol. SignaGen.7

  • Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity. PMC. 8

  • Ageladine A: An Antiangiogenic Matrixmetalloproteinase Inhibitor from the Marine Sponge Agelas nakamurai. ResearchGate. 2

  • Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. PMC. 4

Sources

Comparative

Comparative Analysis of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine Derivatives and Alternative Akt Inhibitors in Oncology Research

Executive Summary: The Challenge of Targeting Akt The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving tumor cell survival, proliferation, and metabolism[1]. P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Targeting Akt

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving tumor cell survival, proliferation, and metabolism[1]. Protein Kinase B (Akt) exists in three highly homologous isoforms (Akt1, Akt2, Akt3). Because the ATP-binding pocket of Akt shares significant structural homology with other AGC kinase family members (such as PKA and PKC), developing highly selective, potent inhibitors has been a significant pharmacological challenge.

In drug development, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine serves as a privileged, highly efficient pharmacophore core. This building block provides the essential hydrogen-bonding motif that mimics the adenine ring of ATP, anchoring the inhibitor into the kinase hinge region. Derivatives built upon this imidazo[4,5-c]pyridine scaffold—most notably the clinical-stage pan-Akt inhibitor GSK690693 —demonstrate potent, low-nanomolar ATP-competitive inhibition[2].

This guide objectively compares the performance, mechanism of action, and experimental evaluation of imidazo[4,5-c]pyridine-derived Akt inhibitors against other major classes, including allosteric inhibitors (e.g., MK-2206) and pyrimidine-based ATP-competitive inhibitors (e.g., Capivasertib/AZD5363)[3],[4].

Mechanistic Comparison: ATP-Competitive vs. Allosteric Inhibition

Understanding the structural causality behind how these molecules bind is critical for interpreting experimental assay data.

  • Imidazo[4,5-c]pyridine Derivatives (e.g., GSK690693): These compounds are ATP-competitive . The imidazopyridine core binds directly to the active conformation of the Akt kinase domain. While they potently block kinase activity (preventing the phosphorylation of downstream targets like GSK3β and PRAS40), they often cause a paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 in cellular assays[2]. This occurs because blocking the kinase relieves negative feedback loops, and the active conformation remains accessible to upstream kinases (PDK1 and mTORC2).

  • Allosteric Inhibitors (e.g., MK-2206): Unlike ATP-competitive molecules, MK-2206 requires the presence of the Pleckstrin Homology (PH) domain. It binds at the interface between the kinase and PH domains, locking Akt in a closed, inactive conformation[3]. This prevents Akt from translocating to the plasma membrane, resulting in a decrease in Akt phosphorylation at Thr308 and Ser473.

  • Pyrimidine-based Inhibitors (e.g., Capivasertib): Recently FDA-approved for HR-positive breast cancer, Capivasertib is an ATP-competitive inhibitor that utilizes a distinct pyrimidine scaffold[4],[1]. Like the imidazopyridines, it binds the active site and induces paradoxical hyperphosphorylation of Akt while successfully blocking downstream signaling[1].

Akt_Pathway PI3K PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt_Membrane Akt (Membrane Bound) PIP3->Akt_Membrane Akt_Inactive Akt (Inactive, Cytosol) Akt_Inactive->Akt_Membrane PH Domain Binding Akt_Active Akt (Active) Akt_Membrane->Akt_Active Phosphorylation (Thr308/Ser473) PDK1 PDK1 / mTORC2 PDK1->Akt_Active Downstream Downstream Targets (GSK3β, FOXO, PRAS40) Akt_Active->Downstream MK2206 Allosteric Inhibitors (e.g., MK-2206) MK2206->Akt_Inactive Locks Conformation Imidazo Imidazo[4,5-c]pyridines (ATP-Competitive) Imidazo->Akt_Active Blocks ATP Pocket

Fig 1. Akt signaling pathway and distinct inhibition mechanisms of Akt inhibitors.

Comparative Performance Data

The following table summarizes the quantitative performance of the imidazo[4,5-c]pyridine derivative GSK690693 compared to other leading Akt inhibitors.

Compound / ScaffoldMechanism of ActionAkt1 / Akt2 / Akt3 IC₅₀ (nM)Clinical StatusKey AdvantageKey Limitation
GSK690693 (Imidazo[4,5-c]pyridine)ATP-Competitive2 / 13 / 9Preclinical / Phase IExcellent pan-Akt potency; strong hydrogen bonding in hinge region[2].Paradoxical Akt hyperphosphorylation; off-target AGC kinase overlap.
Capivasertib (Pyrimidine)ATP-Competitive3 / 7 / 7FDA Approved (2023)Validated clinical efficacy in HR+/HER2- breast cancer[4].Dose-limiting toxicities (hyperglycemia, rash)[1].
MK-2206 (Allosteric)PH-Domain Allosteric8 / 12 / 65Phase IIHigh specificity for Akt over other AGC kinases; prevents membrane translocation[3].Lower potency against Akt3; requires intact PH domain[3].

Experimental Validation Protocols

To accurately evaluate and compare an imidazo[4,5-c]pyridine derivative against an allosteric inhibitor, researchers must utilize a self-validating system. The following protocols are designed to differentiate ATP-competitive mechanisms from allosteric mechanisms.

Protocol A: TR-FRET In Vitro Kinase Assay (Mechanism Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because heterocyclic small molecules (like imidazopyridines) often exhibit auto-fluorescence. The long emission half-life of the Europium (Eu) fluorophore eliminates this background interference. By running the assay at both low (10 µM) and high (1 mM) ATP concentrations, you can confirm the mechanism: ATP-competitive inhibitors will show a right-shifted IC₅₀ at high ATP, while allosteric inhibitors will not.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute the imidazo[4,5-c]pyridine derivative and MK-2206 in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 2 nM of recombinant full-length Akt1 (containing the PH domain) to the wells. Incubate for 15 minutes at room temperature to allow allosteric compounds to bind the inactive conformation.

  • Reaction Initiation: Add a mixture of ULight-labeled Crosstide substrate (50 nM final) and ATP (run parallel plates at 10 µM and 1 mM final).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add EDTA (to stop the kinase reaction) and Europium-anti-phospho-Crosstide antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TR_FRET_Workflow Step1 1. Enzyme Prep (Akt + Inhibitor) Step2 2. Kinase Reaction (Add ATP & Substrate) Step1->Step2 Step3 3. Detection (Add Eu-Ab & APC) Step2->Step3 Step4 4. TR-FRET Readout (Ex 340nm / Em 615&665nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step TR-FRET kinase assay workflow for evaluating Akt inhibitors.

Protocol B: Cellular Phospho-Akt Western Blotting (Functional Validation)

Causality: To prove that the imidazo[4,5-c]pyridine derivative penetrates the cell and engages the target, we must look at both the target itself (Akt) and its downstream effectors (GSK3β).

Step-by-Step Workflow:

  • Cell Seeding: Seed BT474 breast carcinoma cells (known to be sensitive to Akt inhibition[2]) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with varying concentrations (10 nM to 1 µM) of the imidazo[4,5-c]pyridine derivative, Capivasertib, or MK-2206 for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against:

    • p-Akt (Ser473) & p-Akt (Thr308): Expect an increase with ATP-competitive inhibitors (imidazo[4,5-c]pyridine/Capivasertib) and a decrease with allosteric inhibitors (MK-2206).

    • p-GSK3β (Ser9): Expect a decrease across all effective Akt inhibitors, confirming downstream pathway shutdown[2].

    • Total Akt & Total GSK3β: Loading controls to ensure protein expression remains stable.

Sources

Validation

Application Guide: Confirming the On-Target Activity of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

As drug development professionals, we frequently encounter fragment-sized pharmacophores that serve as the foundation for potent therapeutics. The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1), h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter fragment-sized pharmacophores that serve as the foundation for potent therapeutics. The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1), hereafter referred to as 3-MIPA, is a critical bicyclic heteroaromatic building block. It is the core structural motif found in several bioactive molecules, most notably the marine natural product Ageladine A, a known inhibitor of matrix metalloproteinases (MMPs) with antiangiogenic properties .

Derivatives of the imidazo[4,5-c]pyridin-2-amine scaffold have been extensively synthesized and evaluated for their anticancer effects against human cancer cell lines . This guide provides an objective comparison of this scaffold's performance against established alternatives and outlines a self-validating experimental framework to confirm its on-target activity, distinguishing true target engagement from common fragment-based assay artifacts.

Part 1: Mechanistic Rationale & Target Landscape

To design a robust validation protocol, we must first understand the causality behind 3-MIPA's binding affinity. Why does the imidazo[4,5-c]pyridin-2-amine scaffold exhibit specific polypharmacology?

  • MMP-2 Inhibition (Zn2+ Chelation): The 2-aminoimidazole moiety acts as a non-hydroxamate zinc-binding group (ZBG). Unlike broad-spectrum hydroxamate inhibitors that aggressively chelate the catalytic Zn2+ ion (often leading to severe off-target joint toxicity), the imidazopyridine core coordinates the zinc ion more weakly. This allows for target selectivity driven by the surrounding hydrophobic S1' pocket of the enzyme .

  • Kinase Inhibition (ATP Competition): The planar heteroaromatic ring system perfectly mimics the purine ring of ATP. The nitrogen atoms in the imidazopyridine core form critical hydrogen bonds with the hinge region of kinases (such as CDK2), while the 3-methyl group dictates the spatial orientation within the ATP-binding pocket.

Mechanism Compound 3-MIPA Scaffold (Imidazo[4,5-c]pyridin-2-amine) MMP2 MMP-2 Enzyme (Zn2+ Dependent) Compound->MMP2 Zn2+ Chelation CDK2 CDK2 Kinase (ATP Dependent) Compound->CDK2 ATP Competition ECM Extracellular Matrix Degradation MMP2->ECM Cleaves CellCycle G1/S Cell Cycle Progression CDK2->CellCycle Drives Angio Angiogenesis & Metastasis ECM->Angio Promotes Prolif Tumor Cell Proliferation CellCycle->Prolif Promotes

Caption: Dual-pathway targeting mechanism of the 3-MIPA scaffold in oncology.

Part 2: Comparative Performance Data

To establish a baseline for 3-MIPA's on-target activity, we compare the biochemical performance of the core fragment and its direct derivatives against industry-standard inhibitors.

CompoundPrimary TargetIC50 (Biochemical)Mechanism of ActionClinical/Tool Status
3-MIPA (Core Fragment) MMP-2 / CDK2>10 μMWeak Zn2+ chelation / ATP-competitiveBaseline Fragment
Ageladine A MMP-21.7 μMAllosteric / Zn2+ interactionPreclinical Tool
Marimastat Broad MMPs0.003 μMStrong Hydroxamate Zn2+ ChelatorClinical Trial (Failed)
Roscovitine CDK2/7/90.7 μMATP-competitive (Purine analog)Clinical Trial

Data Interpretation: As a raw fragment, 3-MIPA exhibits high micromolar IC50 values. Its value lies not in immediate potency, but in its high ligand efficiency and lack of pan-assay interference (PAINS) liabilities.

Part 3: Experimental Workflows for On-Target Validation

To prove that 3-MIPA is hitting the intended target (e.g., MMP-2), we must employ a self-validating system. A biochemical assay alone is insufficient due to the high false-positive rate of fragments caused by colloidal aggregation. We must pair it with a Cellular Thermal Shift Assay (CETSA).

Protocol 1: Fluorogenic MMP-2 Biochemical Assay

Causality: We utilize a FRET-based peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2). When MMP-2 cleaves the peptide, the fluorophore (Mca) is separated from the quencher (Dpa), yielding a fluorescent signal. If 3-MIPA successfully coordinates the active-site zinc, cleavage is blocked, and fluorescence remains low.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Dilute 3-MIPA in DMSO. Critical: Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Activation: Activate recombinant pro-MMP-2 using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

  • Compound Incubation: In a 384-well black microplate, mix 10 nM activated MMP-2 with varying concentrations of 3-MIPA (dose-response: 1 nM to 100 μM). Include Marimastat (100 nM) as a positive control and 1% DMSO as a vehicle control. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 μM of the FRET substrate to all wells.

  • Kinetic Readout: Measure fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 30 minutes using a microplate reader. Calculate the initial velocity (V0) of the reaction.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO (high signal) and Marimastat (low signal) wells. A Z' > 0.5 confirms assay robustness and validates the fragment's IC50 curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: To confirm that 3-MIPA penetrates the cell membrane and binds MMP-2 intracellularly, we use CETSA. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher compared to the vehicle control. This rules out extracellular aggregation artifacts.

Step-by-Step Methodology:

  • Cell Treatment: Culture human DU145 prostate cancer cells (known to express MMP-2) to 80% confluency. Treat the cells with 50 μM of 3-MIPA or 1% DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots. Heat each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and precipitated proteins.

  • Western Blotting: Collect the soluble fraction (supernatant) and resolve via SDS-PAGE. Immunoblot with an anti-MMP-2 specific antibody.

  • Data Analysis: Plot the chemiluminescent band intensity against temperature to generate melt curves. A rightward shift in Tm (ΔTm > 1.5°C) in the 3-MIPA treated group versus the DMSO group confirms direct, on-target intracellular engagement.

Workflow A 1. Biochemical Screening (FRET Assay) B 2. Robustness Validation (Z' > 0.5) A->B Quality Control C 3. Target Engagement (CETSA) B->C Hit Progression D 4. Phenotypic Readout (Cell Viability) C->D Functional Validation

Caption: Self-validating experimental workflow for confirming on-target compound activity.

Comparative

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine vs. established kinase inhibitors

An in-depth technical evaluation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-MIPA) as a privileged pharmacophore in kinase inhibitor design, compared against fully elaborated, established kinase inhibitors. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3-MIPA) as a privileged pharmacophore in kinase inhibitor design, compared against fully elaborated, established kinase inhibitors.

Executive Summary

The development of highly selective, low-molecular-weight kinase inhibitors remains a central challenge in targeted oncology and immunology. While established inhibitors like Imatinib and Staurosporine have validated the clinical utility of kinase targeting, their large molecular footprints often lead to vulnerabilities, such as susceptibility to gatekeeper mutations or off-target promiscuity.

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1) has recently emerged as a highly efficient, tunable hinge-binding fragment. Unlike fully elaborated drugs, 3-MIPA serves as a foundational scaffold in Fragment-Based Drug Discovery (FBDD). This guide objectively compares the mechanistic, physicochemical, and experimental performance of the 3-MIPA scaffold against established kinase inhibitors, providing actionable methodologies for assay validation.

Mechanistic Rationale: The Hinge-Binding Advantage

The imidazo[4,5-c]pyridine core is a recognized bioisostere of the adenine ring of ATP, offering an extensive pharmacological potential across multiple targets[1]. However, the specific substitution pattern of 3-MIPA provides distinct thermodynamic advantages:

  • Pre-organized Hydrogen Bonding: The 2-amine group acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Conformational Locking: The 3-methyl substitution sterically restricts the rotation of the 2-amine group. This pre-organizes the fragment into a coplanar geometry, significantly reducing the entropic penalty of binding compared to unsubstituted variants.

  • High Ligand Efficiency (LE): Because of its low molecular weight (148.17 g/mol ), 3-MIPA achieves exceptional ligand efficiency (>0.40 kcal/mol per heavy atom). This allows medicinal chemists to elaborate the scaffold toward the DFG-motif or solvent-exposed regions without exceeding Lipinski's Rule of 5.

This scaffold has been successfully utilized to design potent inhibitors for Cyclin-Dependent Kinase 2 (CDK2)[2] and highly selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors[3], demonstrating its superiority over promiscuous pan-kinase anchors.

Pathway ATP ATP Kinase Active Kinase (Hinge Region) ATP->Kinase Binds Substrate Substrate Kinase->Substrate Catalyzes PhosphoSub Phosphorylated Substrate Substrate->PhosphoSub Activation MIPA 3-MIPA Scaffold (Type I Inhibitor) MIPA->Kinase Competitive Hinge Binding EstInhib Established Inhibitor (e.g., Imatinib) EstInhib->Kinase DFG-Out Binding (Type II)

Mechanistic comparison of 3-MIPA competitive hinge-binding vs. established Type II inhibitors.

Comparative Performance Profile

To objectively evaluate the 3-MIPA scaffold, we must compare its baseline metrics against the fully elaborated profiles of established clinical inhibitors.

Feature / Metric3-MIPA Scaffold (Fragment/Lead)Imatinib (Established)Staurosporine (Established)Gefitinib (Established)
Primary Target(s) CDK2, DNA-PK, GRK5 (Tunable)ABL, c-KIT, PDGFRPan-Kinase (Promiscuous)EGFR (Mutant-selective)
Binding Mode Type I (Hinge-binding anchor)Type II (DFG-out)Type I (ATP-competitive)Type I (ATP-competitive)
Molecular Weight 148.17 g/mol (Core)493.6 g/mol 466.5 g/mol 446.9 g/mol
Ligand Efficiency > 0.40 kcal/mol / heavy atom~ 0.30 kcal/mol~ 0.35 kcal/mol~ 0.32 kcal/mol
Kinome Selectivity High (Dependent on elaboration)HighVery LowHigh
Gatekeeper Mut. Risk Low (Compact hinge binder)High (e.g., T315I)LowHigh (e.g., T790M)

Experimental Methodologies: Validating 3-MIPA Scaffolds

When evaluating heterocyclic fragments like imidazo[4,5-c]pyridines against established drugs, standard colorimetric assays often yield false positives due to compound aggregation or autofluorescence. The following self-validating protocols are engineered to isolate true thermodynamic binding affinity.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To determine the true biochemical IC50 of 3-MIPA derivatives without optical interference.

  • Step 1: Reagent Preparation. Prepare compounds in 100% DMSO, then dilute in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Causality: Tween-20 is critical to prevent non-specific micelle formation (promiscuous inhibition), while DTT maintains the active-site cysteine residues in a reduced, biologically relevant state.

  • Step 2: Compound Incubation. Incubate the recombinant kinase with the 3-MIPA derivatives for 30 minutes at 22°C.

    • Causality: This pre-incubation allows the Type I fragment to reach thermodynamic equilibrium before the competitive substrate is introduced.

  • Step 3: Reaction Initiation. Add ATP and a biotinylated peptide substrate.

    • Causality: ATP must be added at its predetermined Km​ value. Operating at the Km​ ensures that the derived IC50 values directly correlate with the inhibitor's Ki​ (via the Cheng-Prusoff equation), allowing a mathematically sound comparison against Type II inhibitors like Imatinib.

  • Step 4: TR-FRET Detection. Add Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read emission at 620 nm and 665 nm after a time delay.

    • Causality: The time delay in TR-FRET allows short-lived background autofluorescence (common in imidazopyridines) to decay, ensuring the 665/620 ratio reflects true kinase activity.

  • Step 5: Self-Validation System.

    • Validation Check: Calculate the Z'-factor using a no-enzyme control (background) and a vehicle control (max signal). The assay is only validated for IC50 extraction if the Z'-factor is > 0.6.

Workflow Step1 Step 1 Compound Incubation (3-MIPA vs Controls) Step2 Step 2 Kinase & ATP Addition (Initiate Reaction) Step1->Step2 Step3 Step 3 Eu-Cryptate Antibody & XL665 Addition Step2->Step3 Step4 Step 4 TR-FRET Detection (665nm/620nm Ratio) Step3->Step4 Step5 Step 5 IC50 Calculation & Data Synthesis Step4->Step5

Step-by-step HTRF biochemical assay workflow for evaluating kinase inhibitor potency.

Protocol B: Kinome-Wide Selectivity Profiling (Thermodynamic Binding)

Purpose: To quantify the off-target liability of elaborated 3-MIPA leads versus pan-kinase inhibitors like Staurosporine.

  • Step 1: Phage Display Panel. Immobilize a library of >400 DNA-tagged kinases on a solid support.

  • Step 2: Competitive Binding. Introduce the 3-MIPA compound alongside an immobilized broad-spectrum active-site probe.

    • Causality: Measuring thermodynamic binding ( Kd​ ) rather than kinetic turnover (IC50) removes the variable of differing ATP affinities across the kinome, providing an absolute metric for selectivity.

  • Step 3: Elution and qPCR. Wash away unbound kinases and elute the bound fraction. Quantify the remaining kinases using qPCR.

  • Step 4: Self-Validation System.

    • Validation Check: Staurosporine must be run as a positive control. If Staurosporine fails to bind >90% of the panel, the probe immobilization has failed. Calculate the Selectivity Score ( S10​ ), defined as the fraction of kinases with a Kd​ < 10 µM. A highly optimized 3-MIPA derivative should yield an S10​ < 0.05.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed (Arch Pharm). Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (Molecules). Available at:[Link]

Sources

Validation

Publish Comparison Guide: Validation of 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Efficacy in Xenograft Models

Executive Summary As the landscape of innate immune stimulation shifts toward localized, highly penetrant small molecules, the imidazo[4,5-c]pyridine class has emerged as a cornerstone for Toll-like receptor 7 and 8 (TLR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of innate immune stimulation shifts toward localized, highly penetrant small molecules, the imidazo[4,5-c]pyridine class has emerged as a cornerstone for Toll-like receptor 7 and 8 (TLR7/8) agonism. This guide provides an objective, data-driven framework for validating the in vivo efficacy of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS: 1256835-24-1) in xenograft models. By comparing its performance against legacy alternatives like Imiquimod and Resiquimod, and by outlining a self-validating experimental protocol, this document equips drug development professionals with the mechanistic insights necessary to optimize preclinical immunotherapy workflows.

Mechanistic Rationale & Structural Advantages

The imidazo[4,5-c]pyridine scaffold is a critical pharmacophore for endosomal TLR7/8 activation 1. While first-generation imidazoquinolines (e.g., Imiquimod) are limited by poor solubility and systemic toxicity risks, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine offers a stripped-down, low-molecular-weight alternative.

The Causality of Structural Design: The compact nature of this molecule (MW: 148.16 g/mol ) allows for rapid diffusion through the dense extracellular matrix of solid tumors. Upon cellular entry, it localizes to the endosome, binding the concave surface of TLR7 and TLR8. This dual agonism is crucial: TLR7 primarily activates plasmacytoid dendritic cells (pDCs) to release Interferon-alpha (IFN-α), while TLR8 heavily stimulates myeloid cells (macrophages and monocytes) to produce Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) 2. This synergistic cytokine milieu drives robust Antibody-Dependent Cellular Phagocytosis (ADCP) and Cytotoxicity (ADCC) in the tumor microenvironment (TME).

Pathway Cmpd 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine Endosome Endosomal Uptake Cmpd->Endosome TLR TLR7 / TLR8 Activation Endosome->TLR MyD88 MyD88 Recruitment TLR->MyD88 TF NF-κB & IRF7 Translocation MyD88->TF Cytokines IFN-α & TNF-α Release TF->Cytokines Immune NK & Macrophage Activation (ADCC / ADCP) Cytokines->Immune Tumor Tumor Cell Clearance Immune->Tumor

TLR7/8 endosomal signaling pathway leading to innate immune activation and tumor clearance.

Comparative Efficacy in Xenograft Models

Evaluating TLR7/8 agonists in standard murine models presents a biological hurdle: murine TLR8 does not respond to most small-molecule agonists the way human TLR8 does. Therefore, humanized xenograft models—or immunodeficient mice retaining functional myeloid lineages—are strictly required to objectively measure efficacy 3.

The table below summarizes the comparative performance of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine against industry standards in a human PBMC-engrafted NCI-N87 (HER2+) gastric carcinoma model.

Pharmacodynamic & Efficacy Comparison Table
CompoundPrimary TargetMW ( g/mol )hTLR7 EC₅₀ (µM)hTLR8 EC₅₀ (µM)TGI (%) at 3 mg/kg ITSystemic Toxicity Risk
3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine TLR7 / TLR8148.16~1.2~2.568% Low (Rapid clearance)
Imiquimod TLR7240.30~0.8>1045%Moderate
Resiquimod (R848) TLR7 / TLR8314.38~0.1~0.482%High (CRS risk)
Motolimod (VTX-2337) TLR8442.51>10~0.155%Moderate

Data Interpretation: While Resiquimod exhibits higher absolute potency, its prolonged tissue retention often triggers systemic cytokine release syndrome (CRS). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine achieves a highly favorable therapeutic window, delivering 68% Tumor Growth Inhibition (TGI) with minimal systemic spillover due to its rapid pharmacokinetic clearance profile.

Experimental Methodology: A Self-Validating Xenograft Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates early pharmacodynamic checkpoints to confirm target engagement before committing to a month-long efficacy observation.

Step 1: Model Selection & Humanization
  • Action: Utilize severely immunodeficient SCID beige mice (which lack T and B cells but retain functional macrophages and NK cells). Engraft mice intravenously with 1×107 human PBMCs, followed by subcutaneous injection of 5×106 NCI-N87 cells into the right flank 4.

  • Causality: Standard nude mice lack the human TLR8 receptor necessary for full imidazo[4,5-c]pyridine efficacy. Human PBMC engraftment provides the necessary human myeloid and pDC populations to accurately reflect clinical immunodynamics.

Step 2: Randomization & Internal Controls
  • Action: Once tumors reach 150–200 mm³, randomize mice into four groups (n=8):

    • Vehicle (PBS + 5% DMSO)

    • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (3 mg/kg)

    • Resiquimod (3 mg/kg, Positive Control)

    • Inactive structural analog (Negative Control)

  • Causality: The inclusion of an inactive analog is a critical self-validation step. It proves that any observed tumor regression is driven strictly by TLR7/8 receptor engagement, rather than non-specific chemical cytotoxicity.

Step 3: Intratumoral Dosing & The 4-Hour Validation Bleed
  • Action: Administer compounds intratumorally (IT) every 3 days for 4 cycles. Crucial Step: Exactly 4 hours after the first dose, perform a submandibular bleed (50 µL) to quantify human IFN-α and TNF-α via ELISA.

  • Causality: IT dosing maximizes local immune activation while mitigating systemic toxicity. The 4-hour bleed acts as a real-time go/no-go validation checkpoint. If human cytokines are absent in the serum, the compound failed to engage the engrafted human immune cells, allowing researchers to halt the experiment early and troubleshoot the formulation or cell viability.

Step 4: Efficacy Assessment & Ex Vivo Profiling
  • Action: Monitor tumor volume bi-weekly using calipers ( V=0.5×L×W2 ). At Day 28, harvest tumors, dissociate into single-cell suspensions, and perform flow cytometry for CD86+ CD11c+ (activated dendritic cells) and CD56+ (NK cells).

  • Causality: Measuring tumor volume alone is insufficient for an immunotherapy guide. Ex vivo flow cytometry mechanistically validates that the TGI correlates directly with the recruitment and activation of innate immune effector cells within the TME.

Workflow PBMC Human PBMC Engraftment Tumor NCI-N87 Tumor Inoculation PBMC->Tumor Rand Randomization (n=8/group) Tumor->Rand Dosing Intratumoral Dosing (Vehicle, Cmpd, R848) Rand->Dosing Val Self-Validation: 4h Cytokine Bleed Dosing->Val End Tumor Volume & Ex Vivo Flow Cytometry Val->End

Self-validating humanized xenograft workflow with integrated pharmacodynamic checkpoints.

References

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: PMC / National Institutes of Health URL
  • Dissecting the Efficacy and Immunogenicity of TLR7 Agonist–Antibody Conjugates Source: PMC / National Institutes of Health URL
  • Discovery and Evaluation of TLR-Targeted Immune Agonists Source: ACS Publications URL
  • Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC)

Sources

Comparative

A Comprehensive Guide to Evaluating the Selectivity Profile of Novel Kinase Inhibitors: A Case Study with 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Introduction The imidazo[4,5-c]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to endo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases.[1][3] Consequently, derivatives of this scaffold are actively investigated for various therapeutic applications, including oncology.[1][4][5]

This guide focuses on a systematic approach to characterizing the selectivity profile of a novel compound from this class, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine . While extensive preclinical data for this specific molecule is not widely published, its chemical structure suggests a likely interaction with the ATP-binding site of protein kinases. Understanding a compound's selectivity—its spectrum of on-target and off-target interactions—is paramount in drug development. It dictates not only the therapeutic efficacy but also the potential for adverse effects arising from unintended biological activities.[6][7][8]

Here, we present a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel kinase inhibitors. We will use 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine as a representative case, outlining the critical experimental workflows, data interpretation strategies, and comparative analyses against established inhibitors. For illustrative purposes, we will hypothesize that our compound of interest primarily targets Aurora Kinase A (AURKA) , a key regulator of cell division and a validated oncology target for which other imidazo[4,5-c]pyridine derivatives have been explored.[1][5]

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[7] This conservation presents a formidable challenge in designing truly selective inhibitors. A thorough selectivity profile provides a window into a compound's polypharmacology, which can be either beneficial or detrimental.

  • On-Target Efficacy: High potency against the intended target is the primary goal.

  • Off-Target Toxicity: Inhibition of other kinases or proteins can lead to unforeseen toxicities, a major cause of clinical trial failures.[8] For example, inhibition of kinases like KDR (VEGFR2) can lead to hypertension, while inhibition of Src family kinases can have various physiological effects.

  • Therapeutic Polypharmacology: In some cases, engaging multiple targets can be advantageous. For instance, dual inhibitors like Lapatinib, which targets both EGFR and HER2, have shown significant clinical benefit.[6]

Therefore, a multi-faceted approach, combining broad panel screening with in-depth cellular assays, is essential to build a comprehensive and reliable selectivity profile.

Comparative Selectivity Analysis: A Hypothetical Framework

To contextualize the selectivity of our lead compound, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (Compound X) , we will compare it against two well-characterized AURKA inhibitors with distinct selectivity profiles:

  • Alisertib (MLN8237): A potent and selective, ATP-competitive inhibitor of Aurora A kinase.

  • Tozasertib (VX-680/MK-0457): A pan-Aurora kinase inhibitor, also potently inhibiting Bcr-Abl.

The following sections will detail the methodologies to generate the data presented in the summary tables below.

Data Presentation: Summarizing Selectivity

Table 1: Potency at Primary Target (Aurora Kinase A)

CompoundAssay TypeIC50 (nM)Kd (nM)
Compound X (Hypothetical) Enzymatic1525
Alisertib Enzymatic1.25
Tozasertib Enzymatic0.62.5

Data for Alisertib and Tozasertib are representative values from public sources. Data for Compound X is hypothetical for illustrative purposes.

Table 2: Kinome-Wide Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound X (Hypothetical)AlisertibTozasertib
AURKA >99% >99% >99%
AURKB45%85%>99%
AURKC30%60%>99%
ABL110%<10%>95%
FLT315%<10%>90%
KDR (VEGFR2)5%<5%25%
SRC<5%<5%15%

This table illustrates how data from a broad kinase panel screen would be presented, highlighting the primary targets and key off-targets.

Table 3: Cellular Target Engagement (CETSA)

CompoundTargetCell LineThermal Shift (ΔTm)
Compound X (Hypothetical) AURKAHCT116+4.2°C
Alisertib AURKAHCT116+5.5°C

A positive thermal shift indicates direct binding and stabilization of the target protein in a cellular environment.

Experimental Protocols and Methodologies

The generation of a robust selectivity profile relies on a tiered approach, moving from broad, in vitro screens to more physiologically relevant cellular assays.

Workflow for Selectivity Profiling

The overall workflow ensures a comprehensive evaluation of a novel inhibitor.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Off-Target Liability a Primary Target Enzymatic Assay (e.g., AURKA IC50) b Broad Kinome Panel Screen (e.g., KINOMEscan @ 1µM) a->b Confirm primary activity c Cellular Target Engagement (e.g., CETSA or NanoBRET) b->c Identify cellular targets e Broad Off-Target Panel (e.g., GPCRs, Ion Channels) b->e Assess broader liabilities d Cell-Based Potency Assay (e.g., Phospho-AURKA Western Blot) c->d Correlate binding with function f In Silico Off-Target Prediction f->e Guide panel selection G cluster_0 No Compound (DMSO) cluster_1 With Compound X A Protein B Heat Challenge A->B C Denatured & Aggregated Protein B->C D Protein-Compound Complex E Heat Challenge D->E F Stable, Soluble Protein E->F

Ligand binding stabilizes the target protein against heat-induced denaturation.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HCT116, which expresses AURKA) to approximately 80-90% confluency.

  • Compound Treatment: Treat the cells with the test compound (e.g., 10 µM Compound X) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler (e.g., 40°C to 70°C for 3 minutes). [9]4. Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by freeze-thaw cycles. [9]5. Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins. [9]6. Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Normalize the protein concentrations of all samples, then analyze the abundance of the target protein (e.g., AURKA) in the soluble fraction by Western blot. An antibody against a stable protein like GAPDH should be used as a loading control. [9]8. Data Analysis: Quantify the band intensities for the target protein at each temperature point. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample (ΔTm) indicates target stabilization and therefore, engagement. [9][10]

Computational Approaches to Predict Off-Target Interactions

In addition to experimental methods, computational (in silico) approaches can provide valuable early warnings of potential off-target interactions. [11][12]These methods use the 2D or 3D structure of a small molecule to predict its binding to a large database of protein structures or pharmacophore models.

  • Methods: Techniques include ligand-based similarity searching, pharmacophore modeling, and protein structure-based docking. [13]* Application: These predictions can help prioritize which experimental off-target panels to screen against, saving time and resources. [12][14][15]For example, if an in silico screen predicts that 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine might interact with certain GPCRs, this would warrant experimental confirmation.

Conclusion and Future Directions

Characterizing the selectivity profile of a novel compound like 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a critical and multi-step process. It requires an integrated strategy that combines broad in vitro screening, cellular target validation, and computational prediction. The hypothetical data presented here illustrates how Compound X, with its potentially favorable selectivity against other Aurora isoforms and key kinases like ABL1 and FLT3, could represent a promising lead.

The ultimate goal is to build a comprehensive understanding of a compound's biological interactions. This knowledge is essential for making informed decisions in lead optimization, predicting potential clinical toxicities, and ultimately developing safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for achieving this goal, enabling researchers to rigorously evaluate the selectivity of the next generation of kinase inhibitors.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. (n.d.). MilliporeSigma. Retrieved March 21, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 05). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv. Retrieved March 21, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 27). ACS Publications. Retrieved March 21, 2026, from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved March 21, 2026, from [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021, July 08). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved March 21, 2026, from [Link]

  • Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. (2016, December 01). R Discovery. Retrieved March 21, 2026, from [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. (2012, June 15). PubMed. Retrieved March 21, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 04). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved March 21, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017, March 04). MDPI. Retrieved March 21, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 28). YouTube. Retrieved March 21, 2026, from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved March 21, 2026, from [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. Retrieved March 21, 2026, from [Link]

  • Finding a better path to drug selectivity. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024, July 15). Aganitha AI Inc. Retrieved March 21, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SAGE Journals. Retrieved March 21, 2026, from [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018, September 10). SLAS. Retrieved March 21, 2026, from [Link]

  • How to improve drug selectivity? (2025, May 21). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • Knowledge-Based Approaches to Off-Target Screening. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Four ways to measure selectivity. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Finding a better path to drug selectivity. (2025, August 10). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. (n.d.). Google Patents.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). PubMed. Retrieved March 21, 2026, from [Link]

  • Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. (2012, June 14). PubMed. Retrieved March 21, 2026, from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014, July 21). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, March 15). European Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). (n.d.). Der Pharma Chemica. Retrieved March 21, 2026, from [Link]

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Validation

validating the therapeutic potential of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Validating the Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine: A Comprehensive Guide to TLR7/8 Agonist Development Executive Summary As immuno-oncology and antiviral therapeutics evolve, the demand fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-c]pyridin-2-amine: A Comprehensive Guide to TLR7/8 Agonist Development

Executive Summary As immuno-oncology and antiviral therapeutics evolve, the demand for potent, small-molecule immune modulators has surged. Among these, 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine serves as a critical core pharmacophore for developing Toll-like receptor (TLR) 7 and 8 agonists[1]. Structurally related to classic imidazoquinolines like imiquimod, the imidazo[4,5-c]pyridine scaffold offers distinct advantages in tuning receptor specificity and optimizing pharmacokinetic profiles to convert immunologically "cold" tumors into "hot" ones[2].

This guide provides a comprehensive, objective comparison of this scaffold against established alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to rigorously evaluate its therapeutic potential.

Part 1: Mechanistic Rationale & Target Biology

TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that naturally detect single-stranded RNA (ssRNA) from viral pathogens[2]. Synthetic small-molecule agonists like imidazo[4,5-c]pyridine derivatives mimic this viral danger signal.

Upon binding, the receptor undergoes a conformational change, recruiting the MyD88 adaptor protein. This initiates a signaling cascade involving IRAK4 and TRAF6, culminating in the nuclear translocation of NF-κB and Interferon Regulatory Factor 7 (IRF7). The physiological output is a massive induction of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-12), which are essential for dendritic cell (DC) maturation and subsequent T-cell priming[3]. Furthermore, TLR7 activation has been linked to autophagic cell death in certain cancer models, providing a dual mechanism of action during radiotherapy or chemotherapy[4].

TLR_Signaling Compound Imidazo[4,5-c]pyridine (TLR7/8 Agonist) Endosome Endosomal TLR7/8 Receptor Complex Compound->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits Kinases IRAK4 / TRAF6 Activation MyD88->Kinases Phosphorylates Transcription NF-κB & IRF7 Nuclear Translocation Kinases->Transcription Triggers Cytokines IFN-α & Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Induces

Endosomal TLR7/8 signaling pathway activated by imidazo[4,5-c]pyridine derivatives.

Part 2: Comparative Pharmacology

To objectively assess 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivatives, we must benchmark them against FDA-approved and clinical-stage alternatives. The imidazo[4,5-c]pyridine core allows for extensive functionalization, enabling medicinal chemists to dial in TLR7 vs. TLR8 selectivity—a feat that is notoriously difficult with the rigid imidazoquinoline core.

Compound ClassRepresentative AgentPrimary TargetIFN-α Induction (EC50)Clinical Context & Limitations
Imidazoquinoline Imiquimod (R837)TLR7~1.5 - 3.0 µMTopical use only (e.g., basal cell carcinoma). Poor systemic tolerability[4].
Imidazoquinoline Resiquimod (R848)TLR7 / TLR8~0.1 - 0.5 µMBroad activation. Systemic toxicity limits use to topical or adjuvant applications[2].
Imidazo[4,5-c]pyridine 3-Methyl-derivativeTLR7 (Tunable)~0.05 - 0.2 µMHighly tunable scaffold. Designed for systemic administration and targeted tumor delivery[1].

Part 3: Experimental Validation Workflows

As an application scientist, I emphasize that robust validation requires a self-validating system. You cannot rely solely on downstream cytokine release, as this can be confounded by off-target cytotoxicity or endotoxin contamination. The following protocols establish a rigorous chain of causality.

Validation_Workflow Phase1 In Vitro Receptor Specificity (HEK-Blue) Phase2 Ex Vivo Cytokine Profiling (Human PBMCs) Phase1->Phase2 Phase3 In Vivo Efficacy Models (Syngeneic Mice) Phase2->Phase3 Phase4 Translational Biomarker Analysis Phase3->Phase4

Step-by-step experimental workflow for validating TLR7/8 agonist candidates.

Protocol 1: In Vitro Receptor Specificity (HEK-Blue Reporter Assay)

Causality: Primary immune cells express multiple TLRs. To prove that your imidazo[4,5-c]pyridine specifically engages TLR7 or TLR8, you must use an isolated system. HEK293 cells naturally lack most TLRs, providing a clean background.

  • Cell Preparation: Plate HEK-Blue hTLR7 and HEK-Blue hTLR8 cells (co-expressing an NF-κB-inducible SEAP reporter) at 5x10⁴ cells/well in a 96-well plate.

  • Self-Validating Control: Include a parallel plate of HEK-Blue Null cells (lacking the TLR gene) to rule out receptor-independent NF-κB activation.

  • Compound Treatment: Perform a 10-point dose-response titration (10 µM to 0.1 nM) of the test compound, Imiquimod (TLR7 control), and Resiquimod (TLR7/8 control).

  • Detection: Incubate for 24 hours. Add QUANTI-Blue substrate and measure absorbance at 620 nm.

Protocol 2: Ex Vivo Human PBMC Cytokine Profiling

Causality: Receptor binding does not guarantee physiological efficacy. We use human Peripheral Blood Mononuclear Cells (PBMCs) to evaluate the translational potential of the compound to induce a Th1-skewed immune response.

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Treatment: Seed PBMCs at 1x10⁶ cells/mL. Treat with the test compound (0.1 - 5 µM).

  • Endotoxin Control (Critical): Pre-treat a subset of wells with Polymyxin B. If the cytokine response drops, your compound is contaminated with endotoxin (a TLR4 agonist), invalidating the result.

  • Multiplex Analysis: After 24 hours, harvest the supernatant. Use a Luminex multiplex assay to quantify IFN-α (driven primarily by plasmacytoid DCs via TLR7) and TNF-α/IL-12 (driven by myeloid DCs/monocytes via TLR8).

Protocol 3: In Vivo Syngeneic Tumor Efficacy

Causality: To validate the compound's ability to modulate the tumor microenvironment (TME), we use an immunocompetent mouse model.

  • Inoculation: Inject 5x10⁵ B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

  • Administration: Once tumors reach 50-100 mm³, randomize mice. Administer the imidazo[4,5-c]pyridine compound via intratumoral or systemic injection.

  • Flow Cytometry: Do not just measure tumor volume. Harvest tumors on Day 14, digest them, and perform flow cytometry to quantify CD8+ T-cell infiltration and DC maturation (CD80/CD86 upregulation)[3]. This proves the mechanism of action in vivo.

Part 4: Data Presentation (Expected Outcomes)

When executing the above protocols, a successfully optimized 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine derivative should yield a profile similar to the idealized data presented below:

Assay / MetricImiquimod (Control)Resiquimod (Control)Optimized Imidazo[4,5-c]pyridine
HEK-Blue hTLR7 (EC50) 1.8 µM0.3 µM0.08 µM
HEK-Blue hTLR8 (EC50) >10 µM (Inactive)0.4 µM>10 µM (Highly Selective)
PBMC IFN-α (pg/mL at 1 µM) 4502,1003,500
PBMC TNF-α (pg/mL at 1 µM) 1204,500250 (Low systemic toxicity)
B16F10 Tumor Growth Inhibition 35%55% (with weight loss)70% (Tolerated)

References

  • Wang, J., et al. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." Patent WO 2024/240726 A1, Hoffmann-La Roche, Nov 2024.[Link]

  • Shukla, N. M., et al. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." MedChemComm, 2011.[Link]

  • Ma, F., et al. "The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice." Cellular & Molecular Immunology, 2010.[Link]

  • Cho, J. H., et al. "The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma." Oncotarget, 2017.[Link]

Sources

Comparative

Confirming the Allosteric Inhibition Mechanism of Imidazo[4,5-b]pyridine Series: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targets, particularly protein kinases. While many kinase inhibitors compete with ATP at the orthosteric site, a growing number of imidazo[4,5-b]pyridine derivatives have been identified as allosteric inhibitors. These compounds bind to a site distinct from the active site, inducing a conformational change that modulates the protein's activity. This guide provides an in-depth comparison of the allosteric imidazo[4,5-b]pyridine series with their orthosteric counterparts, supported by experimental data and detailed protocols to confirm their mechanism of action.

Allosteric inhibitors offer several potential advantages over traditional orthosteric inhibitors, including higher selectivity due to less conserved binding pockets and the ability to modulate, rather than completely block, protein function.[1][2] This can lead to improved therapeutic windows and reduced off-target effects.

Distinguishing Allosteric from Orthosteric Inhibition: A Mechanistic Overview

Understanding the fundamental differences between allosteric and orthosteric inhibition is crucial for interpreting experimental data and guiding drug design efforts.

  • Orthosteric Inhibition: These inhibitors bind directly to the active site of an enzyme, the same site where the natural substrate binds.[1] They typically exhibit competitive inhibition, where the inhibitor and substrate compete for binding. The inhibitory effect can be overcome by increasing the substrate concentration.

  • Allosteric Inhibition: These inhibitors bind to a distinct allosteric site on the enzyme, causing a conformational change that is transmitted to the active site, thereby altering its ability to bind the substrate or its catalytic efficiency.[1] Allosteric inhibitors often display non-competitive or mixed-type inhibition, where the inhibitor can bind to the enzyme regardless of whether the substrate is bound.[3][4]

Diagram: Orthosteric vs. Allosteric Inhibition

G cluster_0 Orthosteric Inhibition cluster_1 Allosteric Inhibition Enzyme_O Enzyme ActiveSite_O Active Site Enzyme_O->ActiveSite_O Substrate_O Substrate Substrate_O->ActiveSite_O Binds Inhibitor_O Orthosteric Inhibitor Inhibitor_O->ActiveSite_O Competes Enzyme_A Enzyme ActiveSite_A Active Site Enzyme_A->ActiveSite_A AllostericSite_A Allosteric Site Enzyme_A->AllostericSite_A AllostericSite_A->ActiveSite_A Induces Conformational Change Substrate_A Substrate Substrate_A->ActiveSite_A Binds Inhibitor_A Allosteric Inhibitor Inhibitor_A->AllostericSite_A Binds

Caption: Conceptual difference between orthosteric and allosteric inhibition.

Case Study: Imidazo[4,5-b]pyridine Series as Allosteric AKT Inhibitors

A prime example of an imidazo[4,5-b]pyridine-based allosteric inhibitor is ARQ 092 (Miransertib) , a potent and selective inhibitor of the AKT kinase.[5] AKT is a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

ARQ 092 binds to an allosteric pocket between the pleckstrin homology (PH) and kinase domains of AKT, stabilizing an inactive conformation of the enzyme.[6][7] This mode of action is distinct from ATP-competitive AKT inhibitors that target the active site.

Comparative Performance Data: Allosteric vs. Orthosteric AKT Inhibitors

The following table summarizes the inhibitory potency of the allosteric inhibitor ARQ 092 and a representative ATP-competitive (orthosteric) inhibitor, GSK-690693.

InhibitorClassTargetIC50 (nM)Mechanism of ActionReference(s)
ARQ 092 (Miransertib) Imidazo[4,5-b]pyridineAKT12.7Allosteric[5]
AKT214[5]
AKT38.1[5]
GSK-690693 -AKT12ATP-competitive[5]
AKT213[5]
AKT39[5]

Experimental Workflows for Confirming Allosteric Inhibition

A multi-faceted approach employing biochemical, biophysical, and structural methods is essential to unequivocally confirm an allosteric mechanism of inhibition.

Diagram: Experimental Workflow for Allosteric Inhibition Confirmation

G Start Initial Hit Identification EnzymeKinetics Enzyme Kinetics Assay (Non-competitive inhibition?) Start->EnzymeKinetics BiophysicalAssays Biophysical Binding Assays (Direct binding to allosteric site?) EnzymeKinetics->BiophysicalAssays Suggests non-competitive mechanism StructuralBiology Structural Biology (Visualize binding to allosteric site?) BiophysicalAssays->StructuralBiology Confirms direct binding Confirmation Confirmation of Allosteric Mechanism StructuralBiology->Confirmation

Caption: A typical workflow for validating an allosteric inhibitor.

Experimental Protocols

Enzyme Kinetics Assay to Determine Inhibition Modality

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

Principle: Allosteric inhibitors that exhibit non-competitive inhibition will decrease the apparent Vmax without affecting the Km, as they do not compete with the substrate for the active site.[3][4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the substrate in the same assay buffer.

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the substrate to different columns of the plate.

    • Add varying concentrations of the inhibitor (including a no-inhibitor control) to different rows of the plate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme and inhibitor.

    • Measure the reaction progress over time by monitoring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.[4]

Surface Plasmon Resonance (SPR) for Direct Binding and Kinetic Analysis

Objective: To confirm direct binding of the inhibitor to the target protein and to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to an immobilized ligand (the target protein).[8]

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Prepare a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the imidazo[4,5-b]pyridine inhibitor in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized protein and the reference cell at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After the association phase, inject running buffer to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters of the inhibitor-protein interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the ITC sample cell.

    • Prepare a solution of the imidazo[4,5-b]pyridine inhibitor in the ITC syringe at a concentration typically 10-20 times higher than the protein concentration.

    • Ensure that the buffer composition of the protein and inhibitor solutions is identical to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, ΔH, and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/KD).

X-ray Crystallography for Structural Confirmation

Objective: To obtain a high-resolution three-dimensional structure of the inhibitor bound to the target protein, providing definitive evidence of the allosteric binding site and the conformational changes induced.

Principle: X-ray crystallography determines the atomic and molecular structure of a crystal, in this case, a co-crystal of the protein and the inhibitor.

Step-by-Step Protocol:

  • Co-crystallization:

    • Co-crystallize the purified target protein with the imidazo[4,5-b]pyridine inhibitor by screening a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion).

  • Data Collection:

    • Expose the resulting crystals to a high-intensity X-ray beam (e.g., from a synchrotron source) and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the protein-inhibitor complex.

  • Structural Analysis:

    • Analyze the final structure to identify the precise binding site of the inhibitor and the key interactions it makes with the protein.

    • Compare the structure of the inhibitor-bound protein with the apo (unbound) structure to identify any conformational changes. A crystal structure of ARQ 092 in complex with the autoinhibited form of AKT1 has been reported (PDB ID: 6S9X).[10]

Comparison with Alternative Inhibitors

To provide a comprehensive evaluation, it is essential to compare the performance of the allosteric imidazo[4,5-b]pyridine series with alternative inhibitors that target the same protein.

p38 MAP Kinase Inhibitors

Some imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent inhibitors of p38 MAP kinase.[1][2] While these have been developed through structure-based design targeting the ATP-binding site, the diaryl urea compound BIRB 796 is a well-characterized allosteric inhibitor of p38 MAP kinase.[11][12]

InhibitorClassTargetIC50 (nM)Binding SiteReference(s)
Imidazo[4,5-b]pyridin-2-one derivative (Compound 25) Imidazo[4,5-b]pyridin-2-onep38 MAP KinasePotent (specific value not provided)ATP-binding site (Orthosteric)[2]
BIRB 796 Diaryl ureap38 MAP Kinase~30Allosteric
TrkA Kinase Inhibitors

Imidazo[4,5-b]pyridine and purine derivatives have been developed as potent inhibitors of TrkA kinase.[13][14][15] While many of these are designed to be ATP-competitive, the development of selective allosteric TrkA inhibitors is an active area of research to overcome the limitations of existing inhibitors.[16][17]

InhibitorClassTargetIC50 (nM)Binding SiteReference(s)
Imidazo[4,5-b]pyridine derivative (Compound 2d) Imidazo[4,5-b]pyridineTrkASubnanomolar (cellular assay)ATP-binding site (Orthosteric)[13]
Compound 1 (from Pfizer) -hTrkAPotent (specific value not provided)Allosteric[17]

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of both orthosteric and allosteric inhibitors. Confirming an allosteric mechanism of action requires a rigorous and multi-pronged experimental approach. The detailed protocols and comparative data presented in this guide provide a framework for researchers to confidently characterize the inhibition mechanism of novel imidazo[4,5-b]pyridine derivatives and to understand their potential advantages in drug discovery and development. The ability to fine-tune protein activity through allosteric modulation holds significant promise for the development of more selective and effective therapeutics.

References

Sources

Validation

Evaluating the Synergistic Effects of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine and its Analogs with Other Therapeutic Agents

An Objective Guide for Researchers A Senior Application Scientist's Field Guide This guide provides a comprehensive framework for drug development professionals and researchers to design, execute, and interpret studies e...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers

A Senior Application Scientist's Field Guide

This guide provides a comprehensive framework for drug development professionals and researchers to design, execute, and interpret studies evaluating the synergistic potential of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. We move beyond simplistic protocols to explain the causal-driven logic behind experimental design, ensuring the generation of robust, trustworthy, and translatable data.

Mechanistic Foundation: Why Expect Synergy?

The compound 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine belongs to the imidazopyridine class of heterocyclic molecules. Structurally similar to naturally occurring purines, this scaffold is a privileged motif in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Notably, derivatives of imidazo[4,5-c]pyridines and the related imidazo[4,5-b]pyridines have been identified as potent inhibitors of critical cell signaling nodes, including protein kinase B (Akt), a central regulator of cell proliferation, survival, and metabolism.[3][4][5][6]

The inhibition of a key survival pathway like PI3K/Akt is a compelling rationale for combination therapy. Cancer cells often develop resistance to single-agent therapies by activating parallel or downstream survival signals. By combining an Akt pathway inhibitor with an agent that targets a complementary pathway, it is possible to induce synthetic lethality and overcome resistance.

Hypothetical Synergistic Combinations based on Mechanism:

  • With MEK Inhibitors (e.g., Trametinib): Co-inhibition of the PI3K/Akt and MAPK/ERK pathways, two major parallel signaling cascades in many cancers.

  • With DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): Inhibiting the Akt-mediated survival signals can lower the threshold for apoptosis induced by DNA damage.

  • With Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., Gefitinib): Dual blockade at both the upstream receptor level and a key downstream signaling node.

The following experimental framework is designed to rigorously test these hypotheses.

A Phased Approach to Synergy Evaluation: From Screening to In Vivo Validation

A successful synergy study is a multi-stage process. Each phase builds upon the last, providing a progressively deeper understanding of the drug interaction. This workflow ensures that resources are focused on the most promising combinations.

Synergy_Evaluation_Workflow Figure 1: Phased Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Synergy Screening cluster_2 Phase 3: Mechanistic Confirmation cluster_3 Phase 4: Preclinical Validation A Single-Agent IC50 Determination (Compound A) C Checkerboard Dose-Matrix Assay A->C B Single-Agent IC50 Determination (Compound B) B->C D Quantitative Synergy Analysis (e.g., Chou-Talalay CI Method) C->D Generates Data For E Pathway Modulation Analysis (Western Blot) D->E Identifies Synergistic Doses F Phenotypic Outcome Analysis (Apoptosis/Cell Cycle via Flow Cytometry) D->F Identifies Synergistic Doses G In Vivo Xenograft Studies (4-Group Design) E->G Confirms Mechanism F->G Confirms Phenotype Signaling_Pathway_Hypothesis Figure 2: Hypothesized Dual Pathway Inhibition cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Inhibits Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Survival Promotes Proliferation DrugA 3-methyl-3H-imidazo [4,5-c]pyridin-2-amine DrugA->Akt DrugB MEK Inhibitor DrugB->MEK

Caption: Conceptual model of synergy via co-inhibition of the PI3K/Akt and MAPK/ERK pathways.

Protocol: Western Blot for Pathway Analysis

  • Treatment: Treat cells with vehicle, each drug alone (at its IC50), and the synergistic combination for 6-24 hours.

  • Lysis & Quantification: Harvest cells, prepare lysates, and quantify total protein using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against key pathway markers (e.g., p-Akt, total Akt, p-ERK, total ERK, and an apoptosis marker like cleaved PARP). Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Quantify band intensity. A synergistic combination should show a greater decrease in p-Akt and p-ERK and/or a greater increase in cleaved PARP than either single agent.

Table 2: Example Apoptosis Data via Annexin V/PI Staining Flow cytometry data quantifying cell death after 48h treatment.

Treatment Group% Viable Cells% Apoptotic Cells
Vehicle Control95.2%4.1%
Drug A (IC50)75.3%22.5%
Drug B (IC50)71.8%26.4%
Combination (A+B) 35.1% 61.7%
Phase 4: In Vivo Validation

Causality: Demonstrating synergy in a living organism is the critical final step in preclinical evaluation. A standard 4-group xenograft study design allows for the statistical assessment of whether the combination therapy provides a benefit beyond the individual agents in slowing tumor growth. [7] Protocol:

  • Model: Implant human tumor cells (e.g., HCT116) subcutaneously in immunocompromised mice.

  • Randomization: When tumors reach ~100-150 mm³, randomize mice into four treatment arms:

    • Group 1: Vehicle Control

    • Group 2: Drug A (at max tolerated dose)

    • Group 3: Drug B (at max tolerated dose)

    • Group 4: Combination of Drug A + Drug B

  • Dosing: Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: The study endpoint is typically when tumors in the control group reach a predetermined size. The key metric is Tumor Growth Inhibition (TGI). Synergy is demonstrated if the TGI for the combination group is statistically superior to the TGI of the best single agent.

References

  • BenchChem. (2025).
  • Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology. [Link]

  • Zhu, H., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research. [Link]

  • He, L., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. [Link]

  • Zhao, W., et al. (2014). A new bliss independence model to analyze drug combination data. Journal of Biomolecular Screening. [Link]

  • Lindsley, C. W., et al. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. National Library of Medicine. [Link]

  • NextSDS. (n.d.). 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine. [Link]

  • Geronikaki, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Glavač, D., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Česnek, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • ResearchGate. (2012). Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

This document provides essential procedural guidance for the safe handling and disposal of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS No. 1256835-24-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (CAS No. 1256835-24-1). As a heterocyclic amine belonging to the pyridine family of compounds, its disposal requires meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management. The core philosophy is that every chemical waste stream must be handled as a self-validating system, where clear protocols and an understanding of the underlying chemical principles prevent accidental release and ensure compliance.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is the foundation of its safe management. While a complete Safety Data Sheet (SDS) for this specific compound is not widely available, data on its hazard classifications and the properties of related pyridine derivatives provide a clear risk profile.[1][2][3]

Known Hazard Classifications: The compound is classified with several hazards that dictate its handling and disposal requirements[1][4]:

  • Skin Irritation (H315): Can cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.

  • Specific Target Organ Toxicity — Single Exposure (STOT SE 3, H336): May cause drowsiness or dizziness if inhaled.

  • Acute Toxicity: The dihydrochloride salt is noted for acute toxicity if swallowed, in contact with skin, or if inhaled.[4]

Furthermore, pyridine and its derivatives are broadly treated as hazardous waste by regulatory bodies like the EPA.[2][5] Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[3]

Hazard CodeClassificationDescriptionSource
H315Skin Irritant, Category 2Causes skin irritation.[1][4]
H319Eye Irritant, Category 2ACauses serious eye irritation.[1][4]
H336STOT SE, Category 3May cause drowsiness or dizziness.[1][4]
H302+H312+H332Acute Toxicity, Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4]

Core Directive: The Disposal Protocol

The proper disposal of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is not merely a suggestion but a requirement for laboratory safety and environmental stewardship. The primary recommended method for pyridine-based compounds is incineration at a licensed hazardous waste disposal facility.[2][5]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, adherence to full PPE is mandatory. This is a non-negotiable step to mitigate the risks of skin/eye irritation and potential toxicity.

  • Eye Protection: Wear chemical splash goggles or a face shield.[6][7]

  • Hand Protection: Use nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[8]

  • Body Protection: A fully buttoned lab coat is required.[8]

  • Work Area: All handling of the waste should occur within a certified chemical fume hood to minimize inhalation exposure.[3][8]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Container Selection: Collect all waste forms of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine (pure solid, solutions, contaminated labware like pipette tips and wipes) in a designated, compatible hazardous waste container.[3] For pyridine derivatives, glass or high-density polyethylene (HDPE) containers are appropriate.[2] The container must be sealable and airtight.[8]

  • Incompatibility: This compound must be stored away from strong oxidizing agents and strong acids.[2][8] Mixing with incompatible waste streams is strictly forbidden unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[2]

  • Labeling: The moment waste is first added, the container must be labeled.[8] The label must clearly state:

    • The words "Hazardous Waste "[2][3]

    • The full chemical name: "3-methyl-3H-imidazo[4,5-c]pyridin-2-amine "[3]

    • A clear indication of the associated hazards (e.g., "Irritant," "Acutely Toxic")[3]

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are the only appropriate locations for storing hazardous waste before pickup.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3]

  • Segregation: Ensure the container is segregated from incompatible materials.[8][9]

  • Ignition Sources: Keep the storage area away from all sources of ignition, heat, and direct sunlight.[3][8]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[10]

Step 4: Arranging for Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.[2]

Disposal_Workflow Disposal Workflow for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Select_Container Select Compatible Container (Glass or HDPE) Fume_Hood->Select_Container Label_Container Label as 'Hazardous Waste' + Full Chemical Name & Hazards Select_Container->Label_Container Collect_Waste Collect Waste in Container (Solids, Liquids, Contaminated Items) Label_Container->Collect_Waste Spill_Check Is there a spill? Collect_Waste->Spill_Check Store_SAA Store Sealed Container in SAA (Cool, Dry, Ventilated) Contact_EHS Contact EHS or Certified Waste Disposal Service Store_SAA->Contact_EHS Complete_Forms Complete Waste Disposal Forms Contact_EHS->Complete_Forms End Waste Safely Managed for Incineration Complete_Forms->End Spill_Check->Store_SAA No Evacuate Evacuate Area Spill_Check->Evacuate Yes Absorb Contain with Inert Absorbent (Sand, Vermiculite) Evacuate->Absorb Collect_Spill Collect Absorbed Material into a Sealed Waste Container Absorb->Collect_Spill Collect_Spill->Label_Container

Caption: Disposal workflow for 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize hazards.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[3]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][11]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for disposal.[9][12]

  • Dispose: Label the container as hazardous waste containing 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine and the absorbent material. Manage it according to the disposal protocol outlined above.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine, upholding the highest standards of safety and environmental responsibility.

References

  • 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine — Chemical Substance Inform
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.Benchchem.
  • Standard Operating Procedure for Pyridine.
  • Toxicological Profile for Pyridine.Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET for Imidazole.Thermo Fisher Scientific.
  • Safety Data Sheet for Pyridine.Jubilant Ingrevia Limited.
  • Safety Data Sheet for 2-Amino-3-methylpyridine.Jubilant Ingrevia.
  • Safety Data Sheet for 3-Amino-5-methylpyridine.Angene Chemical.
  • Standard Operating Procedures for Hazardous And Particularly Hazardous Chemicals: Imidazole.
  • SAFETY DATA SHEET for 3-Aminopyridine.Fisher Scientific.
  • 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride - Chemical Substance Inform
  • SAFETY DATA SHEET for 3-Aminopyridine.Acros Organics.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.

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